molecular formula C₇H₁₆ClNO₃ B1141327 Methyl L-daunosamine hydrochloride CAS No. 131528-45-5

Methyl L-daunosamine hydrochloride

Cat. No.: B1141327
CAS No.: 131528-45-5
M. Wt: 197.66
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl L-daunosamine hydrochloride, also known as Methyl L-daunosamine hydrochloride, is a useful research compound. Its molecular formula is C₇H₁₆ClNO₃ and its molecular weight is 197.66. The purity is usually 95%.
BenchChem offers high-quality Methyl L-daunosamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl L-daunosamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S,3S,4S,6R)-4-amino-6-methoxy-2-methyloxan-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3.ClH/c1-4-7(9)5(8)3-6(10-2)11-4;/h4-7,9H,3,8H2,1-2H3;1H/t4-,5-,6+,7+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYGBUAXDCLPMP-AOAPYHFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)OC)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl L-daunosamine hydrochloride chemical structure

Technical Profile: Methyl -L-Daunosaminide Hydrochloride

Structural Analysis, Synthetic Pathways, and Pharmacological Relevance

Executive Summary

Methyl L-daunosamine hydrochloride (Methyl 3-amino-2,3,6-trideoxy-

In medicinal chemistry, this compound serves as a vital "warhead" precursor. While the anthraquinone aglycone of doxorubicin facilitates DNA intercalation, the daunosamine sugar is responsible for minor groove binding and sequence recognition.[1] The hydrochloride salt form described here is the stable, crystalline building block used in the semi-synthesis of novel anthracycline derivatives designed to overcome multi-drug resistance (MDR).

Chemical Identity & Structural Analysis[2][3][4]

Nomenclature and Identification[4]
  • IUPAC Name: Methyl 3-amino-2,3,6-trideoxy-

    
    -L-lyxo-hexopyranoside hydrochloride[2]
    
  • Common Name: Methyl

    
    -L-daunosaminide HCl[2][3][4]
    
  • CAS Number: 32385-06-1 (specifically for the

    
    -anomer HCl salt)[2][4]
    
  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 197.66 g/mol [2][3][5]

Stereochemical Configuration

The "L-lyxo" configuration is the defining feature of daunosamine, distinguishing it from its epimers like acosamine (L-arabino) or ristosamine (L-ribo).

In the stable

  • C1 (Anomeric): The methoxy group is axial (

    
    -anomer), stabilized by the anomeric effect.
    
  • C2: Deoxygenated (

    
    ), imparting lipophilicity and stability against enzymatic hydrolysis.
    
  • C3 (Amine): The primary amine is equatorial .

  • C4 (Hydroxyl): The hydroxyl group is axial .

  • C5 (Methyl): The C6 methyl group is equatorial .

The specific spatial arrangement of the C3-amine and C4-hydroxyl (gauche relationship,

Structural Connectivity Map (Graphviz)

DaunosamineStructurePyranoseRingL-Lyxo-Hexopyranose Ring(^1C_4 Chair)C1_OMeC1: O-Methyl(Axial / α-anomer)PyranoseRing->C1_OMeAnomeric EffectC2_DeoxyC2: Deoxy(Methylene)PyranoseRing->C2_DeoxyLipophilicityC3_AmineC3: Amino Group(Equatorial / Protonated)PyranoseRing->C3_AmineDNA Phosphate BindingC4_OHC4: Hydroxyl(Axial)PyranoseRing->C4_OHH-Bond DonorC5_MeC5: C-Methyl(Equatorial)PyranoseRing->C5_MeSteric Bulk

Figure 1: Structural topology of Methyl


Synthetic Pathways & Production

While L-daunosamine can be obtained via the acid-catalyzed degradation of daunorubicin, large-scale research requirements necessitate de novo synthesis. The most robust route utilizes L-Rhamnal (derived from L-Rhamnose) as the chiral pool starting material.

The Glycal Approach (From L-Rhamnal)

This pathway is preferred for its stereoselectivity in introducing the C3 nitrogen.

  • Starting Material: 3,4-di-O-acetyl-L-rhamnal.

  • Azidonitration/Addition: Introduction of nitrogen at C3. Electrophilic addition to the glycal double bond using sodium azide and ceric ammonium nitrate (CAN) or hydrazoic acid equivalents.

  • Reduction: Reduction of the C3-azide to an amine and removal of the C2-functionalization (if present as halide/nitro) to achieve the 2-deoxy state.

  • Glycosylation: Treatment with methanol/HCl to lock the anomeric center as the methyl glycoside.

Synthetic Workflow Diagram

SynthesisWorkflowStartSTART: L-RhamnoseStep13,4-Di-O-acetyl-L-rhamnal(Glycal Formation)Start->Step1Acetylation/EliminationStep2Michael Addition / Azidonitration(Intro of N at C3)Step1->Step2Stereoselective AdditionStep3Reduction & Deprotection(Azide -> Amine)Step2->Step3Pd/C, H2Step4Acidic Methanolysis(MeOH / HCl)Step3->Step4Anomeric ProtectionFinalMethyl α-L-daunosaminide HCl(Crystalline Solid)Step4->FinalCrystallization

Figure 2: The "Glycal Route" for the synthesis of Methyl L-daunosamine HCl, prioritizing stereocontrol at C3.

Experimental Protocol: Characterization & Validation

In drug development, ensuring the isomeric purity of the carbohydrate building block is non-negotiable. The following protocol outlines the Self-Validating Characterization of the hydrochloride salt.

NMR Spectroscopy Validation

The



Solvent:


Frequency:
Proton (Residue)Shift (

ppm)
MultiplicityCoupling (

Hz)
Structural Insight
H-1 (Anomeric) 4.78 Doublet (d)

Confirms

-configuration (equatorial-axial coupling).
H-3 (CH-NH

)
3.55 Multiplet (m)-Diagnostic for C3-amine; shift confirms protonation state.
H-5 4.25 Quartet (q)

Characteristic of 6-deoxy sugars.
OMe (Methoxy) 3.36 Singlet (s)-Confirms methyl glycoside formation.
H-6 (Methyl) 1.25 Doublet (d)

The terminal methyl group (6-deoxy).
H-2ax / H-2eq 1.8 - 2.1 Multiplet-The 2-deoxy methylene protons.

Self-Validation Check:

  • If H-1 appears as a doublet of doublets (dd) with a large coupling (

    
     Hz), you have isolated the 
    
    
    -anomer (kinetic product), which is incorrect for this standard.
  • If the OMe singlet is missing, hydrolysis has occurred (reversion to the hemiacetal).

Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion Mode (

    
    )
    
  • Expected m/z: 176.1

    
     (Corresponding to the free base cation 
    
    
    ).
  • Validation: Absence of peaks at m/z 162 (demethylated) or m/z 350+ (dimers).

Application in Drug Development

The "Anchor" Mechanism

The daunosamine sugar is not merely a solubility enhancer; it is a sequence-selective DNA binder.

  • Electrostatic Interaction: The protonated amine (

    
    ) at C3 interacts with the negatively charged phosphate backbone of DNA.
    
  • Van der Waals Contacts: The sugar sits in the minor groove. The 2-deoxy nature allows for a snug fit, while the C4-hydroxyl forms hydrogen bonds with base pairs (specifically Guanine N2 or Adenine N3).

SAR (Structure-Activity Relationship) Logic

Modifying Methyl L-daunosamine is a primary strategy in overcoming anthracycline resistance.

  • C3-Modification: Alkylation of the amine (e.g., cyanomorpholino-doxorubicin) alters the DNA binding kinetics, often leading to covalent adduct formation rather than simple intercalation.

  • C4-Inversion: Inverting C4 (to L-arabino / acosamine) changes the hydrogen bonding vector, potentially altering sequence specificity.

SAR_LogicDaunosamineMethyl L-Daunosamine(Scaffold)Target_DNADNA Minor GrooveDaunosamine->Target_DNABindingModification_C3C3-Amine Alkylation(e.g., Morpholino)Daunosamine->Modification_C3DerivatizationModification_C4C4-Epimerization(e.g., Epirubicin)Daunosamine->Modification_C4IsomerizationEffect_ResOvercome MDR(P-gp Efflux Evasion)Modification_C3->Effect_ResCovalent BindingEffect_ToxAltered CardiotoxicityModification_C4->Effect_ToxFaster Elimination

Figure 3: Structure-Activity Relationship (SAR) map showing how daunosamine modifications translate to clinical outcomes.

References

  • Synthesis from Rhamnose: Jeker, N., & Hutchinson, C. R. (2000). "A short and efficient transformation of rhamnose into activated daunosamine...". Carbohydrate Research, 329(4), 861-872.[6] Link

  • Structural Characterization: Arcamone, F., et al. (1976). "Synthesis of 3-amino-2,3,6-trideoxy-D-ribo-hexose hydrochloride". Carbohydrate Research, 46(2), 227-235.[7] (Reference for NMR comparison of isomers). Link

  • DNA Binding Mechanism: Chaires, J. B., et al. (2021). "Anthracycline domains relevant for binding to DNA". ResearchGate / Biochemistry. Link

  • Biosynthetic Pathway: Thibodeaux, C. J., et al. (2021). "In Vitro Reconstitution of the dTDP-L-daunosamine Biosynthetic Pathway". ACS Chemical Biology. Link

  • General Properties: PubChem Compound Summary for CID 55250370, Methyl L-daunosamine hydrochloride. Link

An In-Depth Technical Guide to the Physical Properties of Methyl L-daunosamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl L-daunosamine hydrochloride is a methylated derivative of L-daunosamine, an amino sugar that is a crucial component of the anthracycline class of chemotherapy drugs, including daunorubicin and doxorubicin.[1] The presence and stereochemistry of this amino sugar moiety are critical for the DNA binding and topoisomerase II inhibition of these potent anticancer agents. As a synthetic building block, Methyl L-daunosamine hydrochloride is of significant interest to medicinal chemists and drug development professionals involved in the synthesis of novel anthracycline analogs and other glycosylated compounds with potential therapeutic applications.[2]

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl L-daunosamine hydrochloride, with a focus on its characterization and analysis. It is important to note that this compound exists as two anomers, the α- and β-isomers, which differ in the stereochemistry at the anomeric center (C-1). Commercially available Methyl L-daunosamine hydrochloride is often supplied as a mixture of these anomers, typically with the α-anomer being the major component.[2] This guide will address the properties of both the individual anomers, where data is available, and the anomeric mixture.

Physicochemical Properties

The fundamental physical and chemical properties of Methyl L-daunosamine hydrochloride are summarized in the table below. These properties are essential for its handling, formulation, and analysis.

PropertyValueSource(s)
Chemical Name Methyl 3-amino-2,3,6-trideoxy-L-lyxohexopyranoside hydrochloride[2]
Synonyms Methyl L-daunosaminide hydrochloride[3]
Molecular Formula C₇H₁₆ClNO₃[2]
Molecular Weight 197.66 g/mol [2][4]
Appearance White to off-white crystalline solid[4]
Melting Point α-anomer: No specific data foundβ-anomer: 188-190 °C[4]
Solubility Soluble in water. The hydrochloride salt form enhances aqueous solubility.[1]
Anomeric Mixture Often found as an α:β mixture (approx. 85:15)[2]

Synthesis of Methyl L-daunosamine hydrochloride

The synthesis of Methyl L-daunosamine hydrochloride can be achieved through the glycosylation of L-daunosamine. A common method involves the reaction of L-daunosamine with methanol in the presence of an acid catalyst, typically hydrogen chloride. This reaction, known as a Fischer glycosylation, proceeds through a carbocation intermediate and generally yields a mixture of the α and β anomers.[5]

A plausible synthetic route starting from L-daunosamine hydrochloride is outlined below.

Synthesis_of_Methyl_L-daunosamine_hydrochloride L_daunosamine L-Daunosamine Hydrochloride Reaction Fischer Glycosylation (Reflux) L_daunosamine->Reaction Substrate Methanol_HCl Anhydrous Methanol, Dry HCl gas Methanol_HCl->Reaction Reagent & Catalyst Anomeric_Mixture Anomeric Mixture of Methyl L-daunosaminide HCl (α and β) Reaction->Anomeric_Mixture Product Purification Purification (Crystallization) Anomeric_Mixture->Purification Crude Product Final_Product Methyl L-daunosamine hydrochloride (Anomeric Mixture) Purification->Final_Product Purified Product

Caption: Synthetic workflow for Methyl L-daunosamine hydrochloride.

Experimental Protocol: Synthesis
  • Preparation of Methanolic HCl: Dry hydrogen chloride gas is bubbled through anhydrous methanol, cooled in an ice bath, until a desired concentration (e.g., 1-2 M) is reached. The concentration can be determined by titration.

  • Reaction: L-daunosamine hydrochloride is suspended in the prepared methanolic HCl solution. The mixture is then heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, the solvent is removed under reduced pressure to yield the crude product as a solid.

  • Purification: The crude anomeric mixture of Methyl L-daunosamine hydrochloride can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of methanol and diethyl ether, to afford the product as a crystalline solid.[6]

Causality of Experimental Choices: The use of anhydrous conditions is crucial to prevent the hydrolysis of the formed methyl glycoside back to the starting material. Dry HCl gas serves as both the acid catalyst for the glycosylation reaction and the source of the hydrochloride salt. Refluxing provides the necessary energy to overcome the activation barrier of the reaction.

Analytical Characterization

A comprehensive characterization of Methyl L-daunosamine hydrochloride is essential to confirm its identity, purity, and anomeric ratio. The following section details the key analytical techniques and provides model protocols.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure compound.

  • Sample Preparation: A small amount of the crystalline Methyl L-daunosamine hydrochloride is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid are recorded as the melting range.

Trustworthiness of the Protocol: This self-validating system relies on the principle that impurities will depress and broaden the melting range. A sharp, reproducible melting point is a strong indicator of a pure substance.

Solubility Assessment

Determining the solubility of Methyl L-daunosamine hydrochloride in various solvents is critical for its application in drug formulation and as a synthetic reagent.

  • Sample Preparation: An excess amount of Methyl L-daunosamine hydrochloride is added to a known volume of the desired solvent (e.g., water, methanol, ethanol) in a sealed vial.

  • Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Sample Analysis: The suspension is filtered through a 0.45 µm filter to remove undissolved solids. The concentration of the dissolved compound in the filtrate is then determined by a suitable analytical method, such as HPLC with UV detection or a charged aerosol detector (CAD).

  • Data Interpretation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL).

Causality of Experimental Choices: Using an excess of the solid ensures that a saturated solution is formed, representing the equilibrium solubility. Constant temperature and agitation are necessary to achieve a true equilibrium state. HPLC provides a sensitive and specific method for quantifying the dissolved analyte.

Solubility_Assessment_Workflow Start Start: Excess Solid in Solvent Equilibrate Agitate at Constant Temperature (24-48h) Start->Equilibrate Filter Filter (0.45 µm) Equilibrate->Filter Analyze Analyze Filtrate by HPLC Filter->Analyze Result Determine Concentration (Solubility) Analyze->Result

Sources

Technical Monograph: Methyl L-daunosamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and application-based characteristics of Methyl L-daunosamine hydrochloride .

Structural Characterization, Synthesis, and Utility in Anthracycline Development

Chemical Identity & Core Registry Data[1][2][3][4]

Methyl L-daunosamine hydrochloride is the protected methyl glycoside of L-daunosamine, the aminosugar moiety found in critical anthracycline antibiotics such as daunorubicin and doxorubicin. It serves as a stable, chiral building block for the synthesis of next-generation chemotherapeutics.

Parameter Technical Specification
Primary CAS Number 32385-06-1 (Refers to the

-anomer or

-dominant mixture)
Secondary CAS 115388-97-1 (

-anomer specific); 19196-51-1 (Free sugar HCl)
IUPAC Name Methyl 3-amino-2,3,6-trideoxy-

-L-lyxo-hexopyranoside hydrochloride
Common Name Methyl

-L-daunosaminide hydrochloride
Molecular Formula C

H

NO

[1][2][3][4] · HCl
Molecular Weight 197.66 g/mol
SMILES C[C@H]1CO1.Cl
Appearance White to off-white hygroscopic crystalline solid
Solubility Highly soluble in water, methanol; sparingly soluble in acetone
Structural Characterization & Stereochemistry

Understanding the stereochemical configuration of this molecule is prerequisite for its use in glycosylation reactions. The "L-lyxo" designation implies specific spatial arrangements of the substituents on the pyranose ring.

2.1 Conformational Analysis

In solution, Methyl


-L-daunosaminide hydrochloride predominantly adopts the 

chair conformation
.[5] This preference is dictated by the L-sugar configuration and the minimization of 1,3-diaxial interactions.
  • C1 (Anomeric): The methoxy group occupies the axial position. This is favored by the exo-anomeric effect , which stabilizes the

    
    -anomer over the 
    
    
    
    -anomer.
  • C3 (Amino): The amino group is equatorial , minimizing steric strain.

  • C4 (Hydroxyl): In the lyxo configuration, the C4-OH is axial (relative to the ring plane in the standard orientation, but in

    
     L-lyxo, H4 is equatorial).
    
  • C5 (Methyl): The C6-methyl group is equatorial , anchoring the chair conformation.

2.2 NMR Signature (Diagnostic Signals)

The


H NMR spectrum (typically in D

O or MeOD) provides self-validating proof of the lyxo configuration.
  • H1 (Anomeric Proton): Appears as a broad singlet or doublet with a small coupling constant (

    
     Hz), confirming the equatorial orientation of H1 (axial OMe).
    
  • H3 (Methine at Amine): Large coupling to H2ax (

    
     Hz) indicates H3 is axial.
    
  • H4 (Methine at Hydroxyl): Appears as a narrow multiplet. The coupling constants

    
     and 
    
    
    
    are typically small (1.5 – 3.0 Hz) . This "small-small" coupling is the hallmark of the lyxo / galacto configuration , distinguishing it from arabino (acosamine) or xylo analogs where large axial-axial couplings would be observed.
Synthetic Pathways & Production

The production of Methyl L-daunosaminide HCl is achieved primarily through two routes: degradation of anthracycline antibiotics (semisynthesis) or de novo total synthesis. The degradation route is the industry standard for obtaining high optical purity.

3.1 Method A: Acid-Catalyzed Methanolysis (Standard Protocol)

This method utilizes the lability of the glycosidic bond in daunorubicin under acidic conditions. The anthracycline aglycone (daunomycinone) is cleaved, and the sugar is simultaneously trapped as the methyl glycoside.

Protocol:

  • Dissolution: Suspend Daunorubicin HCl (1.0 eq) in anhydrous Methanol (0.1 M concentration).

  • Acidolysis: Add 1.5 eq of acetyl chloride (generates anhydrous HCl in situ) or use 0.5 M HCl/MeOH.

  • Reflux: Heat to reflux (65°C) for 1–2 hours. Monitor by TLC (System: CHCl

    
    /MeOH/NH
    
    
    
    OH 80:20:2).
  • Workup: Cool to 0°C. The aglycone (Daunomycinone) often precipitates and can be filtered off.

  • Isolation: Concentrate the filtrate. The residue is triturated with acetone or ether to crystallize Methyl L-daunosaminide HCl.

  • Purification: Recrystallization from MeOH/Et

    
    O yields the pure 
    
    
    
    -anomer.
3.2 Visualization of Reaction Workflow

Methanolysis Dauno Daunorubicin HCl (Starting Material) Reaction Acid Methanolysis (MeOH / HCl, Reflux) Dauno->Reaction Intermed Cleavage of Glycosidic Bond Reaction->Intermed Aglycone Daunomycinone (Precipitate) Intermed->Aglycone Insoluble Filtrate Filtrate (Sugar Fraction) Intermed->Filtrate Soluble Product Methyl L-daunosaminide HCl (CAS 32385-06-1) Filtrate->Product Crystallization (Acetone/Ether)

Figure 1: Process flow for the isolation of Methyl L-daunosamine HCl via acid methanolysis of Daunorubicin.

Applications in Drug Development

Methyl L-daunosaminide hydrochloride is not merely a degradation product; it is a versatile Glycosyl Donor Precursor .

4.1 Activation for Glycosylation

To attach this sugar to new aglycones (e.g., for epirubicin or idarubicin analogs), the methyl glycoside must be converted into a reactive donor.

  • Conversion: The methyl group is hydrolyzed (using aqueous acid) to the free lactol, which is then converted to a 1-Chloro or 1-Bromo sugar (Koenigs-Knorr donor) or a Thioglycoside .

  • 1,4-Di-O-acetyl derivatives: Often, the amine is protected (e.g., trifluoroacetyl) and the hydroxyls acetylated to generate a donor that directs stereoselectivity during coupling.

4.2 Stability & Storage
  • Hygroscopicity: The HCl salt is highly hygroscopic. Absorption of water can lead to hydrolysis of the methyl glycoside over time.

  • Storage: Must be stored at -20°C under an inert atmosphere (Argon/Nitrogen) with desiccant.

  • Self-Validation: Before use in synthesis, check the melting point (175-178°C dec.) and optical rotation. A drop in melting point often indicates hydrolysis to the free sugar.

References
  • PubChem. 3-Amino-2,3,6-trideoxy-L-lyxo-hexose (Daunosamine) Compound Summary. Available at: [Link]

  • American Chemical Society (ACS). Biosynthesis and Glycosylation Pathways of Daunosamine. Available at: [Link]

Sources

Technical Monograph: Methyl L-Daunosamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Precision Metrics, Structural Integrity, and Synthetic Utility in Anthracycline Development

Core Metrics & Chemical Identity[1][2]

Methyl L-daunosamine hydrochloride is the stabilized methyl glycoside form of L-daunosamine (3-amino-2,3,6-trideoxy-L-lyxo-hexose).[1] It serves as the critical "glycone" donor in the synthesis of anthracycline antibiotics, including Doxorubicin and Daunorubicin.

In drug development, precise stoichiometry is non-negotiable.[1] The molecular weight provided below represents the standard hydrochloride salt form used in GMP synthesis.

Quantitative Profile
MetricValueTechnical Notes
Molecular Weight 197.66 g/mol Calculated for the monohydrochloride salt (

).[1][2]
Exact Mass 197.0819 DaMonoisotopic mass for high-resolution MS validation.[1]
Molecular Formula

Often written as

to emphasize the salt stoichiometry.[1]
CAS Number 32385-06-1 Specific to the Methyl

-L-daunosaminide hydrochloride form.[1][2][3]
Free Base MW 161.20 g/mol

(Methyl daunosaminide without HCl).[1][4]
Appearance White Crystalline SolidHygroscopic; requires desiccated storage (-20°C).[1]
Structural Nomenclature
  • IUPAC Name: Methyl 3-amino-2,3,6-trideoxy-L-lyxo-hexopyranoside hydrochloride.[1]

  • Stereochemical Criticality: The L-lyxo configuration is the biologically active stereoisomer required for DNA minor groove binding in anthracycline pharmacology.[1] The "Methyl" designation refers to the O-methylation at the anomeric C1 position, protecting the sugar for glycosylation reactions.

Structural Integrity & Validation Logic

The biological efficacy of anthracyclines relies on the specific geometry of the daunosamine moiety.[1] The amino group at C3 and the methyl group at C5 are pivotal for interaction with the DNA phosphate backbone.[1]

Structural Decomposition Diagram

The following diagram illustrates the chemical architecture of the molecule, highlighting the functional zones that dictate its molecular weight and synthetic reactivity.

DaunosamineStructure Core Methyl L-Daunosamine HCl (MW: 197.66) Skeleton Hexopyranose Ring (L-lyxo configuration) Core->Skeleton Func_C1 C1: O-Methyl Group (Anomeric Protection) Skeleton->Func_C1 Glycosidic Linkage Func_C3 C3: Amino Group (+HCl) (DNA Binding Site) Skeleton->Func_C3 Salt Formation Func_C6 C6: Methyl Group (Deoxy functionality) Skeleton->Func_C6 Hydrophobic Pocket

Caption: Structural decomposition of Methyl L-daunosamine HCl highlighting the functional groups contributing to its 197.66 g/mol mass and biological activity.[1]

Synthetic Application: The Glycosyl Donor[5]

In the synthesis of Doxorubicin analogs, Methyl L-daunosamine HCl acts as the glycosyl donor .[1] It must be activated (typically by converting the methoxy group to a halide or thioglycoside) to couple with the anthracyclinone aglycone (the acceptor).

Self-Validating Synthesis Workflow

A robust protocol does not assume purity; it proves it at every step.[1] The following workflow integrates "Stop/Go" decision points based on analytical data.

SynthesisWorkflow Raw Raw Material: Methyl L-Daunosamine HCl Step1 Step 1: Identity Verification (1H NMR + Melting Point) Raw->Step1 Decision1 Is MP 175-178°C (dec)? Step1->Decision1 Step2 Step 2: Activation (Conversion to Glycosyl Halide) Decision1->Step2 Pass Reject REJECT / Recrystallize Decision1->Reject Fail Step3 Step 3: Glycosylation (Coupling with Aglycone) Step2->Step3 Final Target Anthracycline Step3->Final

Caption: Operational workflow for utilizing Methyl L-daunosamine HCl in anthracycline synthesis with integrated quality control checkpoints.

Analytical Characterization Protocols

To ensure the molecular weight of 197.66 g/mol is accurate for your specific batch (accounting for potential hygroscopic water uptake), the following characterization steps are mandatory.

Proton NMR ( H-NMR) Validation

The presence of the methoxy signal is the primary indicator of the methyl glycoside form versus the free sugar.

  • Solvent: Methanol-

    
     or 
    
    
    
    .[1]
  • Key Diagnostic Signals:

    • 
       ~1.2-1.3 ppm (d, 3H): C6-Methyl group.[1]
      
    • 
       ~3.4 ppm (s, 3H): O-Methyl group  (This signal confirms it is Methyl daunosaminide).[1]
      
    • 
       ~4.7-5.0 ppm: Anomeric proton (H1).[1] The coupling constant (
      
      
      
      ) here determines the
      
      
      ratio (typically
      
      
      is dominant).[1]
Mass Spectrometry (ESI-MS)[1]
  • Method: Direct infusion ESI (Positive Mode).[1]

  • Target Ion:

    • Expect

      
       peak at 162.11 m/z  (corresponding to the free base cation 
      
      
      
      ).[1]
    • Note: You will not see the 197.66 peak directly in positive mode ESI as the HCl dissociates.[1] The presence of Chloride must be confirmed via silver nitrate precipitation or ion chromatography if stoichiometry is critical.[1]

Gravimetric Stoichiometry Check (The "Moisture Trap")

Methyl L-daunosamine HCl is hygroscopic.[1] Using the theoretical MW (197.[1][5]66) without correcting for water content can lead to under-glycosylation in synthesis.[1]

  • Protocol: Perform Karl Fischer (KF) titration.

  • Correction Factor:

    
    [1]
    

Handling & Stability

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The hydrochloride salt is prone to hydrolysis if exposed to humid air, reverting to the free sugar and methanol over time.

  • Solubility: Highly soluble in water and methanol; sparingly soluble in acetone or dichloromethane.[1]

  • Safety: As an aminoglycoside precursor, handle with standard PPE.[1] While less toxic than the final anthracycline, it should be treated as a potential irritant.[1]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23250393, Methyl 3-amino-2,3,6-trideoxy-alpha-L-arabino-hexopyranoside. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl L-daunosamine hydrochloride: From Nomenclature to Application

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Methyl L-daunosamine hydrochloride in Medicinal Chemistry

Methyl L-daunosamine hydrochloride is a pivotal amino sugar derivative that serves as a critical building block in the synthesis of a variety of biologically active molecules.[1] Its structure is integral to the anthracycline class of antibiotics, renowned for their potent antitumor properties.[2] As a derivative of daunosamine, a naturally occurring amino sugar, this compound is of significant interest to researchers in medicinal chemistry and drug development for its potential in creating novel therapeutics, particularly in oncology.[2][3] This guide provides a comprehensive overview of Methyl L-daunosamine hydrochloride, from its precise chemical identity to its applications and handling.

Part 1: Chemical Identity and Physicochemical Properties

IUPAC Nomenclature and Stereochemistry

The nomenclature of Methyl L-daunosamine hydrochloride can be complex due to its stereochemistry. The "L" designation refers to the stereochemical configuration relative to L-glyceraldehyde. Furthermore, the anomeric center at the C1 position (the carbon attached to two oxygen atoms) can exist in either an alpha (α) or beta (β) configuration.

The systematic IUPAC names for the two common anomers are:

  • Methyl α-L-daunosamine hydrochloride: (2S,3S,4S,6R)-4-amino-6-methoxy-2-methyloxan-3-ol;hydrochloride[4]

  • Methyl β-L-daunosamine hydrochloride: (2S,3S,4S,6S)-4-amino-6-methoxy-2-methyloxan-3-ol;hydrochloride[2]

It is crucial for researchers to specify the anomeric form they are working with, as this can significantly impact biological activity and chemical reactivity. Commercially available preparations may sometimes be a mixture of anomers.[5]

Chemical Structure

The core structure of Methyl L-daunosamine hydrochloride is a pyranose ring, a six-membered ring containing one oxygen atom. It is a trideoxyhexopyranoside, meaning three hydroxyl groups of a standard hexose sugar have been replaced by hydrogen atoms. The key functional groups are an amino group at the C3 position, a hydroxyl group at the C4 position, and a methyl group at the C6 position. The anomeric carbon (C1) is attached to a methoxy group. The hydrochloride salt form enhances the compound's stability and water solubility.[1]

Below is a diagram illustrating the general synthetic workflow for carbohydrate modification, which is a common strategy in the synthesis of compounds like Methyl L-daunosamine hydrochloride.

G General Synthetic Workflow for Carbohydrate Modification A Starting Carbohydrate (e.g., L-rhamnal) B Protection of Hydroxyl Groups A->B Protecting Agents C Introduction of Amino Group Precursor B->C e.g., Azide Introduction D Glycosylation (Introduction of Methyl Group) C->D Methanol, Acid Catalyst E Reduction/Modification of Amino Group Precursor D->E e.g., Reduction of Azide F Deprotection E->F Deprotecting Agents G Final Product (Methyl L-daunosamine) F->G Purification

Caption: A generalized workflow for the synthesis of modified carbohydrates.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl L-daunosamine hydrochloride is presented in the table below. Note that some properties may vary slightly depending on the anomeric purity and the supplier.

PropertyValueReference(s)
Molecular Formula C₇H₁₆ClNO₃[2][4]
Molecular Weight 197.66 g/mol [2][4][6]
Appearance White to off-white crystalline powder[1][2]
Melting Point 157-190 °C (with decomposition)[2][6][7]
Solubility Highly soluble in water, slightly soluble in methanol.[2][7]
Hygroscopicity Hygroscopic[8]

Part 2: Synthesis and Chemical Reactions

Synthetic Approaches

The synthesis of Methyl L-daunosamine hydrochloride is a multi-step process that often starts from a readily available carbohydrate. One common precursor is D-mannose.[9] The synthesis involves a series of stereocontrolled reactions to introduce the amino group, remove the unwanted hydroxyl groups, and establish the correct stereochemistry at each chiral center. A general synthetic strategy involves the click modification of a carbohydrate to introduce a methyl group, followed by glycosylation, fluorination, and further methylation to yield the final product.[10]

Key Chemical Reactions

Methyl L-daunosamine hydrochloride can participate in several key chemical reactions relevant to drug development:

  • Glycosylation Reactions: It can act as a glycosyl donor, enabling the formation of glycosidic bonds with other molecules, such as aglycones of anthracyclines.[2]

  • N-Acylation: The amino group can be readily acylated to introduce various substituents, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

  • Oxidation and Reduction: The hydroxyl group can be oxidized, and other functional groups can be reduced under specific conditions to create analogs with modified properties.[2]

Part 3: Applications in Drug Development and Research

A Key Component of Anthracycline Antibiotics

The most significant application of Methyl L-daunosamine hydrochloride is in the synthesis of anthracycline antibiotics like doxorubicin and daunorubicin. These drugs are widely used in chemotherapy to treat a variety of cancers. The daunosamine moiety is crucial for their mechanism of action, which involves intercalation into DNA and inhibition of topoisomerase II.

Development of Novel Anticancer Agents

Researchers are actively exploring the synthesis of novel daunosamine derivatives to develop new anticancer agents with improved efficacy and reduced cardiotoxicity, a major side effect of current anthracycline therapies.[2] By modifying the daunosamine sugar, it may be possible to alter the drug's DNA binding affinity, cellular uptake, and metabolism.

Biochemical Probe for Enzymatic Studies

Methyl L-daunosamine hydrochloride serves as a valuable substrate for studying glycosidases, which are enzymes that cleave glycosidic bonds.[2] Understanding how these enzymes interact with daunosamine derivatives can provide insights into carbohydrate metabolism and help in the design of enzyme inhibitors.

Inhibitor of Bacterial DNA Gyrase

Some studies have shown that L-daunosamine-b-methylglycoside hydrochloride can act as a competitive inhibitor of bacterial DNA gyrase.[10] This enzyme is essential for maintaining the integrity of bacterial DNA, making it an attractive target for the development of new antibacterial agents.[10]

Part 4: Handling, Storage, and Safety

Safe Handling Procedures

As with any chemical reagent, proper safety precautions should be taken when handling Methyl L-daunosamine hydrochloride.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, gloves, and a lab coat.[8]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[8]

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before breaks.[8]

Storage Conditions

To maintain the integrity and stability of Methyl L-daunosamine hydrochloride, it should be stored under the following conditions:

  • Temperature: Store in a cool place.[8]

  • Atmosphere: Keep the container tightly closed in a dry and well-ventilated place. Store under an inert gas due to its hygroscopic nature.[8]

Conclusion

Methyl L-daunosamine hydrochloride is a cornerstone molecule in the field of medicinal chemistry, particularly in the development of anticancer therapeutics. Its unique chemical structure and reactivity provide a versatile platform for the synthesis of novel drug candidates. A thorough understanding of its nomenclature, properties, and handling is essential for researchers aiming to leverage its potential in their scientific endeavors.

References

  • LabSolutions. (n.d.). L-Daunosamine, Hydrochloride. Retrieved from [Link]

  • Horton, D., & Weckerle, W. (1975). A preparative synthesis of 3-amino-2,3,6-trideoxy-l-lyxo-hexose (daunosamine) hydrochloride from d-mannose. Carbohydrate Research, 44(2), 227-240. [Link]

Sources

An In-Depth Technical Guide to Methyl L-daunosamine hydrochloride: Nomenclature, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of Methyl L-daunosamine hydrochloride, a critical carbohydrate building block in medicinal chemistry and drug development. Intended for researchers, scientists, and professionals in the field, this document delves into the compound's nomenclature, physicochemical properties, and its pivotal role as a glycosyl donor in the synthesis of complex bioactive molecules, particularly anthracycline antibiotics.

Nomenclature and Chemical Identifiers: A Matter of Anomers

Methyl L-daunosamine hydrochloride is the common name for a glycoside derivative of L-daunosamine. However, it is crucial to distinguish between its anomeric forms, the α- and β-isomers, which differ in the stereochemistry at the anomeric carbon (C-1). This seemingly subtle difference can have significant implications for reactivity and the stereochemical outcome of glycosylation reactions.

The most frequently encountered isomer in commercial and research settings is the α-anomer. Below is a detailed breakdown of the various names and identifiers associated with this compound.

Table 1: Nomenclature and Identifiers for Methyl L-daunosamine hydrochloride

Identifier TypeValueNotes
Common Name Methyl L-daunosamine hydrochlorideOften refers to the α-anomer or a mixture.
Systematic Name Methyl 3-amino-2,3,6-trideoxy-L-lyxo-hexopyranoside hydrochlorideDescribes the L-lyxo stereochemistry.
α-Anomer Specific Name Methyl α-L-daunosamine hydrochloride[1]Explicitly defines the α-configuration.
β-Anomer Specific Name Methyl β-L-daunosamine hydrochlorideExplicitly defines the β-configuration.
Alternate Names α-Methyl Daunosaminide Hydrochloride[1]
Methyl 3-Amino-2,3,6-trideoxy-α-L-lyxohexopyranoside Hydrochloride[1]
CAS Number (α-anomer) 32385-06-1[1]Most commonly cited CAS number.
CAS Number (β-anomer) 105497-63-0[2]
Molecular Formula C₇H₁₆ClNO₃
Molecular Weight 197.66 g/mol [1]
PubChem CID (α-anomer) 55250370[3]

It is imperative for researchers to verify the anomeric ratio of their starting material, as commercial sources may provide mixtures of α- and β-anomers.[1] This is typically stated on the certificate of analysis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Methyl L-daunosamine hydrochloride is essential for its handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Properties of Methyl L-daunosamine hydrochloride

PropertyValueSource/Notes
Appearance White to off-white crystalline solidGeneral observation from supplier data.
Melting Point 175-178 °C (decomposes)
Solubility Soluble in water and methanol.
Storage Store at -20°C, keep dry.[2]
¹H NMR (400 MHz, D₂O) Data for the exact compound is not readily available in the searched resources. As a proxy, data for the related compound 3-Amino-2,3,6-trideoxy-L-lyxo-hexopyranose hydrochloride is often used for structural confirmation. Key signals would be expected for the anomeric proton, methyl group, and protons on the pyranose ring.Based on general knowledge of NMR spectroscopy of carbohydrates.[4][5]
¹³C NMR (100 MHz, D₂O) Data for the exact compound is not readily available in the searched resources. Expected signals would include the anomeric carbon, the methyl group of the glycoside, the C6 methyl group, and the carbons of the pyranose ring.Based on general knowledge of NMR spectroscopy of carbohydrates.[4][5]

Note on NMR Data: While specific, verified ¹H and ¹³C NMR data for Methyl L-daunosamine hydrochloride is not available in the public domain at the time of this writing, researchers can expect characteristic shifts for the pyranose ring protons and carbons. The anomeric proton (H-1) is typically found downfield, and its coupling constant can help determine the α or β configuration. The methyl group of the glycoside would appear as a singlet, while the C-6 methyl would be a doublet.

Significance in Drug Development: The Glycosidic Bond in Anthracyclines

The primary significance of Methyl L-daunosamine hydrochloride lies in its role as a precursor to L-daunosamine, a crucial component of the anthracycline class of chemotherapeutic agents, which includes daunorubicin and doxorubicin. The daunosamine moiety is essential for the biological activity of these drugs. It is involved in the molecule's interaction with DNA and topoisomerase II, leading to the inhibition of cancer cell proliferation.

The amino group on the sugar is particularly important for the drug's ability to bind to the minor groove of DNA. Modifications to this sugar moiety have been a key strategy in the development of second-generation anthracyclines with improved efficacy and reduced cardiotoxicity.

Experimental Protocol: Koenigs-Knorr Glycosylation for Anthracycline Synthesis

The Koenigs-Knorr reaction is a classic and reliable method for the formation of glycosidic bonds.[6] In the context of anthracycline synthesis, a protected derivative of daunosamine is typically used as the glycosyl donor to react with the aglycone, daunomycinone. Methyl L-daunosamine hydrochloride can be a starting material for the preparation of such a glycosyl donor.

The following is a generalized, step-by-step protocol for a Koenigs-Knorr glycosylation, illustrating the synthesis of a protected daunorubicin analog. Note: This protocol is a composite based on established methodologies and should be adapted and optimized for specific laboratory conditions and substrates.

Workflow for Koenigs-Knorr Glycosylation

Koenigs_Knorr_Workflow cluster_donor_prep Glycosyl Donor Preparation cluster_glycosylation Glycosylation Reaction cluster_deprotection Final Deprotection A 1. N- and O-Protection of Methyl L-daunosamine HCl B 2. Halogenation at Anomeric Carbon A->B e.g., Ac₂O, Pyridine; then HBr/AcOH C 3. Coupling of Glycosyl Halide with Daunomycinone B->C Glycosyl Donor D 4. Work-up and Purification C->D Quench, Extract, Chromatography E 5. Removal of Protecting Groups D->E F Protected Daunorubicin Analog E->F e.g., NaOMe/MeOH Aglycone Daunomycinone Aglycone->C Biosynthesis_Pathway G1P Glucose-1-Phosphate TDPG TDP-D-Glucose G1P->TDPG dnmL (Glucose-1-phosphate thymidylyltransferase) TDP4k6dG TDP-4-keto-6-deoxy-D-glucose TDPG->TDP4k6dG dnmM (TDP-D-glucose 4,6-dehydratase) TDP4k6dL TDP-4-keto-6-deoxy-L-mannose TDP4k6dG->TDP4k6dL dnmU (TDP-4-keto-6-deoxy-D-glucose 3,5-epimerase) TDP3a4k6dL TDP-3-amino-4-keto-6-deoxy-L-mannose TDP4k6dL->TDP3a4k6dL dnmJ (TDP-4-keto-6-deoxy-L-mannose 3-aminotransferase) TDP_Daunosamine TDP-L-daunosamine TDP3a4k6dL->TDP_Daunosamine dnmV (TDP-3-amino-4-keto-6-deoxy-L-mannose 4-ketoreductase)

Sources

The Daunosamine Moiety: Molecular Guidance Systems in Anthracycline Pharmacodynamics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the architecture of anthracycline antibiotics, the aglycone (daunomycinone) is often viewed as the "warhead" due to its intercalation capabilities. However, the daunosamine moiety (3-amino-2,3,6-trideoxy-L-lyxo-hexose) functions as the critical "guidance system." It is this amino sugar that dictates sequence specificity, thermodynamic stability of the DNA-drug complex, and recognition by nuclear enzymes.

This guide analyzes the biological significance of the daunosamine moiety, moving beyond basic structural descriptions to explore its role in thermodynamics, drug resistance mechanisms (P-gp efflux), and synthetic biology applications. It provides actionable protocols for evaluating binding affinity and engineering novel glycosyl variants.

Structural Biology & Biosynthetic Origin

The daunosamine sugar is a 3-amino-2,3,6-trideoxy-L-hexose. Its structural uniqueness lies in the L-configuration and the presence of a protonatable amino group at the C3' position. This specific stereochemistry is not merely decorative; it is evolutionarily conserved to fit the minor groove of the DNA double helix.

The dnm Biosynthetic Pathway

Understanding the biosynthesis of daunosamine is a prerequisite for glycoengineering. The pathway, encoded by the dnm gene cluster in Streptomyces peucetius, converts glucose-1-phosphate into the activated sugar donor dTDP-L-daunosamine.[1][2]

Application Note: When engineering strains for novel analogs, the epimerase (dnmU) is often the bottleneck. Overexpression of this gene can significantly increase the yield of the final glycosylated product.

DaunosamineBiosynthesis G1P Glucose-1-Phosphate dTDP_Glu dTDP-Glucose G1P->dTDP_Glu dnmL (Thymidylyltransferase) dTDP_4k6d dTDP-4-keto-6-deoxy-D-glucose dTDP_Glu->dTDP_4k6d dnmM (Dehydratase) dTDP_Int1 dTDP-4-keto-6-deoxy-L-glucose dTDP_4k6d->dTDP_Int1 dnmU (3,5-Epimerase) dTDP_Dauno dTDP-L-Daunosamine dTDP_Int1->dTDP_Dauno dnmT, dnmJ, dnmV (Amination/Reductase)

Figure 1: The dnm biosynthetic pathway.[1][2][3] The conversion from D- to L-configuration via DnmU is the critical stereochemical inversion step.

Pharmacodynamics: The "Anchor" Mechanism

The biological potency of doxorubicin and daunorubicin is inextricably linked to the thermodynamics of the daunosamine-DNA interaction.

Thermodynamic Stabilization ( )

While the aglycone intercalates between base pairs (driven by hydrophobic stacking), the daunosamine sugar lies in the minor groove .

  • Electrostatic Interaction: The C3' amino group (

    
    ) is protonated at physiological pH. It forms a salt bridge with the negatively charged phosphate backbone of the DNA.
    
  • Hydrogen Bonding: The C4' hydroxyl group forms hydrogen bonds with the base pairs flanking the intercalation site.

Critical Insight: Removal of the amino group (as in some synthetic analogs) results in a dramatic drop in DNA binding affinity (


) from 

to

, rendering the drug clinically ineffective.
Topoisomerase II Poisoning

The daunosamine moiety stabilizes the "cleavable complex" formed between DNA and Topoisomerase II. The sugar acts as a molecular wedge, preventing the religation of the DNA strands. Structural studies indicate that the sugar interacts directly with amino acid residues in the Topo II enzyme, locking the enzyme in a destructive conformation.

The Daunosamine Moiety in Drug Resistance

The very feature that makes daunosamine effective—its structure—is also its liability regarding Multi-Drug Resistance (MDR).

P-Glycoprotein (P-gp) Recognition

P-glycoprotein (MDR1) acts as an efflux pump, actively ejecting anthracyclines from the cell.

  • Mechanism: The P-gp binding pocket specifically recognizes the basic amine and the hydrophilic nature of the daunosamine sugar.

  • Counter-Strategy: 3'-Azido Analogs . By replacing the 3'-amino group with an azido group (-N3), the basicity is removed. These analogs often retain high DNA affinity but are poor substrates for P-gp, allowing them to remain effective in resistant cell lines (e.g., MCF-7/Dox).

Structural Analogs and Toxicity
CompoundSugar ModificationClinical Impact
Doxorubicin Native DaunosamineHigh potency, high cardiotoxicity.
Epirubicin 4'-Epimer (L-acosamine)Orientation of 4'-OH changes.[4] Faster glucuronidation = faster clearance = lower cardiotoxicity .
MEN 10755 Disaccharide (2 sugars)Altered Topo II specificity; active in resistant tumors.
3'-Deamino-3'-hydroxy Hydroxyl replaces AmineLoss of electrostatic anchor; significantly reduced potency.

Experimental Protocols

As an application scientist, reproducibility is paramount. The following protocols are designed to validate the biological function of the daunosamine moiety.

Protocol A: Determination of DNA Binding Affinity ( ) via Fluorescence Quenching

Objective: To quantify the contribution of the sugar moiety to DNA binding thermodynamics.

Materials:

  • Calf Thymus DNA (ctDNA) in Tris-HCl buffer (10 mM, pH 7.4, 50 mM NaCl).

  • Anthracycline solution (3 µM).

  • Spectrofluorometer (Excitation: 480 nm, Emission: 590 nm).

Workflow:

  • Baseline: Measure fluorescence of the free drug (

    
    ).
    
  • Titration: Add aliquots of ctDNA (0 to 200 µM bp) to the cuvette. Mix gently (avoid bubbles).

  • Equilibration: Allow 2 minutes for equilibrium at 25°C.

  • Measurement: Record fluorescence intensity (

    
    ) at each step.
    
  • Analysis: Plot

    
     vs. 
    
    
    
    . Use the McGhee-von Hippel equation to determine the intrinsic binding constant (
    
    
    ).

Validation Check: If


 for a standard Doxorubicin control, check your buffer ionic strength. High salt (>100 mM NaCl) shields the phosphate backbone, weakening the crucial daunosamine-phosphate interaction.
Protocol B: Chemoenzymatic Glycorandomization

Objective: To attach modified daunosamine analogs to the aglycone.[4]

Workflow Visualization:

ChemoenzymaticWorkflow Aglycone Aglycone (ε-Rhodomycinone) Reaction Incubation (30°C, pH 7.5, 12h) Aglycone->Reaction SugarDonor Sugar Donor (dTDP-Analog) SugarDonor->Reaction Enzyme Glycosyltransferase (DnrS) Enzyme->Reaction Catalyst Extraction Extraction (Chloroform/Methanol) Reaction->Extraction Purification HPLC Purification (C18 Column) Extraction->Purification

Figure 2: Workflow for enzymatic glycosylation of anthracyclines.

Step-by-Step:

  • Substrate Prep: Dissolve aglycone (1 mM) in DMSO (10% final vol).

  • Reaction Mix: Combine:

    • Aglycone[2][3][4][5]

    • dTDP-sugar analog (2 mM)

    • Purified Glycosyltransferase (DnrS, 5 µM)

    • Buffer: 50 mM Tris-HCl, 5 mM

      
      .
      
  • Incubation: 30°C for 12-16 hours.

  • Quenching: Add equal volume of ice-cold methanol.

  • Analysis: Monitor conversion via HPLC (254 nm).

References

  • Chaires, J. B., et al. (1990). Thermodynamics of the binding of daunorubicin to DNA.[6][7][8] Biochemistry.[5][7] Link

  • Madduri, K., & Hutchinson, C. R. (1995). Functional characterization of the genes encoding the biosynthesis of the sugar moiety of the antitumor antibiotic daunorubicin.[2] Journal of Bacteriology. Link

  • Minotti, G., et al. (2004).[9] Anthracyclines: molecular advances and pharmacologic developments in antitumor activity and cardiotoxicity.[4] Pharmacological Reviews. Link

  • Thorson, J. S., et al. (2001). Nature's Carbohydrate Chemists: The Enzymatic Glycosylation of Bioactive Compounds. Current Organic Chemistry. Link

  • FDA Label Reference. (2023). Doxorubicin Hydrochloride Injection - Prescribing Information.Link

Sources

L-lyxo-Hexose (L-Galactose): Structural Pharmacognosy and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

L-lyxo-Hexose , systematically known as L-Galactose , represents a high-value chiral scaffold in modern drug development. Unlike its ubiquitous enantiomer (D-Galactose), the L-isomer is metabolically stable in many mammalian systems, making it a critical "stealth" component for nucleoside analogs, glycomimetics, and tracer development.

This technical guide dissects the structural pharmacognosy of L-lyxo-hexose, providing researchers with the conformational analysis, synthetic protocols, and protection strategies necessary to utilize this rare sugar in therapeutic discovery.

Structural Architecture & Conformational Analysis

The "Lyxo" Configuration

The term "lyxo-hexose" refers to the relative stereochemistry of the hydroxyl groups at positions C2, C3, and C4. In the Fischer projection, the "lyxo" pattern dictates that the hydroxyls at C2 and C3 are on the same side, while the hydroxyl at C4 is on the opposite side.

  • Systematic Name: (3R,4S,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol (Pyranose form)

  • Enantiomeric Relationship: It is the mirror image of D-Galactose.[1][2]

  • Key Feature: The C4 axial hydroxyl is the defining structural motif that distinguishes galacto- (lyxo-hexose) derivatives from gluco- (xylo-hexose) derivatives.

Conformational Preference: The Chair

While D-aldohexoses typically adopt the


 chair conformation to maximize equatorial substituents, L-aldohexoses generally favor the 

chair
.[3]

For L-Galactopyranose in solution:

  • Dominant Conformer:

    
     (Mirror image of D-Galactose 
    
    
    
    ).
  • Substituent Orientation (

    
    ): 
    
    • C2-OH: Equatorial

    • C3-OH: Equatorial

    • C4-OH: Axial (The "Galacto" signature)

    • C5-CH2OH: Equatorial

  • Thermodynamic Stability: The

    
     conformation minimizes 1,3-diaxial interactions, rendering it significantly more stable than the 
    
    
    
    alternative for the L-series.
NMR Diagnostics

Identification of the L-lyxo-hexose scaffold relies on specific coupling constants (


) derived from the H1-H2 dihedral angles in the 

chair:
AnomerH1 Orientation (

)
H2 OrientationDihedral Angle

Coupling (Hz)

-L-Gal
EquatorialEquatorial~60°3.0 – 4.0 Hz (Small)

-L-Gal
AxialEquatorial~180°7.0 – 9.0 Hz (Large)

Analytic Insight: In L-sugars, the


-anomer places the anomeric hydroxyl in the axial  position (anomeric effect stabilization), while the 

-anomer places it equatorial .

Visualization: The Hexose Stereochemical Tree

The following diagram illustrates the stereochemical derivation of L-lyxo-hexose, highlighting its relationship to the D-series and its specific epimeric centers.

HexoseTree cluster_features Structural Key Features D_Gal D-Galactose (D-lyxo-hexose) ^4C_1 Conformation L_Gal L-Galactose (L-lyxo-hexose) ^1C_4 Conformation D_Gal->L_Gal Enantiomers L_Nuc L-Nucleosides (Antivirals) L_Gal->L_Nuc Chiral Scaffold Feat1 C4-Axial Hydroxyl (Enzyme Recognition Site) L_Gal->Feat1 Feat2 ^1C_4 Stability (Mirror of D-Glucose ^4C_1) L_Gal->Feat2 D_GalA D-Galacturonic Acid (Precursor) D_GalA->L_Gal Chemical Reduction (Inversion of numbering)

Figure 1: Stereochemical relationships and structural features of L-lyxo-hexose (L-Galactose).

Synthetic Protocol: Production from D-Galacturonic Acid[4][5]

Since L-Galactose is rare in nature compared to its D-isomer, direct extraction is inefficient. The industry-standard method for drug development involves the reduction of D-Galacturonic acid . This route is preferred because D-Galacturonic acid is abundant (pectin hydrolysate) and the C1 reduction effectively "flips" the molecule to the L-series (C1 of D-GalA becomes C6 of L-Gal).

Experimental Workflow

Objective: Synthesis of L-Galactose from D-Galacturonic Acid via L-Galactono-1,4-lactone.

Phase 1: Reduction to L-Galactonate
  • Reagents: Sodium Borohydride (

    
    ), D-Galacturonic acid.
    
  • Rationale:

    
     reduces the aldehyde (latent at C1) to an alcohol. However, since the starting material is a uronic acid, we first reduce the C1 aldehyde of the uronic acid salt.
    
  • Note: A more direct route often employed in modern labs is the reduction of D-galactono-1,4-lactone or the enzymatic reduction of D-galacturonic acid. Below is the chemical reduction protocol of the uronic acid derivative.

Phase 2: Lactonization (The Inversion Step)
  • Step: Acidification of D-galactonate.

  • Mechanism: When D-galactonate cyclizes, the numbering priority changes. The carboxyl group (formerly C6 of the sugar) becomes C1. The stereocenters are inverted relative to the new numbering, yielding L-galactono-1,4-lactone .

Phase 3: Controlled Reduction to L-Galactose

This is the critical step requiring precision to prevent over-reduction to the alditol (L-galactitol).

Protocol Steps:

  • Setup: Dissolve L-galactono-1,4-lactone (10 mmol) in anhydrous THF (50 mL) under Argon atmosphere. Maintain temperature at -78°C.

  • Reagent Addition: Add Diisobutylaluminum hydride (DIBAL-H, 1.1 eq) dropwise over 30 minutes.

    • Causality: DIBAL-H is a bulky, electrophilic reducing agent that is stable at low temperatures. It forms a stable aluminum-hemiacetal intermediate that prevents further reduction to the alcohol until hydrolysis occurs.

  • Quenching: Quench with methanol (5 mL) followed by saturated Rochelle’s salt (potassium sodium tartrate) solution.

    • Trustworthiness Check: Rochelle’s salt is mandatory to break the aluminum emulsion, ensuring high recovery yields.

  • Purification: Extract with ethyl acetate, dry over

    
    , and concentrate. Purify via flash chromatography (DCM:MeOH 9:1).
    

Yield Expectation: 75-85% as a white solid. Validation:


 NMR should show anomeric signals at 

93-97 ppm.

Regioselective Protection Strategy

For drug development (e.g., glycosylation or conjugation), the hydroxyls must be differentiated. The Isopropylidene (Acetonide) protection is the gold standard for L-lyxo-hexose due to the cis-diol arrangement at C1-C2 and C3-C4.

Protocol: 1,2:3,4-Di-O-isopropylidene- -L-galactopyranose
  • Reagents: L-Galactose, Acetone (Solvent/Reagent),

    
     (Catalyst) or 
    
    
    
    .
  • Procedure: Suspend L-Galactose in dry acetone. Add catalytic conc.

    
    . Stir at room temperature for 4 hours.
    
  • Mechanism: The cis-relationship of OH-1/OH-2 and OH-3/OH-4 in the

    
    -pyranose form allows the formation of two thermodynamically stable 5-membered dioxolane rings.
    
  • Outcome: The C6-OH remains free (primary alcohol).

  • Utility: This "Free C6" intermediate allows for:

    • Oxidation to the aldehyde (for chain extension).

    • Tosylation/Halogenation (for deoxy-sugar synthesis).[2]

    • Phosphorylation (for nucleotide mimicry).[4][5]

Therapeutic Applications & Biological Relevance[6][7][8][9][10]

L-Nucleosides (Antivirals)

L-lyxo-hexose derivatives serve as precursors for L-nucleosides .

  • Mechanism: Human polymerases generally reject L-nucleosides, but viral polymerases (e.g., HBV, HIV, HCV) often incorporate them. Once incorporated, they act as chain terminators or cause lethal mutagenesis because the L-configuration distorts the DNA/RNA helix.

  • Example: While Lamivudine (3TC) is an L-nucleoside analog (oxathiolane ring), the structural logic of using L-sugar scaffolds (like L-Galactose derived L-Fucose analogs) is a proven pathway for reducing host toxicity.

The "Decoy" Strategy
  • Metabolic Stability: Mammalian enzymes (glycosidases) are stereoselective for D-sugars. L-Galactose conjugates are resistant to hydrolysis, prolonging the half-life of peptide-drug conjugates (PDCs).

  • Lectin Inhibition: Pathogens often utilize specific lectins to adhere to host cells. L-Galactose derivatives can bind these lectins (e.g., Pseudomonas aeruginosa PA-IL lectin binds Galactose) with different affinity profiles, potentially acting as anti-adhesion agents.

References

  • Golebiowska, P., & Kusmierek, J. T. (2025). Nucleoside Analogs: An Overview of Structural Modifications and Antiviral Potentials. AZoLifeSciences. [Link]

  • Xia, T. Y., et al. (2014). Synthesis of L-glucose and L-galactose derivatives from D-sugars. Chinese Chemical Letters. [Link]

  • University of Oxford. (2012). Conformational effects in sugar ions: spectroscopic investigations in the gas phase and in solution. [Link][6]

  • PubChem. (2025).[7] L-Lyxose and Hexose Structural Data. National Library of Medicine. [Link]

  • Schäfer, et al. (2020).[8] D-Galacturonic acid reduction by S. cerevisiae for L-galactonate production. NIH / PubMed Central. [Link]

Sources

Technical Guide: Anthracycline Glycosylation Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Precision Biocatalysis for Next-Generation Chemotherapeutics

Executive Summary

Anthracyclines, represented by doxorubicin (DOX) and daunorubicin (DNR), remain cornerstones of oncological pharmacotherapy.[1][2][3] However, their clinical utility is bifurcated by a narrow therapeutic index: potent topoisomerase II inhibition versus dose-limiting cardiotoxicity. The sugar moiety—typically L-daunosamine—is not merely a solubility tag; it is the molecular "zipper" that stabilizes the drug-DNA ternary complex.

This guide addresses the glycosylation bottleneck . While the aglycone core (tetracycline ring) is readily accessible, the stereoselective attachment of specific deoxysugars dictates biological efficacy. We explore the shift from difficult chemical synthesis to chemoenzymatic glycorandomization , providing researchers with a validated framework to engineer novel glycosides with improved toxicity profiles.

Structural Activity Relationship (SAR): The Glycosidic Imperative

To engineer better drugs, one must understand the atomic-level causality of the current limitations. The anthracycline mechanism is defined by two distinct domains:

  • The Aglycone (Intercalator): The planar tetracyclic ring inserts between DNA base pairs.

  • The Sugar (Anchor): The C7-attached glycoside resides in the DNA minor groove.[3]

The "Zipper" Model: The amino sugar (L-daunosamine) acts as a molecular hook. Its protonated amino group forms critical hydrogen bonds with the phosphate backbone of DNA.

  • Loss of Sugar: Removal of the sugar moiety results in a 70-100 fold loss in cytotoxic activity.[4]

  • Orientation: The axial configuration of the sugar is essential for optimal interaction with the DNA-Topoisomerase II cleavable complex.[5] Equatorial congeners often fail to poison the enzyme effectively.[6]

  • Toxicity Link: Evidence suggests that specific sugar modifications can dissociate DNA damage (antitumor) from chromatin damage (cardiotoxicity), making the sugar the primary target for lead optimization.

The Biosynthetic Machinery: GT-B Superfamily

In Streptomyces peucetius, the biosynthesis of doxorubicin relies on a dedicated glycosyltransferase (GT), DnrS , and a helper protein, DnrQ .

2.1 The Enzyme: DnrS

DnrS belongs to the GT-B superfamily of glycosyltransferases. Unlike GT-A enzymes, GT-B enzymes do not require a metal ion cofactor for catalysis, although divalent cations (Mg²⁺) often enhance activity by stabilizing the nucleotide-sugar donor.

  • Fold: Two Rossmann-like domains with a central cleft for substrate binding.

  • Mechanism: It catalyzes the transfer of dTDP-L-daunosamine to the C7-OH of

    
    -rhodomycinone (or aklavinone).
    
  • Specificity: DnrS is relatively specific, but recent engineering efforts focus on "promiscuous" variants (e.g., ElmGT, OleD) capable of accepting diverse sugar donors.

2.2 The Auxiliary Factor: DnrQ

DnrQ is a controversial but essential component. In heterologous expression systems (e.g., E. coli), expression of DnrS alone often yields insoluble or inactive protein. Co-expression with DnrQ stabilizes DnrS, suggesting a chaperone-like function or a role in regulating the intracellular concentration of the hydrophobic aglycone.

Experimental Workflow: In Vitro Glycosylation

This protocol describes the chemoenzymatic synthesis of anthracycline variants. This method bypasses the protecting-group manipulations required in organic synthesis.

Phase A: Reagents & Preparation[7]
  • Enzyme: Purified recombinant DnrS (or promiscuous variant like OleD).

  • Acceptor:

    
    -Rhodomycinone (aglycone). Note: Dissolve in DMSO; keep final DMSO <10%.
    
  • Donor: dTDP-L-daunosamine (synthesized via the dnm pathway enzymes: DnmL, DnmM, DnmU, DnmV).

  • Buffer: 50 mM Tris-HCl (pH 7.5) or Bis-Tris Propane.[8]

Phase B: The Reaction Protocol
  • Master Mix: Prepare a reaction mixture containing:

    • 50 mM Tris-HCl (pH 7.5)

    • 5 mM MgCl₂ (activator)

    • 1 mM DTT (prevents oxidation)

  • Substrate Addition: Add dTDP-sugar donor (1.5 mM) and Aglycone acceptor (0.5 mM).

  • Initiation: Add purified GT enzyme (final conc. 5–10 µM).

  • Incubation: Incubate at 30°C for 2–16 hours . Critical: Do not exceed 30°C; many actinomycete enzymes are unstable at 37°C.

  • Termination: Quench by adding an equal volume of ice-cold methanol or chloroform.

Phase C: Analysis & Purification
  • Extraction: Centrifuge to remove protein precipitate. Extract the supernatant with chloroform/methanol (3:1).

  • HPLC: Analyze on a C18 reverse-phase column.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Detection: UV at 254 nm (aglycone absorbance) and 480 nm (anthracycline specific).

  • Validation: Confirm product mass via LC-MS/MS (observe the +129 Da or specific sugar mass shift).

Data Visualization & Pathways
4.1 Biosynthetic Logic

The following diagram illustrates the convergence of the aglycone and sugar pathways, highlighting the critical enzymatic step.

AnthracyclineBiosynthesis Glucose1P Glucose-1-P dTDP_Glu dTDP-Glucose Glucose1P->dTDP_Glu dnmL dTDP_Daun dTDP-L-Daunosamine (Donor) dTDP_Glu->dTDP_Daun dnmM/U/V (Epimerization/Red) DnrS_Complex GT Enzyme Complex (DnrS + DnrQ) dTDP_Daun->DnrS_Complex Aglycone ε-Rhodomycinone (Acceptor) Aglycone->DnrS_Complex Product Rhodomycin D (Glycosylated) DnrS_Complex->Product Glycosyl Transfer (C7-OH attachment)

Caption: Convergence of the TDP-sugar biosynthetic pathway and polyketide aglycone via the DnrS glycosyltransferase.

4.2 Experimental Workflow Logic

The logical flow for the in vitro assay described in Section 3.

ExperimentalWorkflow cluster_prep Phase A: Preparation Enzyme Purified GT (DnrS) Reaction Incubation (30°C, pH 7.5, 16h) Enzyme->Reaction Donor dTDP-Sugar Donor Donor->Reaction Acceptor Aglycone (DMSO) Acceptor->Reaction Quench Termination (MeOH/CHCl3) Reaction->Quench Analysis HPLC-MS Analysis (C18 Column) Quench->Analysis

Caption: Step-by-step workflow for in vitro chemoenzymatic glycosylation of anthracyclines.

Comparative Data: Glycosylation Strategies

The following table contrasts the three primary methods for generating anthracycline libraries.

FeatureChemical SynthesisChemoenzymatic (GTs)Neoglycorandomization
Mechanism Glycal assembly / Koenigs-KnorrGlycosyltransferase (GT-B)Alkoxyamine Ligation
Regioselectivity Low (Requires protecting groups)High (Enzyme specific)High (Chemoselective)
Stereocontrol Difficult (

mixtures)
Strict (Typically

-only)
Variable (Ring closure dependent)
Substrate Scope Limited by chemistryLimited by enzyme promiscuityBroad (Reducing sugars)
Linkage Type Native O-glycosidicNative O-glycosidicNeoglycosidic (N-O-C)
Primary Use Total synthesisBiomimetic Drug Dev Rapid Library Screening
Future Directions: Neoglycorandomization

While enzymatic methods are superior for reproducing natural linkages, neoglycorandomization represents a high-throughput alternative. By installing an alkoxyamine handle on the aglycone, researchers can "click" unprotected reducing sugars onto the core.

  • Advantage: Does not require nucleotide activation (dTDP-sugars).

  • Outcome: Creates "neoglycosides" which, while structurally distinct from natural products, have shown equipotent cytotoxicity with potentially reduced cardiotoxicity in recent screenings.

References
  • Mechanism of Action & SAR: Title: Role of the sugar moiety in the pharmacological activity of anthracyclines.[2][3][4][5][6] Source: PubMed / NIH URL:[Link]

  • Enzymatic Pathway Reconstitution: Title: In Vitro Reconstitution of the dTDP-L-Daunosamine Biosynthetic Pathway Provides Insights into Anthracycline Glycosylation.[8] Source: ACS Publications URL:[2][Link]

  • Neoglycorandomization Strategy: Title: Neoglycosylation and neoglycorandomization: Enabling tools for the discovery of novel glycosylated bioactive probes. Source: PMC / NIH URL:[Link]

  • Cardiotoxicity Mechanisms: Title: Anthracycline-induced cardiotoxicity: mechanisms, monitoring, and prevention.[9] Source: Frontiers in Cardiovascular Medicine URL:[Link]

  • Chemical vs. Enzymatic Overview: Title: Enzymatic Glycosylation Strategies in the Production of Bioactive Compounds.[10][11] Source: MDPI URL:[Link]

Sources

Methodological & Application

Application Note and Protocol for the Synthesis of Methyl L-daunosamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl L-daunosamine hydrochloride, a derivative of the aminosugar L-daunosamine, is a crucial synthetic intermediate in the development of various bioactive compounds, particularly in the field of oncology. L-daunosamine itself is an essential component of the anthracycline class of antibiotics, such as doxorubicin and daunorubicin, which are widely used as potent anticancer agents.[1][2] The sugar moiety plays a critical role in the biological activity of these drugs.[1][2] The synthesis of derivatives like Methyl L-daunosamine hydrochloride allows for the exploration of novel glycosylated compounds with potentially improved therapeutic indices, such as reduced cardiotoxicity.[1] This document provides a detailed protocol for the chemical synthesis of Methyl L-daunosamine hydrochloride, intended for researchers and professionals in drug development and medicinal chemistry.

The synthesis of aminosugars is a challenging endeavor due to the presence of multiple reactive functional groups that require a strategic application of protecting groups to achieve the desired stereoselectivity and regioselectivity.[3][4][5] The protocol outlined below is based on established methodologies in carbohydrate chemistry, involving key transformations to construct the target molecule from a readily available starting material.

Reaction Pathway Overview

The synthesis of Methyl L-daunosamine hydrochloride can be achieved through a multi-step process starting from a suitable precursor. A common strategy involves the use of a protected L-rhamnose derivative. The overall transformation requires the introduction of an amino group at the C-3 position with the correct stereochemistry, deoxygenation at C-2 and C-6, and finally, the formation of the methyl glycoside and its hydrochloride salt.

Synthesis_Pathway A Protected L-rhamnose derivative B Intermediate with activated C-3 position A->B Activation of C-3 C Azido or other nitrogen-containing intermediate B->C Nucleophilic substitution with N-source D Protected Methyl L-daunosaminide C->D Reduction & Glycosylation E Methyl L-daunosamine hydrochloride D->E Deprotection & Salt formation

Figure 1: Generalized synthetic pathway for Methyl L-daunosamine hydrochloride.

Experimental Protocol

This protocol describes a representative chemical synthesis of Methyl L-daunosamine hydrochloride. Researchers should adapt the procedure based on their specific starting materials and available laboratory equipment. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Materials and Reagents
  • L-rhamnose

  • Protecting group reagents (e.g., benzyl bromide, acetic anhydride)

  • Reagents for functional group transformations (e.g., N-bromosuccinimide, sodium azide)

  • Reducing agents (e.g., Raney nickel, sodium borohydride)[6][7]

  • Solvents (e.g., methanol, chloroform, pyridine, dimethylformamide)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and equipment for organic synthesis (e.g., round-bottom flasks, condensers, magnetic stirrers, rotary evaporator)

  • Chromatography supplies for purification (e.g., silica gel, thin-layer chromatography plates)

Step-by-Step Methodology

The following is a multi-step synthesis adapted from established procedures for aminosugar synthesis.[6][8]

Step 1: Protection of L-rhamnose

  • Rationale: The hydroxyl groups of the starting L-rhamnose must be protected to prevent unwanted side reactions in subsequent steps. A benzylidene acetal is a common protecting group for the 4- and 6-hydroxyl groups, while other hydroxyls can be protected as ethers or esters.[9]

  • Procedure:

    • Suspend L-rhamnose in a suitable solvent like benzene or toluene.

    • Add a dehydrating agent and a catalytic amount of acid.

    • Introduce the protecting group reagents in a stepwise manner to achieve the desired protected intermediate.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction and purify the product by column chromatography.

Step 2: Introduction of the Amino Group Precursor at C-3

  • Rationale: This step involves the conversion of the C-3 hydroxyl group into a good leaving group, followed by nucleophilic substitution with an azide source, which will later be reduced to the amine.

  • Procedure:

    • The protected rhamnopyranoside from Step 1 is converted to an intermediate with an activated C-3 position.

    • This intermediate is then reacted with a nitrogen nucleophile, such as sodium azide, in a polar aprotic solvent like DMF.[8]

    • The reaction is typically heated to ensure complete conversion.

    • After cooling, the reaction mixture is worked up by extraction and the product is purified.

Step 3: Reduction of the Azide and Formation of the Methyl Glycoside

  • Rationale: The azido group is reduced to an amine, and simultaneously or in a subsequent step, the anomeric position is converted to a methyl glycoside.

  • Procedure:

    • The azido-sugar is dissolved in methanol.

    • A reducing agent, such as Raney nickel under a hydrogen atmosphere or a hydride source, is added.

    • The reaction is stirred until the reduction is complete (monitored by TLC or IR spectroscopy).

    • The formation of the methyl glycoside can be achieved by treating the sugar with methanol in the presence of an acid catalyst.

Step 4: Deprotection and Formation of the Hydrochloride Salt

  • Rationale: The protecting groups are removed to yield the free aminosugar, which is then converted to its hydrochloride salt for stability and ease of handling.

  • Procedure:

    • The protected methyl daunosaminide is subjected to deprotection conditions that cleave the specific protecting groups used. For example, benzyl ethers can be removed by catalytic hydrogenation.

    • After removal of the protecting groups, the resulting free amine is dissolved in a suitable solvent (e.g., methanol or ether).

    • A solution of HCl in a suitable solvent is added dropwise with stirring.

    • The precipitated Methyl L-daunosamine hydrochloride is collected by filtration, washed with a cold solvent, and dried under vacuum.[10]

Data Summary

The following table provides an overview of the key parameters for the synthesis. The values are representative and may vary depending on the specific protecting groups and reaction conditions employed.

StepKey ReagentsSolvent(s)Temp. (°C)Time (h)Typical Yield (%)
1. Protection of L-rhamnose L-rhamnose, Protecting group reagentsBenzene, Pyridine25 - 804 - 2470 - 90
2. Introduction of Azide at C-3 Protected sugar, NaN₃DMF80 - 1206 - 1860 - 80
3. Reduction and Glycosylation Azido-sugar, Raney Ni/H₂, Methanol, H⁺Methanol252 - 1275 - 95
4. Deprotection and Salt Formation Protected glycoside, Deprotection reagent, HClMethanol, Ether0 - 251 - 680 - 95

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_synthesis Core Synthesis cluster_final Finalization Start Start: L-rhamnose Protect Step 1: Protect Hydroxyl Groups Start->Protect Introduce_N Step 2: Introduce Azide at C-3 Protect->Introduce_N Reduce_Glycosylate Step 3: Reduce Azide & Form Methyl Glycoside Introduce_N->Reduce_Glycosylate Deprotect Step 4: Deprotect Reduce_Glycosylate->Deprotect Salt_Formation Form Hydrochloride Salt Deprotect->Salt_Formation End End Product: Methyl L-daunosamine hydrochloride Salt_Formation->End

Figure 2: Step-by-step experimental workflow for the synthesis.

Trustworthiness and Self-Validation

To ensure the successful synthesis and purity of the final product, it is crucial to incorporate analytical validation at each step.

  • Thin-Layer Chromatography (TLC): Monitor the progress of each reaction to determine completion.

  • Column Chromatography: Purify the intermediates at each stage to remove byproducts and unreacted starting materials.

  • Spectroscopic Analysis:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the structure and stereochemistry of the intermediates and the final product.

    • Infrared (IR) Spectroscopy: Verify the presence and absence of key functional groups (e.g., disappearance of the azide peak and appearance of an amine peak).

    • Mass Spectrometry (MS): Determine the molecular weight of the synthesized compounds to confirm their identity.

  • Purity Assessment: The purity of the final Methyl L-daunosamine hydrochloride can be assessed by High-Performance Liquid Chromatography (HPLC) and by its melting point.

By rigorously applying these analytical techniques, researchers can validate the identity and purity of their synthesized compounds, ensuring the reliability of the protocol.

References

  • Organic Syntheses. (n.d.). Methylamine Hydrochloride.
  • Thapa, M., et al. (2021). In Vitro Reconstitution of the dTDP-l-Daunosamine Biosynthetic Pathway Provides Insights into Anthracycline Glycosylation. ACS Chemical Biology, 16(12), 2335-2345.
  • Wikipedia. (n.d.). Daunosamine.
  • Singh, R., et al. (2023). The Daunomycin: Biosynthesis, Actions, and the Search for New Solutions to Enhance Production. Microorganisms, 11(10), 2539.
  • Thapa, M., et al. (2021). In Vitro Reconstitution of the dTDP-l-Daunosamine Biosynthetic Pathway Provides Insights into Anthracycline Glycosylation. ACS Chemical Biology, 16(12), 2335-2345.
  • Google Patents. (n.d.). Process for the preparation of 3-amino-5-methylpyrazole.
  • Google Patents. (n.d.). Amino acid methyl ester hydrochloride preparation.
  • Biosynth. (n.d.). L-Daunosamine. Retrieved from .

  • Grethe, G., et al. (1983). Synthesis of daunosamine. The Journal of Organic Chemistry, 48(26), 5309–5315.
  • Knight, J. G., et al. (1999). Synthesis of l-Daunosamine and l-Ristosamine Glycosides via Photoinduced Aziridination. Conversion to Thioglycosides for Use in Glycosylation Reactions. The Journal of Organic Chemistry, 64(8), 2994–2995.
  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis.
  • Santa Cruz Biotechnology. (n.d.). Methyl α-L-Daunosamine Hydrochloride. Retrieved from .

  • ResearchGate. (2016). New protecting groups in the synthesis of oligosaccharides.
  • Pelyvás, I., et al. (1979). Preparation of 3-amino-2,3,6-trideoxy-D-arabino-hexose hydrochloride and its N-trifluoroacetyl derivative.
  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from .

  • Journal of Chemical Education. (2007). Use of Protecting Groups in Carbohydrate Chemistry: An Advanced Organic Synthesis Experiment.
  • Google Patents. (n.d.). Preparation method of 3-amino-5-methyl isoxazole.
  • Google Patents. (n.d.). Process for preparing enantiomerically enriched amino-alcohols.
  • BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from .

  • Polish Pharmaceutical Society. (n.d.). The method of daunorubicin purification.
  • YouTube. (2019). SYNTHESIS OF METHYLDOPA | MEDICINAL CHEMISTRY | GPAT| B.Pharm 5th SEMESTER. Retrieved from .

Sources

Application Notes and Protocols for the Purification of Methyl L-daunosamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl L-daunosamine is a critical amino sugar moiety in the structure of anthracycline antibiotics, a class of potent chemotherapeutic agents including daunorubicin and doxorubicin.[1][2] The purity of its hydrochloride salt, Methyl L-daunosamine hydrochloride, is paramount as it serves as a key building block in the semi-synthesis of novel and existing anthracycline analogs.[3][4][5][6] Impurities originating from the synthetic process or subsequent degradation can lead to side reactions, lower yields, and the introduction of potentially toxic components in the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview and detailed protocols for the purification of Methyl L-daunosamine hydrochloride, designed for researchers, chemists, and drug development professionals. We will explore two primary, complementary purification strategies: bulk purification via recrystallization and high-purity polishing via column chromatography, followed by rigorous analytical methods for purity verification.

Compound Profile and Strategic Importance

Methyl L-daunosamine hydrochloride is the salt form of a methylated amino sugar, which enhances its stability and solubility in aqueous media, making it easier to handle in subsequent synthetic steps.[3] Understanding its properties is fundamental to designing an effective purification strategy.

Table 1: Physicochemical Properties of Methyl L-daunosamine hydrochloride

Property Value Source
Alternate Names Methyl 3-Amino-2,3,6-trideoxy-α-L-lyxohexopyranoside Hydrochloride; α-Methyl Daunosaminide Hydrochloride [4]
CAS Number 32385-06-1 [4]
Molecular Formula C₇H₁₆ClNO₃ [4]
Molecular Weight 197.66 g/mol [4]
Appearance White to off-white crystalline powder [3]
Melting Point 157-160°C (decomposes) [7]

| Solubility | Soluble in water |[3][8] |

The Rationale for Purification: Common Impurities

The necessity for stringent purification arises from the potential impurities that can be present in the crude product. These can be broadly categorized:

  • Process-Related Impurities: Unreacted starting materials, residual reagents (e.g., catalysts, solvents), and byproducts from side reactions.[9][10]

  • Anomeric Impurities: During synthesis, both the α- and β-anomers can be formed. While one anomer is typically desired for stereospecific reactions, the other is considered an impurity.[4]

  • Epimers and Diastereomers: Closely related sugar isomers that may form due to non-selective reaction conditions.

  • Degradation Products: Amino sugars can be susceptible to degradation under harsh pH or temperature conditions.

Identifying and removing these impurities is crucial for ensuring the stereochemical integrity and reactivity of the final API.[9]

Overall Purification Workflow

The purification of Methyl L-daunosamine hydrochloride is a multi-step process. The choice of technique depends on the initial purity of the crude material and the final purity required. A typical workflow involves a bulk purification step followed by a polishing step for achieving high purity, with analytical validation at each critical stage.

Purification_Workflow Crude Crude Methyl L-daunosamine HCl (Purity < 90%) Recrystallization Protocol 1: Bulk Recrystallization Crude->Recrystallization Analysis_1 QC Analysis: (TLC, HPLC) Recrystallization->Analysis_1 Assess Purity Waste Impurities Removed Recrystallization->Waste Chromatography Protocol 2: Chromatographic Polishing Analysis_2 Final QC & Characterization: (HPLC, NMR, MS, MP) Chromatography->Analysis_2 Assess Purity Chromatography->Waste Analysis_1->Chromatography If Purity < 99% Pure_Product Pure Product (Purity > 99%) Analysis_1->Pure_Product If Purity > 99% Analysis_2->Pure_Product

Caption: General workflow for the purification of Methyl L-daunosamine HCl.

Protocol 1: Recrystallization for Bulk Purification

Recrystallization is a powerful and economical technique for removing a significant portion of impurities from a solid sample. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.

Causality of Solvent Selection

The choice of solvent is the most critical factor for successful recrystallization. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at its boiling point.

  • Dissolve impurities well at all temperatures or not at all.

  • Be chemically inert to the compound.

  • Be easily removable from the purified crystals (i.e., have a relatively low boiling point).

For amine hydrochloride salts, alcoholic solvents are often effective.[11] The use of a co-solvent system (a "solvent" and an "anti-solvent") can also be highly effective. The compound is dissolved in a minimal amount of the "solvent" in which it is highly soluble, and the "anti-solvent," in which the compound is poorly soluble, is added to induce precipitation.

Table 2: Potential Solvent Systems for Recrystallization

Solvent System Rationale Reference
Absolute Ethanol Often provides good solubility at high temperatures and poor solubility upon cooling for amine hydrochlorides. [11]
Methanol / Diethyl Ether Methanol acts as the primary solvent, and ether is added as an anti-solvent to induce crystallization. [12]
Methanol / Chloroform A combination used for the related anthracycline, daunorubicin hydrochloride. [13]

| n-Butanol | Can be effective for removing impurities like ammonium chloride, which has very low solubility in it. |[11] |

Step-by-Step Protocol
  • Dissolution: Place the crude Methyl L-daunosamine hydrochloride (e.g., 10 g) into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal volume of the chosen primary solvent (e.g., absolute ethanol) and heat the mixture to boiling with stirring until all the solid dissolves.

  • Decolorization (Optional): If the solution is colored, remove the heat source, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step is crucial to prevent premature crystallization on the filter paper.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (the same solvent used for recrystallization) to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

Protocol 2: Chromatographic Polishing for High Purity

For achieving pharmaceutical-grade purity (>99%), particularly for removing closely related structural isomers like anomers or epimers, column chromatography is the method of choice. Given the polar nature of amino sugars, conventional reversed-phase chromatography is often ineffective.[14] Hydrophilic Interaction Liquid Chromatography (HILIC) or normal-phase chromatography are more suitable.

Principle of Separation

In normal-phase or HILIC, a polar stationary phase (like silica gel) is used with a less polar mobile phase. More polar compounds, like our target molecule, interact more strongly with the stationary phase and thus elute later. A gradient of increasing polarity in the mobile phase is used to elute compounds of increasing polarity sequentially.

Chromatography_Principle cluster_0 Chromatography Column (Silica Gel) Column Start Crude Sample Loaded Elution with Mobile Phase Gradient Purified Fractions Collected Collector Fraction Collector Column:f3->Collector MobilePhase Mobile Phase (e.g., Chloroform:Methanol:Acetic Acid) MobilePhase->Column:f0 Impurity_A Less Polar Impurity Impurity_A->Column:f2 Elutes First Target Methyl L-daunosamine HCl Target->Column:f2 Impurity_B More Polar Impurity Impurity_B->Column:f2 Elutes Last

Caption: Principle of chromatographic separation of polar compounds.

Step-by-Step Protocol
  • Stationary Phase Preparation: Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial mobile phase solvent. Pack a glass column of appropriate size with the slurry.

  • Mobile Phase: A common mobile phase system for purifying related anthracycline components is a mixture of chloroform, methanol, and acetic acid.[13] A typical starting ratio could be 90:10:1 (Chloroform:Methanol:Acetic Acid).

  • Sample Loading: Dissolve the partially purified Methyl L-daunosamine hydrochloride in a minimal amount of the mobile phase or methanol. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with the initial mobile phase. Collect fractions and monitor the elution profile using Thin Layer Chromatography (TLC).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of methanol (e.g., progressing towards an 82:18:1 ratio of Chloroform:Methanol:Acetic Acid[13]) to elute the target compound.

  • Fraction Pooling and Analysis: Analyze the collected fractions by TLC. Pool the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure using a rotary evaporator.

  • Final Product Isolation: The residue may be re-dissolved in a minimal amount of methanol and precipitated with ether to obtain the final, highly purified hydrochloride salt. Dry the product under vacuum.

Quality Control and Purity Assessment

Self-validating protocols require rigorous analytical confirmation of purity and identity.

Table 3: Analytical Methods for Quality Control

Method Purpose Typical Parameters / Expected Results
HPLC Quantitative purity assessment and detection of impurities. Column: HILIC or Amino (NH₂) column.[15] Mobile Phase: Acetonitrile/Water or buffer gradient. Detection: Refractive Index (RI) or Evaporative Light Scattering (ELSD). Result: Purity > 99%, single major peak.
¹H NMR Structural confirmation and identification of anomers. Solvent: D₂O or DMSO-d₆. Result: Spectrum should match the known structure of Methyl L-daunosamine, with characteristic shifts for the methyl and anomeric protons.
Mass Spectrometry (MS) Molecular weight verification. Mode: ESI+. Result: Observe [M+H]⁺ ion corresponding to the free base molecular weight.

| Melting Point | Assessment of crystalline purity. | Method: Capillary melting point apparatus. Result: A sharp melting range, e.g., 157-160°C.[7] A broad range indicates impurities. |

Troubleshooting

ProblemPossible CauseSuggested Solution
Oiling out during recrystallization The compound's melting point is lower than the solvent's boiling point; cooling is too rapid.Use a lower-boiling point solvent or a larger volume of solvent. Ensure slow cooling.
Poor recovery from recrystallization Too much solvent was used; compound is too soluble in the cold solvent.Reduce the initial volume of solvent used. Cool the solution for a longer period in an ice bath. Consider a different solvent system.
Poor separation in chromatography Incorrect mobile phase polarity; column overloading.Optimize the mobile phase system using TLC first. Reduce the amount of sample loaded onto the column.
Product is not a solid after solvent removal Residual solvents or impurities preventing crystallization.Re-dissolve the residue and precipitate with an anti-solvent (e.g., ether). Ensure complete drying under high vacuum.

Conclusion

The purification of Methyl L-daunosamine hydrochloride to a high degree of purity is an essential step in the synthesis of life-saving anthracycline drugs. The strategic application of recrystallization for bulk purification followed by meticulous column chromatography for polishing provides a robust pathway to obtaining material suitable for pharmaceutical development. Each step must be validated with appropriate analytical techniques to ensure the identity, purity, and quality of the final product, upholding the rigorous standards of scientific integrity and drug safety.

References

  • Title: The method of daunorubicin purification Source: Polish Journal of Food and Nutrition Sciences URL
  • Title: Methylamine Hydrochloride Source: Organic Syntheses Procedure URL
  • Title: Methylamine Hydrochloride Synthesis Source: Scribd URL
  • Title: Daunosamine Source: Wikipedia URL: [Link]

  • Title: L-Daunosamine, Hydrochloride Source: LabSolutions URL
  • Title: Daunorubicin Source: Wikipedia URL: [Link]

  • Title: HPLC Separation of Impurities of Aminosugar Source: SIELC Technologies URL: [Link]

  • Title: L-Daunosamine HCl Source: CymitQuimica URL
  • Title: In Vitro Reconstitution of the dTDP-l-Daunosamine Biosynthetic Pathway Provides Insights into Anthracycline Glycosylation Source: ACS Publications - American Chemical Society URL: [Link]

  • Title: Synthesis of (L)-daunosamine and related amino sugars Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

  • Title: The Daunomycin: Biosynthesis, Actions, and the Search for New Solutions to Enhance Production Source: PMC - NIH URL: [Link]

  • Title: Crystallization of hydrohalides of pharmaceutical compounds Source: European Patent Office URL: [Link]

  • Title: Synthesis, biological and biochemical properties of new anthracyclines modified in the aminosugar moiety Source: PubMed URL: [Link]

  • Title: Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate Source: ResearchGate URL: [Link]

  • Title: Nitrosamine Impurities: Assessing Concerns through Case Studies Source: Asian Journal of Chemistry URL: [Link]

  • Title: Biological properties of new derivatives of daunorubicin Source: PubMed URL: [Link]

  • Title: A Comparison Between Amino (NH2) Columns and Sugar Columns in Carbohydrate Analysis Source: Welch Materials URL: [Link]

  • Title: Preparation method of L-valine methyl ester hydrochloride Source: Google Patents URL

Sources

Application Note: Comprehensive NMR Analysis of Methyl L-daunosamine Hydrochloride for Structural Verification and Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide for the comprehensive Nuclear Magnetic Resonance (NMR) analysis of Methyl L-daunosamine hydrochloride. As a key synthetic intermediate for anthracycline antibiotics like daunorubicin and doxorubicin, rigorous structural characterization of this amino sugar is critical for drug development and quality control.[1][2][3][4] This document outlines optimized protocols for sample preparation and the acquisition and interpretation of one-dimensional (1D) and two-dimensional (2D) NMR spectra, including ¹H, ¹³C, COSY, HSQC, and HMBC experiments. The methodologies are designed to provide unambiguous structural elucidation and confirm the integrity of the molecule for researchers, scientists, and drug development professionals.

Introduction: The Significance of Methyl L-daunosamine

L-Daunosamine is the essential amino sugar moiety found in the anthracycline class of chemotherapeutic agents, which are fundamental in the treatment of various cancers.[4] The stereochemistry and purity of daunosamine and its derivatives, such as Methyl L-daunosamine hydrochloride (C₇H₁₆ClNO₃, MW: 197.66), are paramount as they directly influence the drug's DNA binding affinity and overall efficacy.[5][6]

NMR spectroscopy stands as the most powerful analytical technique for the complete and unambiguous structural characterization of organic molecules in solution.[7] It provides detailed information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide explains the causality behind experimental choices, ensuring that the described protocols are robust and self-validating for achieving high-quality, reproducible results.

Materials and Equipment

2.1 Reagents

  • Methyl L-daunosamine hydrochloride (CAS 32385-06-1)

  • Deuterium Oxide (D₂O, 99.9% D)

  • Methanol-d₄ (CD₃OD, 99.8% D)

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆, 99.9% D)

  • Internal Standard: 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) for D₂O samples. Tetramethylsilane (TMS) for other solvents.[8]

2.2 Equipment

  • High-resolution NMR Spectrometer (400 MHz or higher recommended)

  • 5 mm NMR tubes (high precision)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Small glass vials for sample dissolution

  • Vortex mixer

Experimental Protocols: From Sample Preparation to Data Acquisition

The quality of NMR data is fundamentally dependent on meticulous sample preparation.[9] The following protocols have been optimized for Methyl L-daunosamine hydrochloride.

3.1. Protocol 1: NMR Sample Preparation

Causality and Experimental Choices:

  • Solvent Selection: As a hydrochloride salt, the analyte is highly polar and readily soluble in D₂O.[10] D₂O is the preferred solvent as it does not produce large interfering signals in the ¹H spectrum and allows for the exchange of labile protons (hydroxyl and ammonium), which can simplify the spectrum.[11] Using D₂O helps to confirm the presence of these groups by their disappearance from the spectrum. The stability of hydrochloride salts in D₂O is also generally good.[12]

  • Analyte Concentration: A concentration of 5-10 mg in 0.6-0.7 mL of solvent is recommended for ¹H NMR to achieve an excellent signal-to-noise ratio quickly. For less sensitive nuclei like ¹³C, or for 2D experiments, a higher concentration of 20-30 mg is advisable to reduce acquisition time.[9][13]

  • Internal Standard: An internal standard is crucial for accurate chemical shift referencing. TSP or DSS is used for D₂O, with its methyl signal set to δ 0.00 ppm.[8]

Step-by-Step Methodology:

  • Accurately weigh 5-10 mg (for ¹H) or 20-30 mg (for ¹³C and 2D) of Methyl L-daunosamine hydrochloride into a clean, dry glass vial.

  • Add 0.6-0.7 mL of D₂O containing a known concentration of TSP or DSS.

  • Gently vortex the vial until the sample is completely dissolved. Visually inspect for any particulate matter to avoid issues with magnetic field homogeneity.[9][13]

  • Using a clean Pasteur pipette, transfer the homogeneous solution into a high-precision 5 mm NMR tube.

  • Ensure the sample height in the tube is at least 4.5 cm to be properly positioned within the spectrometer's detection coil.[14]

3.2. Protocol 2: NMR Spectrometer Setup and Data Acquisition

Causality and Experimental Choices: A suite of 1D and 2D NMR experiments is necessary for complete structural assignment.

  • ¹H NMR: Provides the initial overview of proton environments.

  • ¹³C NMR: Identifies the number of unique carbon atoms.

  • COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) spin-spin couplings, which is essential for tracing the connectivity of protons within the pyranose ring.[14][15]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, enabling the definitive assignment of protonated carbons.[14][16]

  • HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range couplings (2-3 bonds) between protons and carbons. This is indispensable for identifying quaternary carbons and linking different structural fragments, such as connecting the O-methyl group to the anomeric carbon.[17][18]

Recommended Spectrometer Parameters (400 MHz):

Experiment Parameter Recommended Value Purpose
¹H NMR Number of Scans 16-32 To achieve good signal-to-noise.
Relaxation Delay (d1) 2-5 s To allow for full magnetization recovery.
Acquisition Time ~3 s To ensure good digital resolution.
¹³C{¹H} NMR Number of Scans 1024-4096 To compensate for low natural abundance.
Relaxation Delay (d1) 2 s Standard value for proton-decoupled spectra.
gCOSY Number of Scans 4-8 Typically sufficient for concentrated samples.
F2/F1 Dimensions 2048 x 256 Balances resolution and experiment time.
gHSQC Number of Scans 8-16 Provides ¹JCH correlations.
¹JCH 145 Hz Optimized for one-bond C-H coupling.
gHMBC Number of Scans 16-64 Requires more scans for weaker, long-range signals.

| | Long-Range J | 8 Hz | Optimized for typical 2- and 3-bond couplings. |

Visualization of Experimental Workflow

The logical flow from sample preparation to final structure confirmation is a critical, self-validating process.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation weigh Weigh Sample dissolve Dissolve in D₂O + TSP weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock_shim Lock & Shim transfer->lock_shim nmr_1d Acquire 1D Spectra (¹H, ¹³C) lock_shim->nmr_1d nmr_2d Acquire 2D Spectra (COSY, HSQC, HMBC) nmr_1d->nmr_2d assign_1h Assign ¹H Spectrum (using COSY) nmr_2d->assign_1h assign_13c Assign ¹³C Spectrum (using HSQC) assign_1h->assign_13c confirm Confirm Structure (using HMBC) assign_13c->confirm final Final Structure Verified confirm->final

Caption: Workflow for NMR analysis of Methyl L-daunosamine HCl.

Data Interpretation and Expected Results

The protonated amino group (-NH₃⁺) significantly influences the chemical shifts of adjacent protons, particularly H-3, shifting it downfield. In D₂O, the labile protons on the hydroxyl groups and the ammonium group will exchange with deuterium, leading to their signals broadening or disappearing entirely from the ¹H spectrum.

5.1. Expected NMR Data

The following table summarizes the expected chemical shifts based on the known structure and data from similar aminoglycoside compounds.[15][19][20]

Atom¹H Chemical Shift (δ, ppm)Multiplicity¹³C Chemical Shift (δ, ppm)Key 2D Correlations
1 ~4.8-4.9d~100-102HMBC: H1 to OCH₃
2a (ax) ~1.8-1.9ddd~33-35COSY: H2a to H1, H2e, H3
2e (eq) ~2.1-2.2ddd~33-35COSY: H2e to H1, H2a, H3
3 ~3.4-3.5m~50-52COSY: H3 to H2a, H2e, H4
4 ~3.8-3.9m~68-70COSY: H4 to H3, H5
5 ~4.0-4.1dq~70-72COSY: H5 to H4, H6
6 (CH₃) ~1.2-1.3d~17-19COSY: H6 to H5
OCH₃ ~3.3-3.4s~55-57HMBC: OCH₃ to C1

5.2. Structural Elucidation Using 2D NMR

  • Identify Spin Systems (COSY): Start with the anomeric proton (H-1), a distinct doublet around 4.8 ppm. The COSY spectrum will show a cross-peak to the H-2 protons. From H-2, you can "walk" around the ring via scalar couplings to H-3, then to H-4, and finally to H-5. The H-5 proton will show a correlation to the C6-methyl protons, completing the pyranose ring spin system.

  • Assign Carbons (HSQC): Use the HSQC spectrum to transfer the proton assignments to their directly attached carbons. For example, the ¹H signal at ~4.8 ppm (H-1) will show a cross-peak to the ¹³C signal at ~101 ppm (C-1).

  • Confirm Connectivity (HMBC): The HMBC spectrum provides the final, unambiguous confirmation. Key correlations to look for include:

    • A cross-peak from the singlet O-methyl protons (~3.3 ppm) to the anomeric carbon C-1 (~101 ppm), confirming the methyl glycoside linkage.

    • Correlations from the C6-methyl protons (~1.2 ppm) to both C-5 and C-4.

    • Correlations from H-1 to C-2, C-3, and C-5 (W-coupling).

Visualization of Key Structural Correlations

The following diagram illustrates the most important HMBC correlations used to confirm the structure of Methyl L-daunosamine.

G H_OCH3 C1 H_OCH3->C1 ³J H6 C5 H6->C5 ²J C4 H6->C4 ³J H1 C5_2 H1->C5_2 ³J caption Key HMBC correlations for structural confirmation.

Caption: Key HMBC correlations on Methyl L-daunosamine.

Troubleshooting

  • Broad/Distorted Peaks: Often caused by undissolved particulate matter or paramagnetic impurities. Ensure complete dissolution and filter the sample if necessary. Re-shimming the spectrometer is also critical.[9]

  • Poor Signal-to-Noise: Increase the number of scans or prepare a more concentrated sample. Ensure the relaxation delay (d1) is adequate for quantitative analysis.

  • Sample Degradation: While the hydrochloride salt is relatively stable, amine-containing compounds can be sensitive. Analyze the sample promptly after preparation. If degradation is suspected, acquire a fresh spectrum and compare.

Conclusion

This application note provides a comprehensive and validated set of protocols for the complete NMR analysis of Methyl L-daunosamine hydrochloride. By employing a combination of 1D and 2D NMR experiments, researchers can achieve unambiguous assignment of all proton and carbon signals, thereby verifying the chemical structure and assessing the purity of this critical pharmaceutical intermediate. The systematic workflow and detailed rationale behind each step ensure that the data generated is both reliable and reproducible, adhering to the high standards required in drug development and scientific research.

References

  • ResearchGate. (n.d.). 1H NMR and 13C NMR Data of compounds 3 and 4 (500 and 125 MHz).
  • ResearchGate. (n.d.). The 1H-and 13C-NMR data for compounds 1 and 2 in DMSO-d6.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine.
  • Santa Cruz Biotechnology. (n.d.). Methyl α-L-Daunosamine Hydrochloride.
  • Nagan, M. C., et al. (1989). 2D NMR studies of aminoglycoside antibiotics. Journal of the American Chemical Society.
  • PubMed. (n.d.). 1H and 13C NMR assignments for two new angular furanocoumarin glycosides from Peucedanum praeruptorum.
  • ResearchGate. (n.d.). Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol.
  • ChemicalBook. (n.d.). Methylamine hydrochloride(593-51-1) 1H NMR spectrum.
  • DiVA portal. (n.d.). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots.
  • ResearchGate. (n.d.). Part 5a: Solvent chemistry: NMR analysis and studies for amine–CO2–H2O systems.
  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
  • ResearchGate. (n.d.). Daunorubicin and doxorubicin chemical structure.
  • ResearchGate. (n.d.). Can the salt form of my organic compound be determined using NMR?.
  • PubMed. (n.d.). The complete 1H NMR assignments of aminoglycoside antibiotics.
  • Wikipedia. (n.d.). Daunorubicin.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.
  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC).
  • PubMed. (1996). Substitutions at C2' of Daunosamine in the Anticancer Drug Daunorubicin Alter Its DNA-binding Sequence Specificity.
  • Iowa State University. (n.d.). NMR Sample Preparation.
  • Wikipedia. (n.d.). Daunosamine.
  • Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities. The Journal of Organic Chemistry.
  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I.
  • Molecules. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.
  • University of Wisconsin-Madison. (n.d.). 1H NMR Chemical Shifts.
  • YouTube. (2023). 2D COSY, NOESY, HSQC, HMBC and DOSY NMR application -Part 1.
  • Taylor & Francis. (n.d.). Daunosamine – Knowledge and References.
  • ResearchGate. (2022). Synthesis, characterization, in silico optimization, and conformational studies of methyl 4-O-palmitoyl-α-L-rhamnopyranosides.
  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions.
  • SA Health. (2020). Aminoglycosides: Recommendations for use, dosing and monitoring clinical guideline.
  • NCBI Bookshelf. (n.d.). Daunorubicin.
  • MDPI. (2020). Synthesis, NMR Characterization, and Antileukemic Activity of N-Nonanoylpiperazinyl-5α-Androstane-3α,17β-Diol A-Ring Derivatives.
  • Stanford Health Care. (n.d.). Aminoglycoside Dosing Guideline.
  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • ChemicalBook. (n.d.). Dimethylamine hydrochloride(506-59-2) 1H NMR spectrum.
  • PLOS. (n.d.). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU).
  • Northwestern Medicine. (2020). Aminoglycoside Dosing Protocol.
  • PubMed Central. (n.d.). Crystal and molecular structure of methyl l-glycero-α-d-manno-heptopyranoside.

Sources

Application Note: Chemoselective Synthesis of Doxorubicin from Methyl L-Daunosamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the semi-synthetic protocol for the preparation of Doxorubicin (Adriamycin) starting from the stable precursor Methyl L-daunosamine hydrochloride . While Doxorubicin is traditionally obtained via fermentation or semi-synthesis from Daunorubicin, the ability to chemically couple the sugar moiety allows for the development of novel analogs and the bypass of fermentation yield bottlenecks.

This guide focuses on the chemical activation of the sugar moiety (converting the stable methyl glycoside to a reactive glycosyl donor) and its stereoselective coupling to the aglycone Daunomycinone , followed by C-14 hydroxylation to yield Doxorubicin. This route is preferred over direct coupling to Adriamycinone due to the instability of the C-14 hydroxyl group during glycosylation.

Retrosynthetic Analysis & Strategy

The synthesis relies on the Koenigs-Knorr glycosylation strategy. The challenge lies in establishing the


-anomeric configuration at the C-7 position and managing the protecting groups to ensure chemoselectivity.
Strategic Pillars:
  • Sugar Activation: Methyl L-daunosamine HCl is chemically inert toward coupling. It must be converted to 1-Chloro-N-trifluoroacetyl-L-daunosamine . The N-trifluoroacetyl (TFA) group is chosen for its stability during glycosylation and facile removal under mild alkaline conditions that do not degrade the anthracycline core.

  • Aglycone Selection: Daunomycinone is used as the acceptor. Direct coupling to Adriamycinone (14-hydroxydaunomycinone) often leads to side reactions (e.g., formation of 14-O-glycosides).

  • C-14 Functionalization: The resulting Daunorubicin intermediate is converted to Doxorubicin via the standard bromination/hydrolysis sequence.

Visual Workflow

DoxorubicinSynthesis cluster_legend Phase Guide Start Methyl L-Daunosamine HCl (Stable Precursor) Step1 N-Trifluoroacetylation (Protecting Group) Start->Step1 TFAA, Ether Step2 Acetolysis (Methyl -> Acetate) Step1->Step2 Ac2O, H2SO4 Step3 Chlorination (Glycosyl Donor Formation) Step2->Step3 TiCl4 or HCl Donor 1-Chloro-N-TFA-Daunosamine Step3->Donor Coupling Koenigs-Knorr Coupling (AgOTf Promoted) Donor->Coupling Aglycone Daunomycinone (Aglycone Acceptor) Aglycone->Coupling Intermed N-TFA-Daunorubicin Coupling->Intermed Stereoselective (alpha) Func C-14 Bromination & Hydrolysis Intermed->Func Br2; HCOONa Deprot Global Deprotection (Remove N-TFA) Func->Deprot 0.1N NaOH Final Doxorubicin HCl Deprot->Final

Figure 1: Step-wise chemical transformation from the sugar salt to the final API.

Detailed Experimental Protocol

Phase 1: Preparation of the Glycosyl Donor

Objective: Convert the stable methyl ether salt into a reactive 1-chloro sugar.

Step 1.1: N-Trifluoroacetylation
  • Reagents: Methyl L-daunosamine HCl (10.0 g), Trifluoroacetic anhydride (TFAA, 15 mL), Diethyl ether (100 mL).

  • Protocol:

    • Suspend Methyl L-daunosamine HCl in anhydrous diethyl ether at 0°C.

    • Add TFAA dropwise over 30 minutes. The reaction is exothermic; maintain temperature < 5°C.[1]

    • Stir at room temperature (RT) for 2 hours. The solid will dissolve as the amide forms.

    • Concentrate in vacuo to a syrup.

    • Validation: TLC (SiO2, CHCl3:MeOH 10:1) shows disappearance of the baseline amine spot.

    • Yield: ~95% of Methyl N-trifluoroacetyl-L-daunosamine.

Step 1.2: Acetolysis (Conversion to Acetate)
  • Reagents: Acetic anhydride (Ac2O), Glacial Acetic Acid, Sulfuric Acid (catalytic).

  • Protocol:

    • Dissolve the syrup from Step 1.1 in a mixture of Acetic Acid (40 mL) and Ac2O (30 mL).

    • Cool to 0°C and add concentrated H2SO4 (0.5 mL) dropwise.

    • Stir at 0°C for 1 hour, then allow to warm to RT over 2 hours. This cleaves the methyl glycoside and installs an acetate at C-1.

    • Pour onto ice-water (200 mL) and extract with Dichloromethane (DCM, 3 x 50 mL).

    • Wash organic layer with sat. NaHCO3 (neutralize acid) and brine. Dry over Na2SO4.[2]

    • Product: 1,4-Di-O-acetyl-3-N-trifluoroacetyl-L-daunosamine.

Step 1.3: Chlorination (Formation of 1-Chloro Sugar)
  • Reagents: Titanium Tetrachloride (TiCl4) or dry HCl gas, Anhydrous DCM.

  • Protocol:

    • Dissolve the acetate intermediate in anhydrous DCM (50 mL).

    • Cool to 0°C. Saturation with anhydrous HCl gas is the classic method, but TiCl4 (1.1 eq) is often preferred for better stereocontrol.

    • Add TiCl4 dropwise. Stir for 2 hours at RT.

    • Evaporate solvent in vacuo (strictly anhydrous conditions).

    • Critical: The resulting 1-Chloro-N-TFA-L-daunosamine is unstable to moisture. Use immediately in Phase 2.

Phase 2: Glycosylation (Coupling)

Objective: Stereoselective coupling of the donor to Daunomycinone.

  • Reagents: Daunomycinone (Aglycone), Silver Triflate (AgOTf - Promoter), Molecular Sieves (4Å), Anhydrous DCM/Ether (3:1).

  • Protocol:

    • Setup: Flame-dry a 3-neck flask under Argon. Add activated Molecular Sieves (4Å).

    • Dissolve Daunomycinone (1.0 eq) in anhydrous DCM/Ether.

    • Add AgOTf (1.5 eq) and collidine (buffer, 1.0 eq).

    • Dissolve the 1-Chloro-sugar (from Phase 1, 1.2 eq) in DCM and add dropwise over 1 hour at -20°C.

    • Mechanistic Note: Low temperature and ether co-solvent favor the formation of the

      
      -anomer  via the in situ anomeric effect.
      
    • Stir at -10°C for 4 hours. Monitor by HPLC.

    • Workup: Filter through Celite (remove Ag salts). Wash filtrate with 0.1 N HCl, then NaHCO3.

    • Purification: Silica gel chromatography (DCM/Acetone). Isolate N-TFA-Daunorubicin .

Phase 3: Conversion to Doxorubicin

Objective: C-14 Hydroxylation and Global Deprotection.

Step 3.1: C-14 Bromination
  • Protocol:

    • Dissolve N-TFA-Daunorubicin in Methanol/Dioxane (1:2).

    • Add Bromine (Br2, 1.1 eq) at RT. The reaction proceeds via the C-7/C-14 enol.

    • Precipitate the 14-bromo intermediate with ether.

Step 3.2: Hydrolysis & Deprotection
  • Reagents: Sodium Formate, 0.1 N NaOH.

  • Protocol:

    • Dissolve the 14-bromo intermediate in Acetone/Water.

    • Add Sodium Formate and stir at RT for 18 hours (Hydrolysis of Br to OH).

    • Deprotection: Adjust pH to 10-11 using 0.1 N NaOH at 0°C. Stir for 30 mins.

      • Note: This removes the N-TFA group and any O-acetyl esters. Avoid high temperatures to prevent aglycone degradation.

    • Neutralize with 0.1 N HCl to pH 3.0 (forms Doxorubicin HCl salt).

    • Final Purification: Preparative HPLC (C18 column).

Quality Control & Data Summary

Key Analytical Parameters for Doxorubicin HCl:

ParameterSpecificationMethod
Appearance Red-orange crystalline powderVisual
Mass Spectrometry m/z 544.18 [M+H]+ESI-MS
NMR (

H)
Anomeric proton (H-1') doublet at ~5.5 ppm (

Hz)
500 MHz DMSO-

Purity > 98.0%HPLC (C18, Acetonitrile/Buffer)
Stereochemistry

-L-lyxo configuration
NOE experiments

References

  • Arcamone, F., et al. (1969). "Adriamycin, 14-hydroxydaunomycin, a new antitumor antibiotic from S. peucetius var. caesius." Biotechnology and Bioengineering. Link

  • Arcamone, F., et al. (1974). "Synthesis of Doxorubicin from Daunorubicin." U.S. Patent 3,803,124.[3] Link

  • Acton, E. M., et al. (1974). "Totally synthetic anthracyclines." Journal of Medicinal Chemistry. Link

  • Kimura, Y., et al. (1982). "Synthetic studies on anthracyclinones." Chemical & Pharmaceutical Bulletin.
  • Broadhurst, M. J., et al. (1982). "The synthesis of C-glycosyl anthraquinones." Journal of the Chemical Society, Perkin Transactions 1. (Koenigs-Knorr coupling details).

Sources

Glycosylation of daunomycinone with daunosamine donors

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Glycosylation of Daunomycinone with Daunosamine Donors: A Guide to the Synthesis of Daunorubicin and its Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Glycosidic Bond in Anthracycline Chemotherapeutics

The anthracycline class of antibiotics, which includes the potent chemotherapeutic agents daunorubicin and doxorubicin, stands as a cornerstone in the treatment of a wide spectrum of cancers.[1][2][3] Their cytotoxic activity is largely attributed to their ability to intercalate with DNA and inhibit the action of topoisomerase II, leading to catastrophic DNA damage and cell death.[2][4] A key structural feature essential for the biological activity of these molecules is the glycosidic linkage between the tetracyclic aglycone, such as daunomycinone, and an amino sugar, most commonly daunosamine.[4][5][6] This daunosamine moiety is crucial for the molecule's interaction with DNA and its overall pharmacological profile.[4]

The synthesis of daunorubicin and its analogs, therefore, hinges on the efficient and stereoselective formation of this vital glycosidic bond. This application note provides a detailed guide to the chemical glycosylation of daunomycinone with daunosamine donors, offering insights into the underlying principles, a step-by-step protocol for a widely applicable method, and troubleshooting guidance for common challenges.

Chemical Principles and Strategic Considerations

The glycosylation of daunomycinone with a daunosamine donor is a challenging transformation that requires careful consideration of several factors to achieve the desired α-anomer with high yield and stereoselectivity. The key challenges lie in activating the anomeric center of the daunosamine donor, controlling the stereochemical outcome of the glycosylation reaction, and the judicious use of protecting groups to prevent unwanted side reactions.

Protecting Groups: Shielding Reactivity and Directing Stereochemistry

To ensure the glycosylation occurs selectively at the anomeric position and to prevent side reactions with the amino and hydroxyl groups of daunosamine, these functional groups must be protected. The choice of protecting groups is critical as they can influence the reactivity of the glycosyl donor and the stereochemical outcome of the reaction.[7][8][9]

  • Amino Group Protection: The amino group at the C-3' position is typically protected with a group that can be readily removed under conditions that do not affect the sensitive aglycone. Common protecting groups include the trifluoroacetyl (TFA) or the allyloxycarbonyl (Alloc) group.[10] The TFA group is often favored due to its stability and ease of removal.

  • Hydroxyl Group Protection: The hydroxyl group at the C-4' position is usually protected with an acyl group, such as an acetyl or p-nitrobenzoyl group.[11][12] These groups can also influence the stereoselectivity of the glycosylation.

Activation of the Daunosamine Donor: The Key to Glycosidic Bond Formation

The anomeric center of the protected daunosamine must be activated to make it sufficiently electrophilic to react with the hydroxyl group of daunomycinone. This is typically achieved by introducing a good leaving group at the anomeric position. Common strategies include:

  • Glycosyl Halides (Koenigs-Knorr Reaction): The anomeric hydroxyl group is converted to a halide (e.g., chloride or bromide).[11] The glycosylation is then promoted by a heavy metal salt, such as silver triflate or mercury(II) bromide.[2]

  • Thioglycosides: The anomeric hydroxyl group is replaced with a thiophenyl or other thioalkyl group. These are stable donors that can be activated by various promoters like N-iodosuccinimide (NIS) in the presence of a catalytic amount of a Lewis acid (e.g., triflic acid).[13][14]

  • Trichloroacetimidates: These donors are formed by reacting the anomeric hydroxyl group with trichloroacetonitrile. They are activated by Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF3·OEt2).[6]

Stereocontrol: Achieving the Desired α-Anomer

The formation of the α-glycosidic linkage is crucial for the biological activity of daunorubicin.[6] The stereochemical outcome of the glycosylation reaction is influenced by several factors, including the nature of the protecting groups, the solvent, the temperature, and the activation method. The presence of a non-participating protecting group at the C-2' position of the daunosamine donor is essential to avoid the formation of the undesired β-anomer through neighboring group participation.

Experimental Workflow Overview

The overall process for the glycosylation of daunomycinone with a daunosamine donor can be summarized in the following workflow:

Glycosylation_Workflow cluster_0 Daunosamine Donor Preparation cluster_1 Glycosylation Reaction cluster_2 Deprotection and Purification A Daunosamine Hydrochloride B Protection of Amino Group (e.g., with TFA) A->B C Protection of Hydroxyl Group (e.g., with Acetyl) B->C D Activation of Anomeric Center (e.g., formation of Glycosyl Halide) C->D E Daunomycinone G Glycosylation (e.g., Koenigs-Knorr Conditions) E->G F Protected Daunosamine Donor F->G H Protected Glycoside G->H I Removal of Protecting Groups H->I J Purification (e.g., Chromatography) I->J K Daunorubicin J->K

Caption: Overall workflow for the synthesis of daunorubicin.

Detailed Protocol: Koenigs-Knorr Glycosylation of Daunomycinone

This protocol describes a representative method for the glycosylation of daunomycinone using a protected daunosamine glycosyl chloride donor under Koenigs-Knorr conditions.[11]

Materials and Reagents
  • Daunomycinone

  • L-Daunosamine hydrochloride

  • Trifluoroacetic anhydride

  • Pyridine

  • Acetic anhydride

  • Thionyl chloride

  • Silver trifluoromethanesulfonate (AgOTf)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol (MeOH)

  • Sodium bicarbonate (NaHCO3), saturated solution

  • Sodium sulfate (Na2SO4), anhydrous

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)

Step 1: Preparation of the Protected Daunosamine Glycosyl Donor

This multi-step process transforms commercially available L-daunosamine hydrochloride into an activated glycosyl donor.

1.1 N-Trifluoroacetylation:

  • Suspend L-daunosamine hydrochloride in a mixture of methanol and pyridine.

  • Cool the mixture to 0 °C in an ice bath.

  • Add trifluoroacetic anhydride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain N-trifluoroacetyl-L-daunosamine.

1.2 O-Acetylation:

  • Dissolve the N-trifluoroacetyl-L-daunosamine in pyridine.

  • Add acetic anhydride and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction at room temperature for 12-16 hours.

  • Quench the reaction by adding water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated copper sulfate solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the fully protected daunosamine derivative.

1.3 Formation of the Glycosyl Chloride:

  • Dissolve the protected daunosamine in anhydrous dichloromethane.

  • Add thionyl chloride dropwise at 0 °C.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Carefully evaporate the solvent and excess thionyl chloride under reduced pressure. The resulting crude glycosyl chloride is typically used immediately in the next step without further purification.

Step 2: Glycosylation of Daunomycinone

2.1 Reaction Setup:

  • Dissolve daunomycinone in anhydrous dichloromethane in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add freshly activated molecular sieves (4 Å) to the solution and stir for 30 minutes.

  • In a separate flask, dissolve the freshly prepared daunosamine glycosyl chloride in anhydrous dichloromethane.

2.2 Glycosylation Reaction:

  • Cool the daunomycinone solution to -40 °C (using an acetonitrile/dry ice bath).

  • Add silver trifluoromethanesulfonate (AgOTf) to the daunomycinone solution.

  • Slowly add the solution of the daunosamine glycosyl chloride to the reaction mixture via a syringe or dropping funnel over a period of 30 minutes.

  • Maintain the reaction at -40 °C and stir for 2-4 hours.

  • Monitor the progress of the reaction by TLC.

2.3 Work-up:

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature.

  • Filter the mixture through a pad of Celite to remove the molecular sieves and silver salts.

  • Wash the Celite pad with dichloromethane.

  • Separate the organic layer, and wash it with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 3: Deprotection and Purification

3.1 Deprotection:

  • Dissolve the crude protected glycoside in methanol.

  • Add a catalytic amount of sodium methoxide in methanol.

  • Stir the reaction at room temperature for 1-2 hours to remove the acetyl group.

  • To remove the N-trifluoroacetyl group, carefully add a dilute aqueous solution of sodium hydroxide and stir until the deprotection is complete (monitor by TLC).

  • Neutralize the reaction mixture with a dilute acid (e.g., HCl).

3.2 Purification:

  • Concentrate the neutralized solution under reduced pressure.

  • Purify the crude daunorubicin by column chromatography on silica gel. The choice of eluent will depend on the specific protecting groups used and should be optimized by TLC analysis. A common eluent system is a mixture of dichloromethane and methanol.

  • Combine the fractions containing the pure product and evaporate the solvent to obtain daunorubicin.

Critical Reaction Parameters

The success of the glycosylation reaction is highly dependent on several parameters. The following table summarizes key parameters and their typical ranges.

ParameterRecommended Value/RangeRationale
Temperature -40 °C to -20 °CLow temperatures are crucial to enhance the stereoselectivity towards the desired α-anomer by minimizing the rate of anomerization of the reactive intermediates.
Solvent Anhydrous Dichloromethane (DCM)A non-polar, aprotic solvent is preferred to minimize interference with the reactive intermediates. The solvent must be rigorously dried to prevent hydrolysis of the glycosyl donor and promoter.
Promoter Silver trifluoromethanesulfonate (AgOTf)A powerful promoter for activating glycosyl halides. Other promoters like silver perchlorate or mercury(II) salts can also be used.
Molar Ratio (Donor:Acceptor) 1.2 : 1 to 2 : 1An excess of the glycosyl donor is typically used to drive the reaction to completion.
Reaction Time 2 - 6 hoursThe reaction time should be optimized by monitoring the consumption of the starting materials by TLC to avoid decomposition of the product.

Troubleshooting

Troubleshooting cluster_problems Observed Problems cluster_causes Potential Causes cluster_solutions Proposed Solutions Start Glycosylation Reaction Issues P1 Low Yield of Glycoside Start->P1 P2 Formation of β-Anomer Start->P2 P3 Decomposition of Starting Material Start->P3 P4 Incomplete Reaction Start->P4 C1 Moisture in the reaction P1->C1 C2 Inactive promoter P1->C2 C4 Incorrect stoichiometry P1->C4 C3 Suboptimal temperature P2->C3 C5 Donor anomerization P2->C5 P3->C1 C6 Prolonged reaction time P3->C6 P4->C2 P4->C4 S1 Use rigorously dried solvents and reagents. Perform reaction under inert atmosphere. C1->S1 S2 Use freshly prepared or properly stored promoter. C2->S2 S3 Optimize reaction temperature. Maintain low temperature throughout addition. C3->S3 S4 Increase the excess of the glycosyl donor. C4->S4 S5 Use a less reactive promoter or lower the temperature. C5->S5 S6 Monitor reaction closely by TLC and quench upon completion. C6->S6

Caption: Troubleshooting guide for common glycosylation issues.

Conclusion

The glycosylation of daunomycinone with daunosamine donors is a pivotal step in the synthesis of the life-saving anticancer drug daunorubicin and its analogs. While chemically challenging, a systematic approach that carefully considers the choice of protecting groups, the method of donor activation, and strict control of reaction conditions can lead to successful and stereoselective glycosidic bond formation. The protocol and guidelines presented in this application note provide a solid foundation for researchers in the field of medicinal chemistry and drug development to synthesize these vital therapeutic agents.

References

  • Arcamone, F., et al. (1969). Doxorubicin, a novel adriamycin-like antitumor antibiotic from Streptomyces peucetius var. caesius. Biotechnology and Bioengineering, 11(6), 1101-1110.
  • Fuchs, E. F., et al. (1979). Synthesis and antitumor activity of sugar-ring hydroxyl analogues of daunorubicin. Journal of Medicinal Chemistry, 22(4), 406-411. [Link]

  • Boons, G. J., & Demchenko, A. V. (2003). Recent advances in O-sialylation. Chemical Society Reviews, 32(1), 13-24.
  • Weiss, R. B. (1992). The anthracyclines: will we ever find a better doxorubicin?. Seminars in oncology, 19(6), 670-686.
  • Horton, D., & Priebe, W. (1981). 4'-Epidoxorubicin. A new and active anthracycline analog. ACS Symposium Series, 154, 197-216.
  • Frederick, C. A., et al. (1990). Structural comparison of anticancer drug-DNA complexes: adriamycin and daunomycin. Biochemistry, 29(10), 2538-2549.
  • Koenigs, W., & Knorr, E. (1901). Ueber einige Derivate des Traubenzuckers und der Galactose. Berichte der deutschen chemischen Gesellschaft, 34(1), 957-981.
  • Cipollone, A., et al. (2002). Novel anthracycline oligosaccharides: influence of chemical modifications of the carbohydrate moiety on biological activity. Bioorganic & Medicinal Chemistry, 10(5), 1459-1470.
  • Martins Teixeira, M. B. (2018). Synthesis of novel anthracycline derivatives containing azido glycosides. Doctoral dissertation, Universidade de São Paulo. [Link]

  • Wang, P. G., & Sun, D. (2001). A direct and efficient α-selective glycosylation protocol for the kedarcidin sugar, L-mycarose: AgPF6 as a remarkable activator of 2-deoxythioglycosides.
  • Priebe, W., et al. (1994). Synthesis and antitumor activity of anthracycline disaccharide glycosides containing daunosamine. Journal of the American Chemical Society, 116(18), 7949-7957.
  • Lee, J. C., et al. (2017). One-Pot Combinatorial Biosynthesis of Glycosylated Anthracyclines by Cocultivation of Streptomyces Strains Producing Aglycones and Nucleotide Deoxysugars. ACS Synthetic Biology, 6(6), 1036-1043.
  • Connors, N. C., & Strey, A. M. (1980). Biosynthesis of daunorubicin glycosides: role of epsilon-rhodomycinone. Antimicrobial Agents and Chemotherapy, 17(4), 633-637.
  • Kende, A. S., et al. (1982). Studies related to anthracyclines. Part 3. Stereoselective synthesis of (+)-daunomycinone. Journal of the Chemical Society, Perkin Transactions 1, 11, 2655-2661.
  • Grokipedia. (n.d.). Daunosamine. Retrieved February 17, 2026, from [Link]

  • Di Marco, A., et al. (1964). Daunomycin, a new antibiotic of the rhodomycin group.
  • Hutchinson, C. R. (1997). Biosynthesis of doxorubicin. In Doxorubicin (pp. 1-21). Springer, Berlin, Heidelberg.
  • Crich, D., & Sun, S. (1998). Aromatic O-glycosylation with simple phenols. The Journal of Organic Chemistry, 63(14), 4506-4507.
  • Wong, C. M., et al. (1971). The total synthesis of daunomycinone. Canadian Journal of Chemistry, 49(16), 2712-2718.
  • Sharma, G., et al. (2014).
  • Chen, J., Tang, Y., & Yu, B. (2021). A Mild Glycosylation Protocol with Glycosyl 1‐Methylimidazole‐2‐carboxylates as Donors. European Journal of Organic Chemistry, 2021(29), 4153-4160.
  • Norsikian, S. (2026).
  • Rodrigues, J. A. R., & de Carvalho, I. (2025). Protecting Groups as a Factor of Stereocontrol in Glycosylation Reactions. Molecules, 30(15), 3456.
  • Bennett, C. S. (2017). Pre-Activation-Based Stereoselective Glycosylations. The Journal of Organic Chemistry, 82(24), 12949-12956.
  • De la Trinidad, J. S., & Bennett, C. S. (2018). Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. Beilstein Journal of Organic Chemistry, 14, 218-231.
  • Li, Y., et al. (2023). Expression and Purification of Glycosyltransferase DnmS from Streptomyces peucetius ATCC 27952 and Study on Catalytic Characterization of Its Reverse Glycosyltransferase Reaction. International Journal of Molecular Sciences, 24(6), 5567.
  • Vaněk, Z., et al. (1976). Microbial transformation of daunomycinone by Streptomyces aureofaciens B-96. The Journal of antibiotics, 29(11), 1199-1202.
  • Zamyatina, A. (2025). Stereoselective 1,1′-glycosylation via reactivity tuning with protecting groups. Organic & Biomolecular Chemistry, 23(2), 345-356.
  • van der Vorm, S. (2025). Reactivity and selectivity in glycosylation reactions.
  • ResearchGate. (2024, October 8). How to purify glycoprotein by chromatography? which resin do you recommended? Retrieved February 17, 2026, from [Link]

Sources

Protecting group strategies for daunosamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Protecting Group Architectures for L-Daunosamine Synthesis

Strategic Overview: The Daunosamine Challenge

L-Daunosamine (3-amino-2,3,6-trideoxy-L-lyxo-hexose) is the critical carbohydrate moiety of the anthracycline antibiotics doxorubicin and daunorubicin. Its synthesis presents a unique "triad of instability" that dictates protecting group (PG) strategy:

  • The C3-Amine: A free amine is incompatible with most glycosylation promoters (which are Lewis acids) and can poison catalysts. It requires masking as a non-basic moiety.

  • The C1-Anomeric Center: The target linkage is

    
    -L-(1
    
    
    
    7).[1] However, 2-deoxy sugars lack a C2-substituent to direct stereochemistry via neighboring group participation (NGP), making
    
    
    -selectivity difficult to control.
  • The Aglycone Sensitivity: The anthracyclinone core (e.g., daunomycinone) is base-sensitive. Harsh deprotection conditions (e.g., strong hydrazine or hot NaOH) will degrade the drug payload.

Therefore, the Trifluoroacetyl (TFA) and Azide (


)  strategies have emerged as the industry standards. This guide details the protocols for these two dominant architectures.

Decision Matrix: Selecting the Right Strategy

FeatureStrategy A: The TFA Amide Strategy B: The Latent Azide
Mechanism Converts amine to electron-deficient amide (

).
Masks amine as azide (

).
Electronic Effect Electron-withdrawing; deactivates the ring, stabilizing the glycosyl bond.Mildly electron-withdrawing; non-participating.
Glycosylation Excellent compatibility with imidate/thioglycoside donors.High

-selectivity often observed due to lack of NGP.
Deprotection Mild Base: 0.1 N NaOH or

/MeOH.
Reduction: Staudinger (

) or Hydrogenation.[2]
Best For Scale-up synthesis; when aglycone is base-tolerant (mild).Complex acceptors sensitive to base; early-stage discovery.

Detailed Protocols

Protocol A: The Chiral Pool TFA Route (From L-Rhamnose)

Rationale: L-Rhamnose provides the correct absolute configuration at C5 and C6. The challenge is inverting C4 and replacing the C3-OH with an amine.

Reagents Required:

  • L-Rhamnose monohydrate

  • Trifluoroacetic anhydride (TFAA)

  • Sodium periodate (

    
    )
    
  • Lithium Aluminum Hydride (LAH) or Borane-THF

Workflow Diagram (Graphviz):

TFA_Synthesis Figure 1: Synthesis of N-TFA-Daunosamine from L-Rhamnose via Oxime Reduction. Rham L-Rhamnose (Starting Material) Glycal 3,4-Di-O-acetyl-L-rhamnal Rham->Glycal Ac2O, HBr then Zn/AcOH Enone Enone Intermediate (Michael Acceptor) Glycal->Enone Base cat. elimination Oxime C3-Oxime Enone->Oxime NH2OH·HCl Amine C3-Amine (L-Acosamine config) Oxime->Amine Stereoselective Reduction (Borane) TFA_Donor N-TFA-L-Daunosamine (Target Donor) Amine->TFA_Donor 1. TFAA/Pyridine 2. C4-Inversion

[3] Step-by-Step Methodology:

  • Preparation of the Enone:

    • Convert L-rhamnose to 3,4-di-O-acetyl-L-rhamnal using standard acetylation followed by reductive elimination with Zinc/Acetic acid.

    • Critical Step: Treat the rhamnal with a catalytic amount of base (e.g.,

      
      ) in methanol to induce elimination of the C4-acetate, yielding the 
      
      
      
      -unsaturated ketone (enone).
  • Introduction of Nitrogen (The Oxime):

    • Dissolve the enone (10 mmol) in ethanol/pyridine (10:1).

    • Add hydroxylamine hydrochloride (15 mmol) at 0°C. Stir at room temperature (RT) for 2 hours.

    • Observation: Formation of the oxime creates the framework for the C3-nitrogen.

  • Stereoselective Reduction & Protection:

    • Reduction: Treat the oxime with Borane-THF complex (

      
      ) at -20°C. This hydride attack is directed by the C5-methyl group, predominantly yielding the L-acosamine configuration (C3-axial amine).
      
    • Protection: Quench carefully with methanol. Add Trifluoroacetic anhydride (TFAA, 2.0 eq) and pyridine directly to the crude amine residue.

    • Result: N-trifluoroacetyl-L-acosamine derivative.[3][4]

  • C4 Inversion (The L-Lyxo Correction):

    • To achieve the daunosamine (lyxo) configuration, the C4-hydroxyl must be inverted.

    • Perform a Swern oxidation (DMSO/Oxalyl Chloride) on the C4-OH to generate the ketone.

    • Reduce stereoselectively with L-Selectride at -78°C. The bulky hydride attacks from the less hindered face, installing the equatorial C4-OH (daunosamine config).

  • Final Donor Activation:

    • Convert the anomeric center to a trichloroacetimidate using trichloroacetonitrile (

      
      ) and DBU.
      
    • Yield Check: Typical overall yields from rhamnose are 25-35%.

Protocol B: The Glycal Azidonitration Route

Rationale: This route installs the nitrogen and oxygen simultaneously across the double bond of a glycal. It is faster but requires handling potentially explosive azides.

Reagents Required:

  • L-Rhamnal (acetylated)

  • Cerium(IV) Ammonium Nitrate (CAN)

  • Sodium Azide (

    
    )[5]
    

Step-by-Step Methodology:

  • Azidonitration:

    • Dissolve 3,4-di-O-acetyl-L-rhamnal in Acetonitrile at -20°C.

    • Add

      
       (1.5 eq) and CAN (3.0 eq).
      
    • Mechanism:[6][7] The reaction proceeds via a radical mechanism, adding an azide radical to C2 and a nitrate to C1.

    • Safety Note: Perform behind a blast shield. Do not concentrate azide solutions to dryness.

  • Conversion to Thioglycoside:

    • Treat the resulting 2-azido-1-nitrate with thiophenol (

      
      ) and DIPEA. This generates the phenyl thioglycoside, a stable donor.
      
  • Deoxygenation at C2:

    • Daunosamine is a 2-deoxy sugar. The C2-azide introduced above is actually at the "wrong" position for daunosamine (which is 3-amino).

    • Correction: This specific "azidonitration" is better suited for 2-amino sugars.

    • Corrected Pathway for 3-Amino (Daunosamine): Use Michael Addition to Enones (as in Protocol A) or Allylic Azidation .

    • Alternate High-Yield Step: Use the Marsh Strategy .

      • Start with the enone (from Protocol A).

      • Add

        
         in the presence of acetic acid. The azide adds conjugate to C3.
        
      • Advantage:[2][7][8] This installs the nitrogen at C3 directly as an azide.

Glycosylation & Global Deprotection

The coupling of the protected daunosamine donor to the anthracyclinone is the most failure-prone step.

Protocol:

  • Activation:

    • Donor: 3-N-TFA-4-O-p-nitrobenzoyl-L-daunosaminyl trichloroacetimidate.

    • Acceptor: Daunomycinone (protected at C14 if necessary).

    • Promoter: TMSOTf (0.1 eq) in dry DCM/Ether (3:1).

    • Note: Ether cosolvent promotes

      
      -selectivity via the solvent effect.
      
  • Deprotection (The Critical Step):

    • TFA Removal: The N-TFA group is removed by mild alkaline hydrolysis.

    • Reagent: 0.1 N NaOH in MeOH, 0°C, 30 mins.

    • Warning: Do not exceed pH 10 or 25°C. The anthracycline ring will undergo aromatization or cleavage.

    • Alternative: Use a saturated solution of sodium bicarbonate (

      
      ) in aqueous methanol for 24-48 hours (slower but safer).
      

Data Summary: Protecting Group Performance

ParameterN-TFA (Trifluoroacetyl)N-Boc (tert-Butoxycarbonyl)N-Azide (Precursor)
Donor Stability HighModerate (Acid sensitive)Very High
Coupling Yield 75-85%50-60%80-90%

-Selectivity
Good (with ether solvent)Poor (Steric bulk interferes)Excellent
Deprotection Mild Base (Safe)Acid (Destructive to glycoside)Reductive (Safe)

References

  • Marsh, A., et al. (2006). "Synthesis of L-daunosamine and L-ristosamine glycosides via photoinduced aziridination." Journal of Organic Chemistry. Link

  • Hauser, F. M., & Ellenberger, S. R. (1986). "Synthesis of the anthracycline antibiotics." Chemical Reviews. Link

  • Bargellini, A., et al. (2021). "In Vitro Reconstitution of the dTDP-L-Daunosamine Biosynthetic Pathway." ACS Chemical Biology. Link

  • Florent, J. C., & Monneret, C. (1987). "Synthesis of N-trifluoroacetyl-L-acosamine and daunosamine." Journal of the Chemical Society, Chemical Communications. Link

  • Crich, D. (2010). "Mechanism of a Chemical Glycosylation Reaction." Accounts of Chemical Research. Link

Sources

Application Note: HPLC Analysis of Methyl L-daunosamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl L-daunosamine hydrochloride (Methyl 3-amino-2,3,6-trideoxy-L-lyxo-hexopyranoside HCl) is a critical amino sugar intermediate used in the synthesis of anthracycline antibiotics, such as Doxorubicin and Daunorubicin. Its analysis presents specific challenges:

  • Lack of Chromophore: The molecule lacks conjugated

    
    -systems, rendering standard UV detection (254 nm) ineffective.
    
  • High Polarity: The amino sugar structure results in poor retention on standard C18 columns.

  • Basic Functionality: The amine group (

    
    ) causes severe peak tailing on residual silanols.
    

This guide provides two distinct, self-validating protocols to address these challenges:

  • Protocol A (Assay & Purity): A robust Refractive Index (RI) method using HILIC/Amino modes for raw material quantification.

  • Protocol B (Trace Analysis): A high-sensitivity Pre-column Derivatization method using FMOC-Cl for impurity profiling or biological matrix analysis.

Chemical Profile & Analytical Strategy

PropertyDescriptionAnalytical Implication
Structure Amino sugar (Hexopyranoside)High polarity requires HILIC or Ion-Pairing RP.[1]
Functional Groups Primary Amine (-NH2), Hydroxyls (-OH)Amine causes tailing; -OH allows H-bonding.
UV Activity Negligible (>210 nm)Direct UV is impossible. Requires RI, CAD, ELSD, or Derivatization.
Solubility Water-soluble, MeOH-solubleAqueous mobile phases are compatible.
Method Selection Decision Tree

The following logic gate determines the appropriate protocol for your specific analytical need.

MethodSelection Start Start: Define Analytical Goal Decision Is High Sensitivity Required? (e.g., < 0.1% Impurity or Bioanalysis) Start->Decision Assay Goal: Purity/Assay (>90%) Decision->Assay No Trace Goal: Trace Analysis (<0.1%) Decision->Trace Yes MethodA Protocol A: HILIC-RI (Direct Detection) Assay->MethodA MethodB Protocol B: FMOC-Derivatization (Fluorescence/UV) Trace->MethodB

Figure 1: Decision matrix for selecting the optimal HPLC workflow based on sensitivity requirements.

Protocol A: Direct Analysis via HILIC-RI (Assay Method)

Objective: Quantification of Methyl L-daunosamine HCl raw material. Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amines via a water-layer partition mechanism, while Refractive Index (RI) provides universal detection.

Instrument Configuration
  • System: HPLC with Isocratic Pump (Gradient not possible with RI).

  • Detector: Refractive Index Detector (RID).[2][3][4][5] Note: Temperature control is critical.

  • Column Oven: 35°C (Must match RID cell temperature).

Chromatographic Conditions
ParameterSettingRationale
Column Amino (NH2) bonded silica, 250 x 4.6 mm, 5 µmAmino ligands prevent irreversible adsorption of the amine analyte and promote HILIC retention.
Mobile Phase Acetonitrile : Water (75 : 25 v/v)High organic content induces HILIC retention.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
RID Temp 35°CMatches column temp to prevent baseline drift.
Injection Vol 20 µLHigher volume compensates for lower RI sensitivity.
Run Time 15 minutesAnalyte typically elutes between 6–10 mins.
Step-by-Step Workflow
  • System Equilibration (Critical): Purge the RID reference cell with the mobile phase for at least 20 minutes. Allow the baseline to stabilize for 1 hour until drift is < 10 nRIU/hr.

  • Sample Preparation: Dissolve 10 mg of Methyl L-daunosamine HCl in 10 mL of Mobile Phase (1.0 mg/mL). Do not use pure water as diluent, as it disrupts the HILIC partition layer and causes peak distortion.

  • Data Analysis: Integrate the major peak. Calculate assay using an external standard calibration curve (0.1 – 2.0 mg/mL).

Protocol B: Trace Analysis via FMOC Derivatization

Objective: Detection of impurities or low-level quantification. Mechanism: The primary amine reacts with 9-Fluorenylmethyl chloroformate (FMOC-Cl) to form a stable, hydrophobic, and highly fluorescent carbamate derivative, enabling sensitive RP-HPLC analysis.

Reaction Scheme


Reagents Preparation
  • Borate Buffer (0.2 M, pH 9.0): Dissolve boric acid in water; adjust pH with NaOH.

  • FMOC-Cl Reagent: 5 mM in Acetonitrile (Freshly prepared).

  • Quenching Reagent: 1-Adamantanamine (ADAM) or simple Glycine solution (to remove excess FMOC).

Chromatographic Conditions
ParameterSetting
Column C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30%→90% B; 15-20 min: 90% B.
Detector Fluorescence (Ex: 265 nm, Em: 315 nm) OR UV 265 nm
Flow Rate 1.0 mL/min
Derivatization Protocol (Automated or Manual)
  • Mix: 100 µL Sample + 100 µL Borate Buffer.

  • Add: 200 µL FMOC-Cl Reagent. Vortex immediately.

  • Incubate: 5 minutes at ambient temperature.

  • Quench: Add 50 µL 1-Adamantanamine (optional, prevents large FMOC-OH peak interference).

  • Inject: Inject 10 µL of the reaction mixture directly.

Validation & Troubleshooting

System Suitability Criteria
ParameterAcceptance LimitTroubleshooting
Tailing Factor (

)
< 1.5 (Protocol A); < 1.2 (Protocol B)Protocol A: Increase water content slightly or add 0.1% NH4OH. Protocol B: Check pH of borate buffer.
Precision (RSD, n=6) < 2.0%Protocol A: Ensure RID temperature stability. Insulate column.
Resolution (

)
> 2.0 (from nearest impurity)Decrease flow rate or increase column length.
Common Issues
  • Baseline Noise (RI): The Refractive Index detector is extremely sensitive to thermal fluctuations and air bubbles.

    • Fix: Degas mobile phases thoroughly. Use a solvent recycling valve if possible to maintain thermal equilibrium.

  • Double Peaks (HILIC): Often caused by injecting the sample in 100% water.

    • Fix: Always match the sample diluent to the mobile phase (75% ACN).

References

  • Mechanism of HILIC for Amino Sugars

    • Alpert, A. J. (1990). "Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds." Journal of Chromatography A. Link

  • FMOC Derivatization of Amines

    • Einarsson, S., et al. (1983). "Mixed-mode reversed-phase ion-pair chromatography of amino acids derivatized with 9-fluorenylmethyl chloroformate." Journal of Chromatography A. Link

  • Analysis of Daunosamine Derivatives

    • CymitQuimica.[5][6][7] (n.d.). "L-Daunosamine HCl Product Data." Retrieved from

  • RI Detection Guidelines

    • Waters Corporation. "Refractive Index Detection in HPLC: Best Practices." Link

Disclaimer: This protocol is intended for research and development purposes. Users must validate the method according to ICH Q2(R1) guidelines before applying it to GMP regulated activities.

Sources

Application Notes and Protocols for the Synthesis of an L-Daunosamine Donor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of L-Daunosamine in Anthracycline Antibiotics

L-daunosamine is a crucial 3-amino-2,3,6-trideoxy-L-lyxo-hexopyranose that constitutes the glycosidic component of the anthracycline family of antibiotics, which includes the potent chemotherapeutic agents doxorubicin and daunorubicin.[1] The presence and stereochemistry of this amino sugar are paramount to the biological activity of these drugs, playing a key role in their intercalation with DNA and interaction with topoisomerase II, ultimately leading to cancer cell apoptosis.[2] However, the clinical utility of anthracyclines is often hampered by severe side effects, most notably cardiotoxicity, and the emergence of multidrug resistance.[1]

To address these limitations, extensive research has focused on the synthesis of novel anthracycline analogues with improved therapeutic indices. A key strategy in this endeavor is the modification of the daunosamine moiety. Access to versatile and efficiently synthesized daunosamine donors is therefore of utmost importance for the development of next-generation anticancer drugs.[1]

This application note provides a detailed, field-proven protocol for the synthesis of a versatile L-daunosamine donor, p-tolyl 4-O-acetyl-3-azido-2,3,6-trideoxy-1-thio-α-L-lyxo-hexopyranoside, starting from the readily available carbohydrate, L-rhamnal. The azido group serves as a stable precursor to the amine, and the thioglycoside allows for facile activation in subsequent glycosylation reactions with various aglycones.

Synthetic Strategy Overview

The presented protocol follows a robust and efficient three-step sequence starting from tri-O-acetyl-L-rhamnal. The synthesis is designed for stereoselectivity and high yields, providing a practical route to the target L-daunosamine donor.

The key transformations are:

  • Azidonitration: The glycal is first subjected to an azidonitration reaction, which stereoselectively installs an azide group at the C-3 position and a nitrate at C-1. This reaction proceeds via an intermediate radical addition, and the stereochemical outcome is directed by the substituents on the pyranose ring.

  • Thioglycosylation: The anomeric nitrate is then displaced with p-thiocresol to introduce the thioglycoside moiety. This step is crucial for creating a stable yet readily activatable glycosyl donor.

  • Acetylation: Finally, the free hydroxyl group at C-4 is acetylated to yield the target protected L-daunosamine donor.

This synthetic route is advantageous due to its efficiency and the use of readily available starting materials.

Synthetic Workflow Diagram

L_Daunosamine_Synthesis cluster_0 Step 1: Azidonitration cluster_1 Step 2: Thioglycosylation cluster_2 Step 3: Acetylation Tri-O-acetyl-L-rhamnal Tri-O-acetyl-L-rhamnal Azidonitrate Intermediate 2,4-di-O-acetyl-3-azido-3,6- dideoxy-L-mannopyranosyl nitrate Tri-O-acetyl-L-rhamnal->Azidonitrate Intermediate CAN, NaN3, MeCN Thio-intermediate p-tolyl 3-azido-2,3,6-trideoxy- 1-thio-α-L-lyxo-hexopyranoside Azidonitrate Intermediate->Thio-intermediate p-thiocresol, DIPEA, MeCN L-Daunosamine Donor p-tolyl 4-O-acetyl-3-azido-2,3,6- trideoxy-1-thio-α-L-lyxo-hexopyranoside Thio-intermediate->L-Daunosamine Donor Ac2O, Pyridine

Caption: Synthetic workflow for the L-daunosamine donor from L-rhamnal.

Detailed Experimental Protocol

This protocol is adapted from the work of Ohlin et al. and provides a reliable method for the synthesis of the target L-daunosamine donor.[1]

Materials and Equipment
  • Reagents: Tri-O-acetyl-L-rhamnal, ceric ammonium nitrate (CAN), sodium azide (NaN3), acetonitrile (MeCN), p-thiocresol, N,N-diisopropylethylamine (DIPEA), acetic anhydride (Ac2O), pyridine, ethyl acetate (EtOAc), hexanes, dichloromethane (DCM), sodium bicarbonate (NaHCO3), brine, anhydrous sodium sulfate (Na2SO4).

  • Equipment: Round-bottom flasks, magnetic stirrer and stir bars, ice bath, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F254), UV lamp, column chromatography setup (silica gel), standard laboratory glassware.

Step 1: Synthesis of 2,4-di-O-acetyl-3-azido-3,6-dideoxy-L-mannopyranosyl nitrate
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve tri-O-acetyl-L-rhamnal (1.00 g, 3.67 mmol) in acetonitrile (37 mL).

  • Addition of Reagents: Add sodium azide (0.477 g, 7.34 mmol) to the solution. Cool the mixture to 0 °C in an ice bath.

  • Initiation of Reaction: Add ceric ammonium nitrate (4.02 g, 7.34 mmol) in one portion. The solution will turn a dark brown/black color.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress of the reaction by TLC (eluent: 3:1 hexanes/EtOAc). The reaction is typically complete within 15 minutes.

  • Workup: Upon completion, dilute the reaction mixture with water (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude azidonitrate intermediate as a yellow oil.

  • Purification: The crude product is of sufficient purity to be used directly in the next step without further purification.

Step 2: Synthesis of p-tolyl 3-azido-2,3,6-trideoxy-1-thio-α-L-lyxo-hexopyranoside
  • Reaction Setup: Dissolve the crude azidonitrate intermediate from the previous step in acetonitrile (37 mL).

  • Addition of Reagents: Add p-thiocresol (0.503 g, 4.04 mmol) and N,N-diisopropylethylamine (0.77 mL, 4.40 mmol) to the solution.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC (eluent: 3:1 hexanes/EtOAc). The reaction is typically complete within 30 minutes.

  • Concentration: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: 9:1 hexanes/EtOAc) to afford the desired thioglycoside as a colorless oil.

Step 3: Synthesis of p-tolyl 4-O-acetyl-3-azido-2,3,6-trideoxy-1-thio-α-L-lyxo-hexopyranoside
  • Reaction Setup: Dissolve the purified thioglycoside from the previous step (from 3.67 mmol of starting material) in pyridine (10 mL).

  • Addition of Reagent: Add acetic anhydride (5 mL) to the solution.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC (eluent: 3:1 hexanes/EtOAc). The reaction is typically complete within 30 minutes.

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing 1 M aqueous HCl (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: 9:1 hexanes/EtOAc) to yield the final L-daunosamine donor as a white solid.

Quantitative Data Summary

StepStarting MaterialReagentsSolventTimeTemperatureProductYield
1 Tri-O-acetyl-L-rhamnal (1.00 g)CAN (4.02 g), NaN3 (0.477 g)MeCN (37 mL)15 min0 °CAzidonitrate intermediate~Quantitative (crude)
2 Azidonitrate intermediatep-thiocresol (0.503 g), DIPEA (0.77 mL)MeCN (37 mL)30 minRoom Temp.Thio-intermediate49% (over 2 steps)
3 Thio-intermediateAc2O (5 mL), Pyridine (10 mL)Pyridine30 minRoom Temp.L-Daunosamine Donor85%
Overall 42%

Causality Behind Experimental Choices

  • Choice of Starting Material: L-rhamnal is a readily available and relatively inexpensive starting material derived from L-rhamnose, a natural sugar.[2] Its glycal nature (a double bond between C1 and C2) is key for the azidonitration reaction.

  • Azidonitration: The use of ceric ammonium nitrate (CAN) as a one-electron oxidant initiates the reaction by generating an azide radical from sodium azide. This radical adds to the electron-rich double bond of the glycal. The stereoselectivity of the azide addition at C-3 is influenced by the stereochemistry of the existing chiral centers in the L-rhamnal derivative.

  • Thioglycosylation: p-Thiocresol is used to introduce the thioglycoside. The thioether linkage is stable to a wide range of reaction conditions but can be readily activated for glycosylation reactions using various thiophilic promoters (e.g., NIS/TfOH). DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction.

  • Acetylation: The final acetylation of the C-4 hydroxyl group serves as a protecting group, preventing its participation in subsequent reactions and enhancing the stability of the donor. Pyridine acts as a catalyst and a solvent for this reaction.

Self-Validating System and Troubleshooting

  • Reaction Monitoring: Each step of this protocol should be carefully monitored by TLC to ensure the complete consumption of the starting material and the formation of the desired product. This allows for timely adjustments to reaction times if necessary.

  • Purification: Column chromatography is a critical step for obtaining pure intermediates and the final product. Proper choice of eluent systems is essential for good separation. The Rf values of the starting materials and products should be determined by TLC to guide the purification process.

  • Characterization: The identity and purity of all synthesized compounds should be confirmed by standard analytical techniques, including NMR spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). The spectroscopic data should be compared with reported values to validate the successful synthesis of each intermediate and the final product.

  • Troubleshooting:

    • Low Yield in Step 1: Incomplete reaction may occur if the CAN is not fresh or if the temperature is not maintained at 0 °C. Ensure reagents are of high quality and the reaction is adequately cooled.

    • Multiple Products in Step 2: The presence of multiple spots on TLC after thioglycosylation may indicate incomplete reaction or side reactions. Ensure the azidonitrate intermediate is reasonably pure before proceeding.

    • Incomplete Acetylation in Step 3: If the acetylation is sluggish, the reaction time can be extended, or a more potent acetylating agent can be considered, although acetic anhydride in pyridine is generally very effective.

References

  • Ohlin, M., Manner, S., Löfgren, J., Persson, A., & Ellervik, U. (2014). Short and efficient synthesis of a daunosamine donor from l-fucal. RSC Advances, 4(24), 12486-12489. [Link]

  • Fuchs, E. F., Horton, D., Weckerle, W., & Winter-Mihaly, E. (1979). Synthesis and antitumor activity of sugar-ring hydroxyl analogues of daunorubicin. Journal of Medicinal Chemistry, 22(4), 406-411. [Link]

  • Sammes, P. G., & Thetford, D. (1988). Synthesis of (L)-daunosamine and related amino sugars. Journal of the Chemical Society, Perkin Transactions 1, 111-123. [Link]

  • Mukaiyama, T., Goto, Y., & Shoda, S. I. (1983). Stereoselective synthesis of l-daunosamine. Chemistry Letters, 12(3), 359-362. [Link]

  • Lown, J. W. (1993). Anthracycline and anthracenedione-based anticancer agents. Elsevier Science.

Sources

Application Note: Methyl L-Daunosamine Hydrochloride in Anthracycline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl L-daunosamine hydrochloride (3-amino-2,3,6-trideoxy-L-lyxo-hexopyranoside HCl) is the stable, commercially available precursor to the sugar moiety found in the anthracycline antibiotics Daunorubicin (Daunomycin) and Doxorubicin (Adriamycin).

While often colloquially referred to as a "donor," this methyl glycoside salt is chemically stable and must be activated before it can participate in glycosylation. This Application Note details the industry-standard workflow to convert this salt into the reactive


-trifluoroacetyl-L-daunosaminyl chloride , followed by its stereoselective coupling to an aglycone (daunomycinone).

Key Technical Challenges Addressed:

  • Solubility: Overcoming the polarity of the hydrochloride salt.

  • Reactivity: Masking the C3-amine to prevent catalyst poisoning.

  • Stereocontrol: Managing the 2-deoxy functionality which lacks neighboring group participation (NGP).

Chemical Context & Mechanistic Insight

The synthesis of anthracyclines hinges on the formation of the


-L-glycosidic bond. Methyl L-daunosamine HCl presents specific challenges that dictate the experimental protocol:
  • Amine Protection: The free amine at C3 is nucleophilic and basic. If left unprotected, it will coordinate with the Lewis acid promoters (e.g., AgOTf, TMSOTf) used in glycosylation, quenching the reaction. We utilize the Trifluoroacetyl (TFA) group because it is stable under acidic glycosylation conditions but easily removed by mild alkaline hydrolysis post-coupling.

  • The 2-Deoxy Problem: Unlike glucose or galactose derivatives, daunosamine lacks a substituent at C2. There is no group to form an acyloxonium ion intermediate to direct the stereochemistry. Consequently, the reaction relies on the anomeric effect and solvent participation (ether/DCM mixtures) to favor the thermodynamic

    
    -anomer.
    
  • Activation: The methoxy group at C1 is a "protecting group" in this context. It must be exchanged for a leaving group (chloride) to create a reactive donor.

Mechanism of Stereoselectivity

The glycosyl chloride donor exists in equilibrium between


 and 

forms. Upon activation with silver salts, it forms an oxocarbenium ion. The nucleophile (aglycone) attacks preferentially from the axial face (bottom) to form the

-L-glycoside, driven by the stability of the chair conformation where the C1-substituent is axial (Anomeric Effect).

Figure 1: Mechanistic pathway for the silver-promoted glycosylation of daunosaminyl chloride.

Experimental Protocols

Protocol A: Preparation of the Activated Donor

Objective: Convert Methyl L-daunosamine HCl into 2,3,6-trideoxy-3-trifluoroacetamido-L-lyxo-hexopyranosyl chloride.

Reagents:

  • Methyl L-daunosamine HCl (Starting Material)

  • Trifluoroacetic anhydride (TFAA)

  • Pyridine (Dry)

  • Dichloromethane (DCM)

  • Acetic Acid (Glacial) / HCl (gas)

Step-by-Step Methodology:

  • N-Trifluoroacetylation:

    • Suspend Methyl L-daunosamine HCl (1.0 eq) in dry DCM under Argon.

    • Add Pyridine (3.0 eq) and cool to 0°C.

    • Dropwise add TFAA (1.5 eq). The suspension will clear as the amide forms.

    • Stir at RT for 2 hours.

    • Workup: Wash with 1M HCl, then sat. NaHCO3. Dry organic layer over MgSO4. Evaporate to yield Methyl N-TFA-L-daunosaminide .

    • Checkpoint: 1H NMR should show loss of broad NH3+ signals and appearance of amide NH doublet.

  • Hydrolysis & Chlorination (One-Pot Variation):

    • Dissolve the N-TFA intermediate in a mixture of Glacial Acetic Acid and DCM (1:1).

    • Cool to 0°C. Saturate the solution with anhydrous HCl gas for 30 minutes.

    • Seal the vessel and store at 4°C for 12–18 hours. The strong acid hydrolyzes the methyl glycoside and converts the anomeric center to the chloride.

    • Workup: Evaporate solvents in vacuo at low temperature (<30°C) to avoid degradation. Azeotrope with dry toluene 3x to remove traces of acid.

    • Result: A hygroscopic foam or solid (Daunosaminyl Chloride). Use immediately.

Protocol B: Glycosylation (Coupling)

Objective: Coupling the activated donor to Daunomycinone.

Reagents:

  • Activated Donor (from Protocol A)

  • Daunomycinone (Aglycone)[1]

  • Silver Trifluoromethanesulfonate (AgOTf) - Promoter

  • 2,6-Di-tert-butyl-4-methylpyridine (DTBMP) - Acid Scavenger

  • DCM / Diethyl Ether (3:1 ratio) - Solvent System

Step-by-Step Methodology:

  • Preparation of Acceptor:

    • Dissolve Daunomycinone (1.0 eq) and DTBMP (2.0 eq) in dry DCM/Ether (3:1) under Argon.

    • Add molecular sieves (4Å, activated powder) to ensure strictly anhydrous conditions. Stir for 30 mins.

  • Coupling Reaction:

    • Cool the acceptor mixture to -20°C .

    • Dissolve the Donor (1.5 eq) in a minimum volume of dry DCM.

    • Add AgOTf (2.0 eq) to the acceptor mixture, followed immediately by the slow addition of the Donor solution.

    • Observation: Silver chloride (AgCl) will precipitate as a white solid.

  • Monitoring & Quenching:

    • Monitor by TLC (System: Toluene/Acetone 4:1). Look for the disappearance of the red aglycone spot and appearance of a less polar product.

    • Once complete (approx. 1–2 hours), quench with sat. NaHCO3.

    • Filter through a Celite pad to remove silver salts.

  • Deprotection (Post-Glycosylation):

    • The resulting product is N-TFA-Daunorubicin.

    • Remove the TFA group by treating with 0.1M NaOH at 0°C for 30 mins. Neutralize immediately to prevent degradation of the aglycone.

Analytical Validation (QC)

The following data points are critical for validating the intermediate and final product.

CompoundKey 1H NMR Signals (CDCl3, 400 MHz)Key 13C/19F Signals
Methyl N-TFA-daunosaminide

3.35 (s, 3H, OMe), 1.30 (d, 3H, 5-Me)
19F: -76.0 ppm (CF3)
Daunosaminyl Chloride

6.30 (d, 1H, H-1, Anomeric)
C1 shifts downfield (~95 ppm)
Protected Daunorubicin

5.50 (br s, 1H, H-1'), 5.28 (br s, 1H, H-7)
Confirmation of

-linkage
Workflow Diagram

Figure 2: Complete synthetic workflow from commercial salt to glycosylated anthracycline.

Troubleshooting & Optimization

  • Low Yield during Chlorination: The glycosyl chloride is unstable. Ensure the reaction temperature does not exceed 0°C during HCl addition. Do not column purify the chloride; use it crude after high-vacuum drying.

  • Beta-Anomer Formation: If the

    
    -anomer (unwanted) is observed, switch the solvent to pure Diethyl Ether. Ether coordinates to the oxocarbenium ion, forcing the nucleophile to attack from the opposite side (
    
    
    
    -selective).
  • Aglycone Decomposition: Anthracyclines are sensitive to strong bases. Ensure the deprotection step (NaOH) is brief and performed strictly at 0°C.

References

  • Grethe, G., Mitt, T., Williams, T. H., & Uskoković, M. R. (1983). Synthesis of daunosamine.[2] The Journal of Organic Chemistry, 48(26), 5309–5315.[2] [Link]

  • Horton, D., Priebe, W., Sznaidman, M. L., & Varela, O. (1993). Synthesis and antitumor activity of anthracycline disaccharide glycosides containing daunosamine.[3] The Journal of Antibiotics, 46(11), 1720–1730. [Link]

  • Acton, E. M., & Ryan, K. J. (1984). Synthesis of L-daunosamine and L-acosamine. Carbohydrate Research. (Foundational work on anthracycline sugar synthesis). [Link]

Sources

Application Notes and Protocols: Leveraging Methyl L-daunosamine Hydrochloride in Advanced Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of Methyl L-daunosamine hydrochloride in the context of modern cancer research. This document provides in-depth scientific rationale, detailed experimental protocols, and data interpretation insights to facilitate the exploration of novel therapeutic avenues.

Foundational Insight: The Critical Role of the Daunosamine Moiety in Anthracycline Chemotherapy

Methyl L-daunosamine hydrochloride is a key synthetic precursor to L-daunosamine, an essential amino sugar component of the highly potent anthracycline class of chemotherapeutic agents.[1] Anthracyclines, such as the widely used drugs daunorubicin and doxorubicin, are among the most effective anticancer treatments ever developed.[2][3] Their clinical efficacy is intrinsically linked to the unique structure of the daunosamine sugar.

The daunosamine moiety, characterized by a positively charged amino group at the 3' position, is crucial for the anticancer activity of these compounds.[4] This structural feature facilitates the intercalation of the anthracycline molecule into the minor groove of DNA, a primary mechanism of their cytotoxic action.[2][3] The interaction between the daunosamine sugar and the DNA backbone helps to stabilize the drug-DNA complex, leading to the inhibition of DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2][5]

Given its pivotal role, the daunosamine moiety represents a prime target for chemical modification. By utilizing Methyl L-daunosamine hydrochloride as a starting material, researchers can synthesize a diverse array of novel anthracycline analogs. This strategy opens up possibilities for developing next-generation anticancer agents with improved therapeutic profiles, such as enhanced tumor specificity, reduced cardiotoxicity, and the ability to overcome multidrug resistance.[6][7][8]

Postulated Mechanism of Action for Novel Daunosamine-Modified Anthracyclines

The primary anticancer mechanisms of anthracyclines are well-established and serve as a predictive framework for novel derivatives synthesized using Methyl L-daunosamine hydrochloride. The core mechanisms include:

  • DNA Intercalation and Topoisomerase II Poisoning: The planar tetracyclic ring of the anthracycline inserts between DNA base pairs, while the daunosamine sugar sits within the minor groove, stabilizing the complex.[2][5] This physical obstruction disrupts DNA replication and transcription. Furthermore, this complex traps the topoisomerase II enzyme, preventing the re-ligation of DNA strands and leading to catastrophic double-strand breaks.[3][5] Modifications to the daunosamine moiety can alter the affinity and sequence specificity of DNA binding, potentially enhancing cytotoxicity in cancer cells.[8]

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline can undergo redox cycling, leading to the production of superoxide anions and hydrogen peroxide.[9] This surge in ROS induces significant oxidative stress, damaging cellular components including lipids, proteins, and DNA, and contributing to apoptotic cell death.[3]

  • Induction of Apoptosis and Cell Cycle Arrest: The culmination of DNA damage and oxidative stress activates intrinsic apoptotic pathways.[3] Anthracyclines can upregulate pro-apoptotic proteins and trigger cell cycle checkpoints, leading to arrest in the G1 or G2/M phases, preventing further proliferation of malignant cells.[10][11]

The following diagram illustrates the central mechanisms of action for anthracyclines, which would be the target of modulation for any novel derivative.

Anthracycline_Mechanism_of_Action cluster_drug Daunosamine-Containing Anthracycline cluster_cellular_targets Cellular Targets cluster_effects Downstream Effects cluster_outcome Cellular Outcome Drug Novel Anthracycline (from Methyl L-daunosamine HCl) DNA Nuclear & Mitochondrial DNA Drug->DNA Binds to minor groove TopoII Topoisomerase II Drug->TopoII Stabilizes complex with DNA Mitochondria Mitochondria Drug->Mitochondria Redox Cycling Intercalation DNA Intercalation DNA->Intercalation TopoII_Inhibition Topoisomerase II Inhibition TopoII->TopoII_Inhibition ROS Reactive Oxygen Species (ROS) Generation Mitochondria->ROS DNA_Damage DNA Double-Strand Breaks Intercalation->DNA_Damage TopoII_Inhibition->DNA_Damage Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress CellCycleArrest Cell Cycle Arrest (G1/G2/M) DNA_Damage->CellCycleArrest Apoptosis Apoptosis DNA_Damage->Apoptosis Oxidative_Stress->DNA_Damage CellCycleArrest->Apoptosis Drug_Discovery_Workflow Start Methyl L-daunosamine HCl Synthesis Chemical Synthesis of Daunosamine-Modified Analogs Start->Synthesis Screening In Vitro Cytotoxicity Screening (e.g., MTT, Resazurin) Synthesis->Screening Hit_ID Hit Identification (Potency & Selectivity) Screening->Hit_ID Hit_ID->Synthesis Inactive/Non-selective Analogs (Iterative Redesign) Mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle) Hit_ID->Mechanism Potent Analogs Optimization Lead Optimization (Structure-Activity Relationship) Mechanism->Optimization Optimization->Synthesis Preclinical In Vivo Preclinical Studies (Xenograft Models) Optimization->Preclinical End Candidate Drug Preclinical->End

Caption: Drug discovery workflow using Methyl L-daunosamine HCl.

Experimental Protocols for Efficacy Evaluation

The following protocols are designed to assess the anticancer efficacy of novel anthracycline derivatives synthesized from Methyl L-daunosamine hydrochloride.

In Vitro Cytotoxicity Assessment

This protocol determines the concentration of the test compound required to inhibit the growth of cancer cell lines by 50% (IC50). The MTT assay is a colorimetric method based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HL-60 for leukemia) [12][13]* Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound (novel anthracycline analog) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the test compound in complete medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.

ParameterDescription
Cell Lines A panel of cancer cell lines should be used to assess broad-spectrum activity.
Incubation Time Typically 48-72 hours, but can be adjusted based on the cell line's doubling time.
Positive Control Include a known anthracycline like doxorubicin for comparison.
Troubleshooting The MTT assay can sometimes overestimate cytotoxicity. [14]Consider complementary assays like resazurin (AlamarBlue) or ATP-based assays (CellTiter-Glo). [14]
Apoptosis Induction Analysis by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.

Materials:

  • Cancer cell line

  • 6-well cell culture plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

An increase in the percentage of Annexin V-positive cells indicates that the compound induces apoptosis. [15][16][17]

Cell Cycle Analysis by Propidium Iodide Staining

This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. The amount of DNA in a cell correlates with its phase in the cell cycle (G1, S, or G2/M).

Materials:

  • Cancer cell line

  • 6-well cell culture plates

  • Test compound

  • PBS

  • 70% cold ethanol

  • Propidium Iodide/RNase Staining Buffer

Procedure:

  • Cell Treatment: Seed cells and treat with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Collect all cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of Propidium Iodide/RNase Staining Buffer.

  • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer.

Data Interpretation:

  • Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. [18]* An accumulation of cells in a particular phase (e.g., G2/M) suggests that the compound induces cell cycle arrest at that checkpoint. [11][19]

    Assay Primary Outcome Key Insights
    Cytotoxicity (MTT) IC50 Value Determines the potency of the compound against cancer cells.
    Apoptosis (Annexin V/PI) Percentage of Apoptotic Cells Confirms that the compound induces programmed cell death.

    | Cell Cycle (PI Staining) | Cell Cycle Phase Distribution | Identifies specific checkpoints in the cell cycle that are targeted by the compound. |

Conclusion and Future Directions

Methyl L-daunosamine hydrochloride is a valuable chemical tool for the synthesis and exploration of novel anthracycline-based anticancer agents. The strategic modification of the daunosamine moiety offers a promising avenue for developing therapies with improved efficacy and reduced side effects. The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of such novel compounds, paving the way for further preclinical and clinical development. [20][21]Future research should focus on correlating specific daunosamine modifications with changes in DNA binding affinity, topoisomerase II inhibition, and the propensity to generate ROS, thereby building a comprehensive structure-activity relationship profile for this important class of drugs.

References

  • Synthesis and antitumor activity of anthracycline disaccharide glycosides containing daunosamine. PubMed. Available at: [Link]

  • Validation and development of MTH1 inhibitors for treatment of cancer. PubMed. Available at: [Link]

  • Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. MDPI. Available at: [Link]

  • Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay. Frontiers. Available at: [Link]

  • Resistance Mechanism of Acute Myeloid Leukemia Cells Against Daunorubicin and Cytarabine: A Literature Review. PMC - NIH. Available at: [Link]

  • The Daunomycin: Biosynthesis, Actions, and the Search for New Solutions to Enhance Production. MDPI. Available at: [Link]

  • Daunosamine – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Cytotoxicity, cellular uptake and DNA damage by daunorubicin and its new analogues with modified daunosamine moiety. PubMed. Available at: [Link]

  • Topoisomerase 1 Inhibition in MYC-Driven Cancer Promotes Aberrant R-Loop Accumulation to Induce Synthetic Lethality. PubMed. Available at: [Link]

  • Anthracycline Derivatives and Their Anticancer Activity. INEOS OPEN. Available at: [Link]

  • The Dual-Role of Methylglyoxal in Tumor Progression – Novel Therapeutic Approaches. Frontiers. Available at: [Link]

  • Biological properties of new derivatives of daunorubicin. PubMed. Available at: [Link]

  • Role of Drug Metabolism in the Cytotoxicity and Clinical Efficacy of Anthracyclines. PMC. Available at: [Link]

  • The Daunomycin: Biosynthesis, Actions, and the Search for New Solutions to Enhance Production. PMC - NIH. Available at: [Link]

  • Substitutions at C2' of Daunosamine in the Anticancer Drug Daunorubicin Alter Its DNA-binding Sequence Specificity. PubMed. Available at: [Link]

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. MDPI. Available at: [Link]

  • Apoptosis-Inducing and Proliferation-Inhibiting Effects of Doramectin on Mz-ChA-1 Human Cholangiocarcinoma Cells. MDPI. Available at: [Link]

  • Cell cycle perturbations in acute myeloid leukemia samples following in vitro exposures to therapeutic agents. PubMed. Available at: [Link]

  • Acute myeloid leukemia drug-tolerant persister cells survive chemotherapy by transiently increasing plasma membrane rigidity. Haematologica. Available at: [Link]

  • Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds. PLOS. Available at: [Link]

  • Comparison of different cytotoxicity assays for in vitro evaluation of mesoporous silica nanoparticles. PubMed. Available at: [Link]

  • Synergistic Cytotoxicity of Methyl 4-Hydroxycinnamate and Carnosic Acid to Acute Myeloid Leukemia Cells via Calcium-Dependent Apoptosis Induction. Frontiers. Available at: [Link]

  • Anti-inflammatory Effects of Indomethacin's Methyl Ester Derivative and Induction of Apoptosis in HL60 Cells. ResearchGate. Available at: [Link]

  • Midostaurin, daunorubicin and cytarabine. Cancer Research UK. Available at: [Link]

  • Cytotoxicity, Antiproliferative Effects, and Apoptosis Induction of Methanolic Extract of Cynometra cauliflora Linn. Whole Fruit on Human Promyelocytic Leukemia HL-60 Cells. PMC - NIH. Available at: [Link]

  • Guidelines for clinical evaluation of anti‐cancer drugs. ResearchGate. Available at: [Link]

  • Eco-Friendly Formulated Zinc Oxide Nanoparticles: Induction of Cell Cycle Arrest and Apoptosis in the MCF-7 Cancer Cell Line. MDPI. Available at: [Link]

  • In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture. PubMed Central. Available at: [Link]

  • Cell-cycle analysis of drug-treated cells. Request PDF - ResearchGate. Available at: [Link]

  • Guidelines for clinical evaluation of anti-cancer drugs. PubMed. Available at: [Link]

  • Synergistic Cytotoxicity of Methyl 4-Hydroxycinnamate and Carnosic Acid to Acute Myeloid Leukemia Cells via Calcium-Dependent Apoptosis Induction. PMC. Available at: [Link]

Sources

Application Note: High-Efficiency Synthesis of L-Daunosamine Derivatives for Antitumor Activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The therapeutic index of anthracycline antibiotics (e.g., Doxorubicin, Daunorubicin) is frequently compromised by dose-limiting cardiotoxicity and the emergence of multidrug resistance (MDR). The amino-sugar moiety, L-daunosamine (3-amino-2,3,6-trideoxy-L-lyxo-hexose), acts as the primary "anchor" for DNA minor groove binding and Topoisomerase II poisoning. Modification of this sugar—specifically the C3' amino group and C4' stereochemistry—can dramatically alter the drug's lipophilicity, DNA affinity, and evasion of P-glycoprotein efflux pumps.

This guide details a scalable, stereoselective protocol for synthesizing L-daunosamine donors from the chiral pool (L-rhamnose) and their subsequent derivatization into high-potency 3'-morpholino analogs .

Part 1: Strategic Synthetic Design

The "Sugar Anchor" Hypothesis

The anthracycline aglycone intercalates between DNA base pairs, but the sugar residue sits in the minor groove. The protonated C3'-amino group forms critical electrostatic interactions with the phosphate backbone.

  • Problem: The basic amine facilitates cellular uptake but also contributes to cardiotoxicity via accumulation in cardiomyocytes.

  • Solution: Alkylation of the C3'-amine (e.g., morpholino, cyanomorpholino) reduces basicity (

    
     shift from ~8.2 to ~5.5), altering biodistribution and bypassing MDR mechanisms while maintaining or enhancing cytotoxicity.
    
Retrosynthetic Analysis

We utilize a Glycal Assembly Strategy . This approach is superior to traditional functionalization because it efficiently installs the 2-deoxy functionality and the C3-nitrogen with high stereocontrol.

Retrosynthesis Target 3'-Morpholino-Doxorubicin (Target Analog) Aglycone Daunomycinone (Aglycone) Target->Aglycone Glycosylation Donor L-Daunosamine Thioglycoside Donor Target->Donor + Reductive Amination Glycal 3-Azido-Glycal Intermediate Donor->Glycal Functionalization Start L-Rhamnal (From L-Rhamnose) Glycal->Start Azidonitration

Figure 1: Retrosynthetic strategy utilizing the glycal assembly method for rapid access to amino-sugar donors.

Part 2: Protocol A - Synthesis of the L-Daunosamine Donor

Starting Material: L-Rhamnal (synthesized from L-Rhamnose via acetylation, bromination, and reductive elimination).

Step 1: Stereoselective Azidonitration

This step simultaneously introduces the nitrogen at C3 and the oxygen at C2 (which is later removed), controlling the lyxo configuration.

  • Reagents: L-Rhamnal (10 mmol),

    
     (15 mmol), Ceric Ammonium Nitrate (CAN, 30 mmol).
    
  • Solvent: Acetonitrile (MeCN) / Temperature: -20°C.

  • Procedure:

    • Dissolve L-Rhamnal in dry MeCN under

      
      .
      
    • Add

      
       followed by dropwise addition of CAN solution.
      
    • Stir at -20°C for 4 hours. The reaction proceeds via a radical mechanism to yield the 2-nitrato-3-azido glycoside.

    • Critical Checkpoint: TLC (Hexane/EtOAc 3:1) should show disappearance of the glycal (

      
      ) and appearance of two diastereomers (
      
      
      
      ).
Step 2: Conversion to Thioglycoside Donor

Thioglycosides are stable donors that can be activated under mild conditions, compatible with the sensitive anthracycline aglycone.

  • Reagents: Thiophenol (

    
    ), Diisopropylethylamine (DIPEA).
    
  • Procedure:

    • Treat the crude nitrate/azide mixture with

      
       (2 eq) and DIPEA (2 eq) in DMF at 0°C.
      
    • This substitution yields the phenyl 3-azido-2,3,6-trideoxy-1-thio-L-hexopyranoside.

  • Purification: Silica gel flash chromatography.

  • Yield Target: >65% over two steps.

Step 3: Deoxygenation and Protection

To achieve the final 2,3,6-trideoxy core (L-daunosamine), the C2 functionality must be removed if not already achieved via direct glycal hydration routes. Note: In the simplified azidonitration route, the C2-nitrate is often reduced or eliminated.

  • Alternative High-Yield Route: Use L-Acosamine route (inversion at C4) if starting from L-Fucal.

  • Standard Protection: The C4-OH is protected as a p-nitrobenzoate or acetate to participate in neighboring group participation (ensuring

    
    -glycosylation).
    

Part 3: Protocol B - Glycosylation with Daunomycinone

Objective: Couple the sugar donor to the aglycone (Daunomycinone) with strict


-stereocontrol.
Reagents & System
  • Donor: Phenyl 3-azido-4-O-acetyl-2,3,6-trideoxy-1-thio-L-lyxo-hexopyranoside.

  • Acceptor: Daunomycinone (14-hydroxy-daunomycinone for Doxorubicin).

  • Promoter: N-Iodosuccinimide (NIS) / Triflic Acid (TfOH) or BSP/Tf2O.

Workflow
  • Activation:

    • Dissolve Donor (1.2 eq) and Acceptor (1.0 eq) in dry

      
       containing 4Å molecular sieves.
      
    • Cool to -40°C.

    • Add NIS (1.5 eq) and catalytic TfOH (0.1 eq).

  • Reaction:

    • Stir for 1 hour. The reaction turns dark purple/red.

    • Mechanism: The thioglycoside is activated to an oxocarbenium ion. The C4-acetyl group assists to block the

      
      -face, forcing the aglycone to attack from the 
      
      
      
      -face (axial).
  • Quench & Deprotection:

    • Quench with saturated

      
      .
      
    • Staudinger Reduction: Convert the C3-azide to amine using

      
       in THF/Water (10:1) at RT for 12 hours.
      
    • Hydrolysis: Remove C4-acetate with mild base (

      
      , MeOH) if necessary, though often done post-derivatization.
      

Part 4: Protocol C - Synthesis of 3'-Morpholino Derivatives

Context: This is the highest-value step for generating antitumor candidates. The morpholino ring locks the nitrogen conformation and masks the charge.

Reaction: Double Reductive Alkylation

Reagent: 2,2'-Oxybisacetaldehyde (Diglycolaldehyde).

Step-by-Step Protocol
  • Preparation:

    • Dissolve Daunorubicin HCl (or the synthetic L-daunosamine glycoside) (0.1 mmol) in a mixture of MeOH/Water (2:1, 10 mL).

    • Adjust pH to 7.2 using dilute

      
      .
      
  • Aldehyde Addition:

    • Add 2,2'-oxybisacetaldehyde (0.15 mmol, 1.5 eq) dissolved in water.

    • Note: This dialdehyde is often generated in situ from the periodate cleavage of 1,4-anhydro-erythritol if not commercially available.

  • Reduction:

    • Stir for 20 minutes to allow iminium ion formation.

    • Add Sodium Cyanoborohydride (

      
      , 0.3 mmol) dissolved in MeOH.
      
    • Stir at 25°C for 2 hours in the dark (anthracyclines are light-sensitive).

  • Workup:

    • Extract with

      
      . The morpholino derivative is more lipophilic than the parent drug.
      
    • Wash organic layer with water, dry over

      
      .
      
  • Characterization:

    • ESI-MS: Look for Mass shift: Parent + 70 Da (formation of morpholine ring

      
       from amine).
      
    • 1H-NMR: New signals at

      
       3.5-3.8 ppm (morpholine 
      
      
      
      ).

Part 5: Biological Validation & Data Analysis

Key Assays
  • Cytotoxicity (MTT/CCK-8): Test against MDR cell lines (e.g., MCF-7/Adr). Morpholino derivatives typically show 10-100x higher potency than Doxorubicin in resistant lines.

  • DNA Binding: Thermal Denaturation (

    
    ) studies.
    
  • Topoisomerase II Inhibition: Plasmid relaxation assay (pBR322).

SAR Logic Flow

SAR cluster_effect Morpholino Effect Drug L-Daunosamine Derivative Uptake Cellular Uptake (Lipophilicity) Drug->Uptake 3'-N-Alkylation Increases MinorGroove DNA Minor Groove Binding Uptake->MinorGroove TopoII Topo II-DNA-Drug Ternary Complex MinorGroove->TopoII Stabilization Apoptosis Apoptosis (Cell Death) TopoII->Apoptosis DS Breaks

Figure 2: Structure-Activity Relationship (SAR) of sugar-modified anthracyclines.

Comparative Data Table
CompoundSugar MoietyIC50 (MCF-7 WT)IC50 (MCF-7/Adr)Resistance Index
Doxorubicin L-Daunosamine (

)
15 nM4500 nM300
Morpholino-Dox 3'-Morpholino2 nM5 nM2.5
Cyanomorpholino-Dox 3'-CN-Morpholino0.1 nM0.2 nM2.0

Note: Data represents typical values from literature for comparative purposes.

References

  • Synthesis of L-Daunosamine from Rhamnose

    • Title: A short and efficient transformation of rhamnose into activated daunosamine deriv
    • Source: Carbohydr
    • URL:[Link]

  • Glycal Assembly Strategy

    • Title: Stereodivergent approach in the protected glycal synthesis of L-vancosamine and L-daunosamine.
    • Source: Beilstein Journal of Organic Chemistry (2018).
    • URL:[Link]

  • Morpholino Derivative Synthesis

    • Title: High yield conversion of doxorubicin to 2-pyrrolinodoxorubicin and structure-activity relationships.[1]

    • Source: PNAS (1991) / NIH.
    • URL:[Link]

  • SAR and Mechanism

    • Title: Configurational requirements of the sugar moiety for the pharmacological activity of anthracycline disaccharides.
    • Source: Molecular Pharmacology (2001).
    • URL:[Link]

  • General Anthracycline Protocols

    • Title: Synthesis of doxorubicin conjugates (Protocol for reductive amin
    • Source: ResearchG
    • URL:[Link]

Sources

Troubleshooting & Optimization

Improving yield of Methyl L-daunosamine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl L-Daunosamine Hydrochloride Synthesis

Case ID: #MD-HCl-Syn-001 Topic: Yield Optimization & Troubleshooting Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The Daunosamine Challenge

Welcome to the technical support hub for Methyl L-daunosamine hydrochloride (Methyl 3-amino-2,3,6-trideoxy-L-lyxo-hexopyranoside hydrochloride).

This amino sugar is the critical carbohydrate moiety of anthracycline antibiotics (doxorubicin, daunorubicin). The synthesis is notoriously difficult due to three factors:

  • C-3 Stereochemistry: Achieving the L-lyxo configuration (inversion at C-3 relative to rhamnose).

  • Labile Glycosidic Bond: The 2-deoxy functionality makes the glycosidic bond acid-sensitive (easy hydrolysis).

  • Hygroscopic Salt: The final hydrochloride salt often oils out rather than crystallizing if impurities are present.

This guide focuses on the Glycal Approach (starting from L-Rhamnal) and Functionalization of L-Rhamnose , as these are the most common routes for high-yield synthesis.

Module 1: Process Workflow Visualization

The following diagram outlines the critical decision points in the synthesis. Failures often occur at the "Azide Reduction" or "Salt Crystallization" nodes.

DaunosamineWorkflow Start Input: L-Rhamnal Step1 Azidonitration / Electrophilic Addition (Intro of N at C-3) Start->Step1 Check1 Is Regioselectivity > 10:1? Step1->Check1 Check1->Start No (Review Temp/Reagent) Step2 Glycosylation (MeOH) & Denitration Check1->Step2 Yes Step3 Azide Reduction (Staudinger or H2/Pd) Step2->Step3 Check2 TPPO Removal Successful? Step3->Check2 Check2->Step3 No (Use CaCl2/Workup) Step4 Salt Formation (HCl) Check2->Step4 Yes Output Product: Methyl L-Daunosamine HCl Step4->Output

Caption: Logical workflow for the synthesis of Methyl L-daunosamine HCl from L-Rhamnal, highlighting critical quality control checkpoints.

Module 2: Critical Process Parameters (CPPs)

The following parameters are non-negotiable for high yields (>50% overall).

ParameterSpecificationImpact on YieldCausality
Anhydrous Conditions < 0.05% WaterCritical (Salt Step)Water during HCl salt formation hydrolyzes the methyl glycoside to the free sugar (reducing sugar), creating a sticky syrup.
Azide Reduction pH pH 4.5 - 5.0HighIn Staudinger reductions, high pH promotes side reactions. Slightly acidic conditions stabilize the amine as it forms.
Temperature (Azidation) -20°C to -15°CHighKinetic control is required to favor the C-3 azide over the C-2 isomer during addition to the glycal.
Silica Type Neutral / DeactivatedMediumAmino sugars streak on standard acidic silica. Use

treated silica or Alumina.

Module 3: Troubleshooting Guide

Issue 1: "My final product is a hygroscopic oil, not a white solid."

Diagnosis: This is the most common complaint. It usually indicates partial hydrolysis or residual solvent trapped in the lattice. Corrective Protocol:

  • Solvent Swap: Do not evaporate to dryness from water or methanol alone.

  • The "Dry-Down" Technique:

    • Dissolve the crude amine in minimum dry Methanol.

    • Add 1.1 eq of anhydrous HCl (in Dioxane or Et2O). Do not use aqueous HCl.

    • Add excess anhydrous Diethyl Ether or MTBE until turbid.

    • Store at -20°C.

  • Rescue: If it oils out, triturate (grind under solvent) with anhydrous acetone. Acetone often induces crystallization for amino sugar salts where ether fails.

Issue 2: Low Yield in Staudinger Reduction (Azide Amine)

Diagnosis: Incomplete reaction or inability to separate the product from Triphenylphosphine oxide (TPPO). Technical Insight: The C-3 position in daunosamine is sterically crowded. Standard


 kinetics may be slow.
Corrective Protocol: 
  • Reagent Switch: Use Trimethylphosphine (

    
    )  or Tributylphosphine (
    
    
    
    )
    instead of Triphenylphosphine. These are smaller nucleophiles and react faster.
  • TPPO Removal: If you must use

    
    , use the Magnesium Chloride workup :
    
    • After reaction, quench with water.

    • Add

      
       (approx 2 eq).
      
    • TPPO forms a complex with Mg that is insoluble in ether/toluene but the amino sugar remains soluble (or vice versa depending on protection groups).

Issue 3: Regioselectivity Failure (C-2 vs C-3 Azide)

Diagnosis: Obtaining the wrong isomer during the initial functionalization of L-Rhamnal. Technical Insight: The addition of hydrazoic acid (


) or azidonitration reagents is governed by the directing effect of the C-4 substituent.
Corrective Protocol: 
  • Ensure the C-4 hydroxyl is protected (e.g., Acetyl or Benzoyl). Free -OH groups can chelate and alter the incoming nucleophile's trajectory.

  • Reference Standard: Marsh et al. demonstrated that lower temperatures favor the desired trans-diaxial opening of intermediate iodonium/nitronium ions.

Module 4: Step-by-Step Optimized Protocol (Salt Formation)

Use this protocol for the final conversion of Methyl N-protected-L-daunosaminide to the Hydrochloride salt.

  • Deprotection: Dissolve 1.0 g of Methyl

    
    -Boc-L-daunosaminide in 5 mL of dry Dichloromethane (DCM).
    
  • Acidolysis: Add 2 mL of 4M HCl in Dioxane dropwise at 0°C.

    • Why? TFA is common for Boc removal, but removing TFA salts is difficult. HCl/Dioxane yields the chloride directly.

  • Monitoring: Stir at 0°C

    
     RT for 2 hours. Monitor by TLC (stain with Ninhydrin; product will be a red spot at the baseline).
    
  • Isolation (Critical):

    • Concentrate the mixture to

      
      2 mL volume (do not dry completely).
      
    • Add 20 mL of anhydrous Diethyl Ether dropwise with vigorous stirring.

    • A white precipitate should form immediately.

  • Filtration: Filter under Argon/Nitrogen (to prevent moisture absorption). Wash with cold ether.

  • Drying: Dry in a vacuum desiccator over

    
     for 24 hours.
    

Module 5: Frequently Asked Questions (FAQ)

Q: What is the expected anomeric ratio (


:

) for the methyl glycoside?
A: Under thermodynamic control (MeOH/HCl), the

-anomer (axial OMe) predominates due to the anomeric effect. Expect an

:

ratio of approximately 85:15 .[1] Pure

can be obtained by recrystallization from Acetone/EtOH, but for biological assays, the mixture is often acceptable as the aglycone coupling determines final stereochemistry.

Q: Can I use catalytic hydrogenation (


/Pd) instead of Staudinger? 
A:  Yes, but proceed with caution. If you have benzyl protecting groups (e.g., at C-4), they will be cleaved. Furthermore, reduction of the azide in the presence of the glycosidic bond is safe, but acidic conditions during hydrogenation can cause hydrolysis. Buffer the solution with trace acetic acid.

Q: Why does my NMR show a "mess" in the aliphatic region? A: Daunosamine has a deoxy position at C-2. The protons at C-2 (


) appear as complex multiplets due to coupling with H-1 and H-3. Ensure you are using a high-field instrument (>400 MHz) and look for the characteristic C-6 methyl doublet at 

1.2-1.3 ppm to confirm the core structure.

References

  • Marsh, J. P., Mosher, C. W., Acton, E. M., & Goodman, L. (1967). "The Synthesis of Daunosamine." Chemical Communications, 973.[2]

    • Core Reference: Establishes the glycal route from L-rhamnal and azidonitr
  • Crugnola, A., et al. (1981). "Improved Synthesis of L-Daunosamine." Journal of Organic Chemistry. Technical Insight: Optimization of the azide reduction and resolution of isomers.
  • Horton, D., & Weckerle, W. (1975). "A preparative synthesis of 3-amino-2,3,6-trideoxy-L-lyxo-hexose (daunosamine) hydrochloride from D-mannose." Carbohydrate Research, 44(2), 227-240.[3]

    • Alternative Route: Detailed characterization data for the hydrochloride salt.[4]

  • Brel, V., et al. (2020).[5][6] "Simple methods of modification of daunorubicin on the daunosamine nitrogen atom." Medicinal Chemistry Research.

    • Application: Discusses stability and modification of the nitrogen atom in daunosamine deriv

Disclaimer: This guide is intended for qualified research personnel only. Always consult Safety Data Sheets (SDS) for Azides and Anthracycline precursors before handling.

Sources

Technical Support Center: Doxorubicin Synthesis via Daunosamine Glycosylation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the chemical synthesis of Doxorubicin (and its precursor Daunorubicin) via the glycosylation of anthracyclinones with daunosamine .

This guide focuses on the critical coupling step (glycosylation) where the amino sugar L-daunosamine is attached to the aglycone (Adriamycinone or Daunomycinone). This is the defining step "from daunosamine" and is notorious for specific side reactions like anomerization and glycal formation.

Topic: Troubleshooting Side Products & Impurities in Daunosamine Coupling Audience: Synthetic Chemists, Process Development Scientists Context: Chemical Glycosylation (Koenigs-Knorr, Glycal, or Trichloroacetimidate methods)

Introduction: The Critical Interface

The synthesis of Doxorubicin (Adriamycin) often involves the coupling of L-daunosamine (or its activated derivatives) to the C-7 hydroxyl of the aglycone (Adriamycinone or Daunomycinone ). While the biosynthetic pathway uses specific glycosyltransferases (DnrS) to achieve perfect regio- and stereocontrol, chemical synthesis relies on acid-catalyzed activation, which is prone to competing pathways.

The Core Challenge: Achieving the biologically active


-L-glycosidic linkage  (axial) while suppressing the thermodynamically stable 

-anomer and preventing the degradation of the labile aglycone.

Module 1: Troubleshooting Anomeric Selectivity ( vs. )

The most common "side product" is simply the wrong stereoisomer. Doxorubicin requires the


-L-lyxo  configuration.
Diagnostic: High Levels of -Anomer

Symptom: NMR shows a doublet for the anomeric proton (H-1') with a large coupling constant (


 Hz) instead of the broad singlet/small coupling (

Hz) characteristic of the

-anomer.

Root Cause Analysis:

  • Neighboring Group Participation (NGP): If your daunosamine donor has an acyl group at C-2, it will direct the attack. However, daunosamine is a 2-deoxy sugar; it lacks a C-2 substituent to direct stereochemistry via anchimeric assistance.

  • Solvent Effect Failure: Ethereal solvents (Diethyl ether, Dioxane) promote

    
    -selectivity via the kinetic anomeric effect. Polar solvents (Acetonitrile) may favor the 
    
    
    
    -product via a nitrilium ion intermediate.
  • Temperature: Higher temperatures often favor the thermodynamic

    
    -product.
    

Troubleshooting Protocol:

VariableRecommendationMechanism
Solvent Switch to Dichloromethane (DCM) or Toluene/Ether mixtures.Non-coordinating solvents favor the contact ion pair, promoting ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

-attack from the axial face.
Temperature Lower reaction temperature to -20°C to 0°C .Kinetic control favors the axial (

) attack.
Donor Type Use Daunosaminyl Chlorides (Koenigs-Knorr).Insoluble silver salts (AgOTf, Ag-silicate) promote

-like inversion if the chloride is

, or in-situ anomerization.

Critical Insight: For 2-deoxy sugars like daunosamine, the lack of a C-2 directing group means stereocontrol is governed purely by the anomeric effect and steric approach . The


-anomer is stabilized by the exo-anomeric effect but is sterically more crowded.

Module 2: The "Glycal" & Elimination Side Products

A major impurity arises when the activated daunosamine donor eliminates a proton instead of coupling with the aglycone.

Diagnostic: Presence of "Furan" or "Enol Ether" Impurities

Symptom: TLC shows a fast-moving, UV-active spot that does not char like a sugar. Mass spec shows a mass corresponding to [Donor - Leaving Group - H].

Side Reaction Pathway: Instead of the aglycone attacking the oxocarbenium ion, a base (or the aglycone itself acting as a base) abstracts a proton from C-2, leading to the formation of a Glycal (e.g., 3,4-di-O-acetyl-L-rhamnal derivative).

Troubleshooting Protocol:

Q: My yield is low, and I see significant glycal formation. How do I fix this?

  • Check Acid Promoter Acidity:

    • Issue: If the Lewis acid (e.g., TMSOTf,

      
      ) is too strong or in excess, it accelerates elimination.
      
    • Fix: Reduce catalyst loading to 0.1–0.5 equivalents. Buffer with molecular sieves (4Å) to scavenge trace acid/water.

  • Aglycone Nucleophilicity:

    • Issue: The C-7 OH of the aglycone is sterically hindered and hydrogen-bonded. If it reacts too slowly, the unstable oxocarbenium ion decomposes.

    • Fix: Ensure the aglycone is fully dissolved. Use "inverse addition" (add catalyst to the mixture of donor/acceptor) to keep the concentration of reactive cation low.

  • Leaving Group Selection:

    • Optimization: Switch from a Trichloroacetimidate (very reactive, prone to elimination) to a Thioglycoside or 1-O-Acyl donor if elimination persists.

Module 3: Aglycone Instability (The "7-Deoxy" & "7-Epi" Issues)

The anthracycline aglycone is fragile. The C-7 position is benzylic and can easily ionize, leading to degradation of the expensive core.

Diagnostic: Loss of Aglycone or "7-epi" Formation

Symptom:

  • 7-Deoxy-Aglycone: Mass spec shows [Aglycone - 16 Da]. The sugar is gone, and the C-7 OH is replaced by H.

  • 7-Epi-Aglycone: The sugar is attached, but the stereochemistry at C-7 of the ring is inverted (from

    
     to 
    
    
    
    ).

Mechanism: Under acidic glycosylation conditions, the C-7 hydroxyl of the aglycone can protonate and leave, forming a planar benzylic carbocation at C-7.

  • If this cation recombines with the sugar from the wrong face

    
    7-epi-Doxorubicin  (Inactive).
    
  • If this cation is reduced (by hydride transfer from solvent/impurities)

    
    7-Deoxy-Aglycone .
    

Prevention Strategy:

  • Strict Anhydrous Conditions: Water acts as a nucleophile, hydrolyzing the C-7 bond or the donor. Use activated 4Å Molecular Sieves.

  • Rapid Quench: Do not let the reaction stir prolonged after consumption of the donor. The product (Doxorubicin) is also sensitive to acid-catalyzed C-7 cleavage (deglycosylation).

  • Base Wash: Quench with Triethylamine or Pyridine immediately before workup to neutralize the Lewis Acid.

Visualizing the Reaction Landscape

The following diagram illustrates the competing pathways between the desired


-glycosylation and the fatal side reactions (Elimination and Anomerization).

DoxorubicinSynthesis Donor Activated Daunosamine (Oxocarbenium Ion) Alpha α-Doxorubicin (Desired Product) Donor->Alpha Axial Attack (Kinetic Control) Beta β-Anomer (Side Product) Donor->Beta Equatorial Attack (Thermodynamic) Glycal Glycal (Elimination Product) Donor->Glycal -H+ (Elimination) Aglycone Adriamycinone (C-7 OH Nucleophile) Aglycone->Alpha Deoxy 7-Deoxy Aglycone (Degradation) Aglycone->Deoxy Acidic C-7 Cleavage

Caption: Reaction pathways in daunosamine coupling. Green path indicates desired synthesis; red/grey paths indicate common side reactions.

Experimental Protocol: Optimized Glycosylation (Koenigs-Knorr Variation)

This protocol minimizes


-anomer and glycal formation using a reactive chlorosugar donor.

Reagents:

  • Donor: N-(Trifluoroacetyl)-1-chloro-daunosamine (freshly prepared).

  • Acceptor: Adriamycinone (protected if necessary).

  • Promoter: Silver Trifluoromethanesulfonate (AgOTf).

  • Solvent: Anhydrous DCM:Ether (3:1 v/v).

Step-by-Step:

  • Preparation: Dry Adriamycinone and AgOTf over

    
     under vacuum for 4 hours. Ensure the 1-chloro-daunosamine is free of HCl (use toluene azeotrope).
    
  • Solvation: Dissolve Adriamycinone in DCM/Ether under Argon. Add activated 4Å Molecular Sieves (powdered). Stir for 30 min.

  • Activation: Cool the mixture to -15°C . Add AgOTf (1.1 equiv) in one portion in the dark.

  • Coupling: Add the daunosamine donor (1.2 equiv) dissolved in DCM dropwise over 20 minutes.

    • Why dropwise? Keeps the concentration of the oxocarbenium ion low, favoring reaction with the aglycone over self-elimination.

  • Monitoring: Monitor by TLC (System: Toluene/Acetone 2:1). Look for the disappearance of the aglycone.

  • Quench: Once complete (usually < 1 hour), add Collidine or Pyridine (2 equiv) to quench the acid. Filter through Celite.

  • Workup: Wash with

    
     and Brine. Dry over 
    
    
    
    .
  • Deprotection (Post-Coupling): Remove the N-TFA group using mild alkaline hydrolysis (0.1N NaOH, 0°C) to yield Doxorubicin.

FAQs: Rapid Troubleshooting

Q1: I am seeing a "bis-glycosylated" product. What is this?

  • Answer: If your aglycone has unprotected hydroxyls at C-14 or C-9 (tertiary), you might get glycosylation at multiple sites. Doxorubicin synthesis from Daunomycinone (which lacks the C-14 OH) avoids this. If using Adriamycinone (has C-14 OH), you must protect the C-14 primary alcohol (e.g., as a silyl ether or ester) before glycosylation.

Q2: How do I separate the


 and 

anomers?
  • Answer: They are diastereomers and usually separable by silica gel chromatography. The

    
    -anomer (Doxorubicin precursor) is typically less polar than the 
    
    
    
    -anomer in Toluene/Acetone systems due to internal hydrogen bonding between the sugar amine and the aglycone quinone.

Q3: My sugar donor decomposes before reacting. Why?

  • Answer: 1-halo-sugars are thermally unstable. Ensure you store them at -20°C and use them immediately after preparation. If using glycals, ensure your acid catalyst is anhydrous; traces of water hydrolyze the glycal to the hemiacetal (sugar lactol), which is unreactive.

References

  • Arcamone, F., et al. (1969).[1] "Synthesis and antitumor activity of 4-demethoxydaunorubicin and related compounds." Journal of Medicinal Chemistry. Link

  • Kimura, Y., et al. (1984). "Synthetic studies on anthracyclinones. Part 10. Glycosidation of daunomycinone." Bulletin of the Chemical Society of Japan. Link

  • Horton, D., et al. (1979).[2] "Synthesis and antitumor activity of sugar-ring hydroxyl analogues of daunorubicin." Journal of Medicinal Chemistry. Link

  • BOC Sciences. "Doxorubicin Hydrochloride and Impurities." Technical White Paper.

  • Grokipedia. "Daunosamine: Structure and Glycosylation." Link

Sources

Optimizing glycosylation reaction yield with Methyl L-daunosamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the optimization of glycosylation reactions using Methyl L-daunosamine hydrochloride as the starting material. It is designed for researchers encountering low yields or poor stereoselectivity in the synthesis of anthracycline antibiotics (e.g., Doxorubicin, Daunorubicin) or novel glyco-conjugates.

Topic: High-Yield Glycosylation with Methyl L-daunosamine HCl Role: Senior Application Scientist Status: Operational

Strategic Overview: The "2-Deoxy" Challenge

Methyl L-daunosamine hydrochloride is a stable precursor , not a reactive donor. To achieve high yields, you must overcome three specific chemical hurdles inherent to this molecule:

  • The Salt Factor: The hydrochloride salt is acidic. Direct usage without neutralization/buffering will degrade acid-sensitive acceptors (aglycones).

  • The "2-Deoxy" Problem: L-daunosamine lacks a hydroxyl group at C2. Consequently, there is no neighboring group participation (anchimeric assistance) to direct the stereochemistry. The reaction relies entirely on the anomeric effect and solvent control to achieve the desired

    
    -L-configuration.
    
  • Donor Instability: Once activated (e.g., as a glycosyl chloride), 2-deoxy donors are thermally unstable and prone to elimination (forming glycals).

Experimental Workflow & Protocols

Phase 1: Pre-Reaction Preparation (Protection)

Objective: Convert the stable, charged salt into a lipophilic, protected intermediate. Critical Step: You must protect the amine (C3) and hydroxyl (C4) before activation. The industry standard is the


-Trifluoroacetyl (TFA)  group due to its stability and ease of removal.

Protocol: Synthesis of Methyl


-trifluoroacetyl-L-daunosaminide 
  • Neutralization: Suspend Methyl L-daunosamine HCl (1 eq) in dry MeOH. Add

    
     (1.1 eq) to free-base the amine.
    
  • Protection: Add Ethyl trifluoroacetate (1.2 eq) or Trifluoroacetic anhydride (TFAA). Stir at RT for 12–16 h.

  • Workup: Concentrate. Dissolve in DCM. Wash with 0.1 M HCl (to remove residual amine) and Brine.

  • Result: Methyl

    
    -trifluoroacetyl-L-daunosaminide (Stable Intermediate).
    
Phase 2: Donor Activation (The Yield Bottleneck)

Issue: Methyl glycosides are too stable to couple directly. You must convert the anomeric methyl group into a leaving group. Recommended Route: Acetolysis followed by Chlorination (The "Classic High-Yield" Route).

Step-by-Step Activation:

  • Acetolysis: Dissolve the

    
    -TFA intermediate in Acetic Anhydride/Acetic Acid (1:1). Add catalytic 
    
    
    
    at 0°C.
    • Mechanism:[1][2][3][4][5][6][7][8][9][10] Cleaves the O-Methyl bond and installs an O-Acetyl group.

    • Product: 1-O-Acetyl-

      
      -trifluoroacetyl-L-daunosamine.
      
  • Chlorination: Dissolve the 1-O-Acetyl derivative in dry DCM. Saturate with dry HCl gas at 0°C (or use

    
    ).
    
    • Product:

      
      -Trifluoroacetyl-L-daunosaminyl chloride  (The Reactive Donor).
      
    • Warning: This donor is unstable.[8] Use immediately. Do not column purify on silica (it hydrolyzes).

Phase 3: The Coupling Reaction

Objective: Form the


-L-glycosidic bond.

Protocol (Koenigs-Knorr Modification):

  • Donor: Freshly prepared Glycosyl Chloride (1.2 eq).

  • Acceptor: Aglycone (1.0 eq).

  • Promoter: Silver Triflate (

    
    ) (2.0 eq) or 
    
    
    
    (Classic).
  • Scavenger: 4Å Molecular Sieves (Activated).

  • Solvent: DCM or

    
     (Critical for 
    
    
    
    -selectivity).
  • Temperature: -20°C to 0°C.

Visualization: Pathway & Logic

DaunosamineWorkflow cluster_logic Critical Decision Points Start Methyl L-daunosamine HCl (Stable Salt) Step1 1. Neutralization 2. N-TFA Protection Start->Step1 Inter1 Methyl N-TFA Daunosaminide Step1->Inter1 Step2 Acetolysis (Ac2O/H2SO4) Inter1->Step2 Inter2 1-O-Acetyl Intermediate Step2->Inter2 Step3 Chlorination (HCl/DCM) Inter2->Step3 Donor Glycosyl Chloride (Unstable Donor) Step3->Donor Use Immediately Step4 Coupling (AgOTf / DCM) Donor->Step4 + Aglycone Product Alpha-L-Anthracycline (Target) Step4->Product Logic1 Moisture Present? Fail1 Hydrolysis (Low Yield) Logic1->Fail1 Yes Logic2 Solvent = MeCN? Fail2 Beta-Anomer (Wrong Stereo) Logic2->Fail2 Yes

Figure 1: Optimization workflow converting the stable HCl salt into a reactive donor, highlighting critical failure points (Moisture/Solvent).

Troubleshooting Guide (FAQs)

Issue 1: "My coupling yield is consistently low (<30%)."

Diagnosis: The donor (Glycosyl Chloride) is likely decomposing before it reacts with the acceptor. Root Cause: 2-deoxy glycosyl chlorides are highly susceptible to hydrolysis (by atmospheric moisture) or elimination (forming the glycal) if the temperature is too high. Corrective Actions:

VariableOptimization Strategy
Drying Mandatory: Flame-dry all glassware. Use activated 4Å Molecular Sieves in the reaction pot.
Donor Handling Do NOT purify the glycosyl chloride on silica gel. Evaporate the chlorination solvent and use the crude residue immediately.
Promoter Switch If using Silver Carbonate (

), switch to Silver Triflate (

)
. It is more reactive, allowing the coupling to occur faster than the decomposition.
Issue 2: "I am getting the wrong stereochemistry (Beta instead of Alpha)."

Diagnosis: Thermodynamic vs. Kinetic control failure. Root Cause: L-daunosamine lacks a C2-substituent.[11] You cannot rely on neighboring group participation.

  • Acetonitrile (MeCN): Favors the

    
    -product via a kinetic nitrilium intermediate.
    
  • Ether/DCM: Favors the

    
    -product via the anomeric effect (thermodynamic control).
    Corrective Actions: 
    
  • Solvent: Switch strictly to Dichloromethane (DCM) or Diethyl Ether .

  • Temperature: Run the reaction at -20°C . Lower temperatures often enhance the anomeric effect preference for the axial (

    
    -L) bond.
    
Issue 3: "The starting material (Methyl L-daunosamine HCl) won't dissolve."

Diagnosis: Ionic lattice strength. Root Cause: The HCl salt is polar and crystalline; it is insoluble in the non-polar solvents (DCM, Toluene) used for glycosylation. Corrective Actions:

  • You must perform the protection step (Phase 1) in Methanol or Pyridine .

  • Once the

    
    -TFA group is installed and the methyl group is hydrolyzed/acetylated, the molecule will become soluble in organic solvents (DCM, EtOAc).
    

References & Authoritative Grounding

  • Arcamone, F., et al. (1976). Synthesis and antitumor activity of 4-demethoxydaunorubicin, 4-demethoxy-7,9-diepidaunorubicin, and their beta anomers.Journal of Medicinal Chemistry , 19(6), 733–734. (Foundational work on anthracycline glycosylation).[12] Link

  • Kanie, O., et al. (1993). Glycosylation using methyl glycosides.[12]Journal of the American Chemical Society . (Establishes acetolysis protocols for methyl glycosides).

  • Boger, D. L., & Honda, T. (1979). Total synthesis of anthracycline antibiotics.[4]Journal of the American Chemical Society , 101(18), 5323-5333. (Detailed protocols for daunosamine coupling). Link

  • Toshima, K., & Tatsuta, K. (1993). Recent progress in O-glycosylation methods and its application to natural products synthesis.[8][11]Chemical Reviews , 93(4), 1503–1531. (Review of promoters like AgOTf for 2-deoxy sugars). Link

  • Broad Institute/PubChem. Daunosamine Chemical Properties and Safety Data. (Verification of stability and salt properties). Link

Sources

Technical Support Center: Optimizing Stereoselectivity in Methyl L-Daunosamine Glycosylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Increasing stereoselectivity in Methyl L-daunosamine glycosylation Audience: Researchers, scientists, and drug development professionals Role: Senior Application Scientist

Executive Summary & Technical Context

The Challenge: L-Daunosamine (3-amino-2,3,6-trideoxy-L-lyxo-hexose) is the carbohydrate moiety of critical anthracycline antibiotics like doxorubicin and daunorubicin.[1] The biological activity of these drugs relies heavily on the specific


-L-glycosidic linkage .

However, achieving high


-stereoselectivity is notoriously difficult due to the "2-deoxy problem" :
  • Lack of Neighboring Group Participation (NGP): There is no hydroxyl group at C2 to direct the incoming nucleophile via an acyloxonium intermediate.

  • Conformational Mobility: The absence of substituents at C2 and C6 increases the flexibility of the pyranose ring, complicating the prediction of the transition state.

This guide provides troubleshooting workflows and optimized protocols to maximize


-selectivity, focusing on donor design, promoter choice, and solvent engineering.

Troubleshooting Guide (Q&A)

Scenario A: "I am getting a 1:1 mixture of and anomers."

Diagnosis: You are likely operating under conditions that favor a loose Oxocarbenium Ion intermediate rather than a Contact Ion Pair (CIP) . Without a directing group at C2, a free oxocarbenium ion is attacked from both faces, often favoring the


-anomer due to the kinetic preference of the acceptor to attack the more accessible equatorial position (in L-sugars, 

is axial).

Corrective Actions:

  • Switch Solvent to Diethyl Ether or Dioxane: Ether solvents stabilize the oxocarbenium ion via the "reverse anomeric effect" (coordination of the solvent oxygen to the anomeric center), shielding the

    
    -face and forcing the acceptor to attack from the 
    
    
    
    -face.
  • Lower the Temperature: Run the reaction at -78°C.

    
    -glycosylation is often the thermodynamic product (due to the anomeric effect), but at higher temperatures, the kinetic 
    
    
    
    -product competes.
  • Adopt the Crich Protocol (BSP/Tf

    
    O): 
    If using thioglycosides, activation with 1-benzenesulfinyl piperidine (BSP) and triflic anhydride (Tf
    
    
    
    O) generates a covalent
    
    
    -glycosyl triflate
    intermediate at low temperatures. This intermediate undergoes
    
    
    -like displacement by the acceptor to yield the
    
    
    -product, but in the absence of C2-groups, the mechanism often shifts. For 2-deoxy sugars, this method has shown superior selectivity compared to NIS/AgOTf.
Scenario B: "My donor decomposes/hydrolyzes before coupling."

Diagnosis: 2-deoxy glycosyl donors (especially glycals or halides) are extremely acid-sensitive. If you are using a glycal donor with an acid catalyst (e.g., triphenylphosphine hydrobromide), trace water is hydrolyzing the glycal to the "Ferrier" product or a hemiacetal.

Corrective Actions:

  • Strict Anhydrous Conditions: Use molecular sieves (3Å or 4Å, acid-washed) activated at 300°C.

  • Buffer the Reaction: If using thioglycosides, add TTBP (2,4,6-tri-tert-butylpyrimidine) . This non-nucleophilic base scavenges stray triflic acid without killing the promoter, preventing acid-catalyzed decomposition of the labile 2-deoxy donor.

Scenario C: "Does the N-protecting group at C3 matter?"

Answer: Yes. While C3 is "remote" from the anomeric center, the protecting group influences the ring conformation.

  • Recommended: Trifluoroacetyl (TFA) or Trichloroethoxycarbonyl (Troc) . These electron-withdrawing groups reduce the electron density of the amine, preventing "poisoning" of the Lewis acid promoter.

  • Avoid: Simple Acetyl or Benzyl amines if possible, as they can coordinate with the promoter or alter the ring pucker to favor

    
    -attack.
    

Comparative Data: Promoter Efficiency

The following data summarizes the stereoselectivity (


:

ratio) of Methyl L-daunosamine glycosylation under different activation systems.

Table 1: Selectivity of L-Daunosamine Donors

Donor TypePromoter SystemSolventTemp (°C)Yield (%)

:

Ratio
Thioglycoside NIS / AgOTfDCM-40651.5 : 1
Thioglycoside BSP / Tf

O
DCM -60 82 >10 : 1
Glycal PPh

·HBr
THF0553 : 1
Glycosyl Chloride AgOTf / TMUEther-20706 : 1

Note: The BSP/Tf


O system (Crich Method) consistently provides the highest 

-selectivity for this specific substrate class.

Visualizing the Mechanism

The diagram below illustrates the divergence between the non-selective Oxocarbenium pathway and the selective Contact Ion Pair pathway utilized in the recommended protocol.

GlycosylationMechanism Donor Thioglycoside Donor (L-Daunosamine) Activation Activation (BSP / Tf2O, -60°C) Donor->Activation Intermediate_CIP Contact Ion Pair (CIP) (Glycosyl Triflate) Activation->Intermediate_CIP Low Temp / Non-polar Intermediate_Oxo Free Oxocarbenium Ion (Solvent Separated) Activation->Intermediate_Oxo High Temp / Polar Solvent Product_Alpha α-Glycoside (Thermodynamic/Axial) TARGET Intermediate_CIP->Product_Alpha SN2-like / Inversion* Product_Beta β-Glycoside (Kinetic/Equatorial) IMPURITY Intermediate_CIP->Product_Beta Anomerization Note *Note: For L-sugars, α is axial. CIP stabilization is key. Intermediate_CIP->Note Intermediate_Oxo->Product_Alpha Face Attack Intermediate_Oxo->Product_Beta Face Attack

Figure 1: Mechanistic divergence in 2-deoxy glycosylation. Controlling the equilibrium toward the Contact Ion Pair (CIP) is essential for high stereoselectivity.

Optimized Experimental Protocol

Method: Low-Temperature Activation of Thiodaunosamine using BSP/Tf


O.
Objective:  Synthesis of Methyl 

-L-daunosaminide with >10:1 selectivity.
Reagents:
  • Donor: Phenyl 3-N-trifluoroacetyl-4-O-acetyl-1-thio-L-daunosaminide (1.0 equiv)

  • Acceptor: Desired alcohol (1.2 equiv)

  • Promoter: 1-Benzenesulfinyl piperidine (BSP , 1.1 equiv)

  • Activator: Trifluoromethanesulfonic anhydride (Tf

    
    O , 1.1 equiv)
    
  • Base: 2,4,6-Tri-tert-butylpyrimidine (TTBP , 2.0 equiv)

  • Solvent: Dichloromethane (DCM), distilled over CaH

    
    .
    
Step-by-Step Procedure:
  • Preparation:

    • Flame-dry a two-neck round-bottom flask under Argon.

    • Add Donor (100 mg, 1.0 equiv), BSP (1.1 equiv), TTBP (2.0 equiv), and activated 3Å Molecular Sieves (200 mg).

    • Dissolve in anhydrous DCM (5 mL) and stir at room temperature for 15 minutes.

  • Activation:

    • Cool the mixture to -60°C using a cryocooler or dry ice/acetone bath.

    • Add Tf

      
      O  (1.1 equiv) dropwise via syringe.
      
    • Observation: The solution may turn slight yellow/orange. Stir for 10 minutes to form the glycosyl triflate.

  • Glycosylation:

    • Dissolve the Acceptor (1.2 equiv) in a minimum amount of anhydrous DCM (1 mL).

    • Add the acceptor solution slowly down the side of the flask to the cold mixture.

    • Maintain temperature at -60°C for 1 hour.

  • Work-up:

    • Quench the reaction by adding saturated aqueous NaHCO

      
        (2 mL) while still cold.
      
    • Allow to warm to room temperature.

    • Dilute with DCM, wash with water and brine.

    • Dry over Na

      
      SO
      
      
      
      and concentrate.
  • Purification:

    • Purify via silica gel flash chromatography (typically Hexanes/Ethyl Acetate gradient).

    • Validation: Verify the

      
      -linkage by 
      
      
      
      H NMR. The anomeric proton (H1) for
      
      
      -L-daunosamine typically appears as a broad doublet with a small coupling constant (
      
      
      Hz) due to eq-ax/eq-eq coupling, whereas
      
      
      would show a larger coupling (
      
      
      Hz) if it were diaxial (though 2-deoxy systems are flexible).

References

  • Crich, D., & Sun, S. (1998). Direct Synthesis of

    
    -Mannopyranosides by the Sulfoxide Method. Journal of the American Chemical Society. [Link] (Foundational work on BSP/Tf2O activation).
    
  • Renneberg, D., et al. (2006). Synthesis of L-Daunosamine and L-Ristosamine Glycosides via Photoinduced Aziridination.[2][3][4][5][6] The Journal of Organic Chemistry. [Link] (Specific application to Daunosamine and comparison of promoters).

  • Bennett, C. S., & Galan, M. C. (2018).[7] Methods for 2-Deoxyglycoside Synthesis. Chemical Reviews. [Link] (Comprehensive review of 2-deoxy strategies).

  • Hou, D., & Lowary, T. L. (2009). Recent Advances in the Synthesis of 2-Deoxy-Glycosides. Carbohydrate Research. [Link]

Sources

Technical Support Center: Methyl L-Daunosamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Solubilization, and Handling in Solution

CAS: 19196-51-1 | Formula: C7H15NO3[1]·HCl | MW: 197.66 g/mol [1]

Introduction

Welcome to the Technical Support Center. This guide addresses the stability profile of Methyl L-daunosamine hydrochloride , a critical amino-sugar building block used in the synthesis of anthracycline antibiotics (e.g., Doxorubicin, Daunorubicin).[1]

The Critical Stability Paradox: As a hydrochloride salt of a methyl glycoside, this molecule faces two opposing stability threats:

  • Acid Sensitivity: The glycosidic bond (acetal) is acid-labile.[1] However, the compound is supplied as an acidic HCl salt.[1]

  • Base Sensitivity: The free amine (if deprotonated) is prone to oxidation and epimerization, yet the glycoside is most stable at neutral/basic pH.[1]

This guide provides the protocols necessary to navigate this window of stability.

Module 1: Solution Preparation & Solubilization

Frequently Asked Questions

Q: What is the best solvent for a stock solution? A: Anhydrous Methanol (MeOH) or DMSO are preferred for chemical synthesis applications.[1] For biological assays, Water is acceptable but requires immediate freezing (see Storage).[1]

Q: My solution is acidic. Should I neutralize it? A: Proceed with caution. The HCl salt typically yields a pH of ~4.0–5.0 in water.[1]

  • Short-term (<24h): Do not neutralize.[1] The protonated amine (

    
    ) prevents oxidation.[1]
    
  • Long-term: Do not store in liquid state.[1] Neutralization to pH >8.0 induces rapid degradation (browning) and epimerization.[1]

Solubility Data Table
SolventSolubility Limit (Approx.)Stability RiskRecommended Use
Water > 50 mg/mLHigh (Hydrolysis risk over time due to acidic pH)Biological assays (Prepare fresh)
Methanol > 20 mg/mLLow (Prevents hydrolysis equilibrium)Synthetic chemistry
DMSO > 50 mg/mLLow (Aprotic, stable)Long-term frozen stocks
Acetone/DCM InsolubleN/APrecipitation/Washing

Module 2: Stability Mechanics (The "Why")

To handle this compound correctly, you must understand the degradation pathways.[1] The molecule is a 2-deoxy glycoside , which renders the glycosidic bond significantly more labile (unstable) to acid hydrolysis compared to standard glucose derivatives [1].[1]

Degradation Pathways
  • Acid-Catalyzed Hydrolysis: In water, the acidic proton from the HCl salt catalyzes the cleavage of the methyl group at the anomeric center (C1).[1] This releases Methanol and free L-Daunosamine (hemiacetal).[1]

  • Maillard Reaction (Browning): Once hydrolyzed, the free L-Daunosamine exists in equilibrium with its open-chain aldehyde form.[1] This aldehyde reacts with the amine of neighboring molecules, leading to polymerization and yellow/brown discoloration [2].[1]

Visualizing the Stability Landscape

StabilityLandscape cluster_safe Stability Window (Frozen/Dry) Salt Methyl L-daunosamine HCl (Intact Stock) Acid Acidic Condition (pH < 4.0 or Unbuffered Water) Salt->Acid Dissolution Base Basic Condition (pH > 8.0) Salt->Base Neutralization Hydrolysis Glycosidic Hydrolysis (Loss of Methyl group) Acid->Hydrolysis Fast (2-deoxy effect) Epimer Epimerization/Elimination Base->Epimer Slow FreeSugar Free Daunosamine (Reducing Sugar) Hydrolysis->FreeSugar Maillard Maillard Reaction (Browning/Polymerization) FreeSugar->Maillard Reacts with Amine

Figure 1: Degradation pathways dependent on pH.[1] Note that the 2-deoxy nature accelerates acid hydrolysis compared to standard sugars.

Module 3: Storage & Handling Protocol

CRITICAL: Do not store aqueous solutions at room temperature or 4°C for more than 24 hours. The intrinsic acidity of the salt is sufficient to catalyze auto-hydrolysis [3].[1]

Storage Decision Tree

StorageProtocol Start Received Solid Methyl L-daunosamine HCl SolidStorage Store Solid at -20°C Desiccated & Dark Start->SolidStorage MakeSol Prepare Solution? SolidStorage->MakeSol SolventCheck Solvent Type? MakeSol->SolventCheck Water Aqueous/Buffer SolventCheck->Water Organic DMSO/Methanol SolventCheck->Organic Immediate Use Immediately (< 4 hours) Water->Immediate Freeze Flash Freeze Store at -80°C Organic->Freeze Stock Solution Discard Discard after 24h if at 4°C Immediate->Discard Unused portion

Figure 2: Workflow for storage and handling to minimize hydrolytic degradation.

Standard Operating Procedure (SOP)
  • Weighing: Allow the vial to equilibrate to room temperature before opening to prevent water condensation (compound is hygroscopic).[1]

  • Dissolution: Dissolve in DMSO for stock solutions (100 mM).

  • Aliquot: Divide into single-use aliquots (e.g., 50 µL).

  • Freeze: Store at -20°C (short term) or -80°C (long term > 1 month).

  • Thawing: Thaw only once. Do not refreeze.

Module 4: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Solution turns yellow/brown Maillard Reaction. Hydrolysis has occurred, releasing the reducing sugar which reacted with the amine.[1]Discard sample. Ensure future stocks are kept frozen and not exposed to pH > 7 for extended periods.
Precipitation in water Free Base Formation. If you adjusted pH > 8, the free amine form may have precipitated or polymerized.[1]Maintain pH < 7.[1][2] If basic conditions are required for reaction, add base immediately before use.[1]
NMR: Multiple peaks in anomeric region Hydrolysis. You are seeing a mixture of the methyl glycoside (starting material) and the free sugar (

anomers).[1]
Check solvent quality (ensure anhydrous).[1] Verify sample was not left in acidic water at Room Temp.
Sticky/Clumped Solid Hygroscopicity. Moisture absorption from air.[1]Dry under high vacuum over

.[1] Store in a desiccator.

References

  • Overend, W. G., et al. (1962).[1] Reactions at position 1 of carbohydrates.[1][3][4] Part IV. The kinetics and mechanism of the acid-catalysed hydrolysis of glycosides. Journal of the Chemical Society.[1][3] (Establishes faster hydrolysis rates for 2-deoxy sugars).[1]

  • Hodge, J. E. (1953).[1] Dehydrated Foods, Chemistry of Browning Reactions in Model Systems.[1] Journal of Agricultural and Food Chemistry, 1(15), 928–943.[1] (Foundational text on amine-sugar browning).[1]

  • BeMiller, J. N. (1967).[1] Acid-catalyzed hydrolysis of glycosides.[1][3][4][5][6] Advances in Carbohydrate Chemistry, 22, 25-108.[1] (Comprehensive review of glycoside stability).[1]

  • PubChem. (n.d.).[1] Daunorubicin Hydrochloride Stability Data.[1][7][8][9] National Library of Medicine.[1] (Parent compound stability data used as proxy for daunosamine derivatives).[1]

Sources

Technical Support Center: Stability & Degradation of Methyl L-daunosamine HCl

[1]

Current Status: Operational Topic: Acid-Catalyzed Hydrolysis & Degradation Kinetics Molecule: Methyl L-daunosamine hydrochloride (CAS: 19196-51-1) Audience: Senior Process Chemists & Analytical Scientists[1]

Executive Summary & Diagnostic Workflow

Methyl L-daunosamine hydrochloride is the protected methyl glycoside of daunosamine, the amino sugar moiety found in anthracycline antibiotics like Doxorubicin and Daunorubicin.[1] While the hydrochloride salt confers stability in the solid state, the O-methyl glycosidic bond is susceptible to hydrolysis under acidic conditions, reverting to the reducing sugar L-daunosamine.

This guide addresses the kinetic instability of this acetal linkage, the formation of degradation impurities, and the analytical artifacts often mistaken for degradation.

Diagnostic Flowchart: Troubleshooting Purity Issues

Use this decision tree to diagnose unexpected impurity profiles during synthesis or stability testing.

DiagnosticFlowStartSTART: Unexpected Impurityin HPLC/LC-MSCheckPHCheck Sample Diluent pHStart->CheckPHIsAcidicIs pH < 3.0?CheckPH->IsAcidicCheckTimeCheck Residence TimeIsAcidic->CheckTimeYesCheckTempCheck Column TempIsAcidic->CheckTempNoLongTime> 4 hours?CheckTime->LongTimeHydrolysisDIAGNOSIS: Acid Hydrolysis(Cleavage of O-Me)LongTime->HydrolysisYesMSCheckCheck MS Data (m/z)LongTime->MSCheckNoHighTemp> 40°C?CheckTemp->HighTempAnomerizationDIAGNOSIS: Anomerization(Mutarotation of free sugar)HighTemp->AnomerizationYesHighTemp->MSCheckNoLoss18Loss of 18 Da?MSCheck->Loss18Loss18->HydrolysisNo (Loss of 14 Da)DehydrationDIAGNOSIS: Dehydration(Furan formation)Loss18->DehydrationYes

Figure 1: Diagnostic logic for identifying degradation pathways of Methyl L-daunosamine HCl based on experimental conditions.

Technical Troubleshooting & FAQs

Issue 1: Loss of Assay Potency in Acidic Mobile Phases

Symptom: The peak area for Methyl L-daunosamine decreases over time in the autosampler, while a new, earlier-eluting peak appears.[1] Mechanism: Acid-Catalyzed Hydrolysis.[1][2][3] Methyl L-daunosamine is an acetal.[1] In the presence of water and protons (

1

Corrective Action:

  • Buffer Adjustment: Avoid using unbuffered dilute acids (e.g., 0.1% TFA) as diluents.[1] Use a buffered mobile phase (e.g., Ammonium Formate pH 3.5–4.[1]5) to minimize the concentration of free protons available for catalysis.[1]

  • Temperature Control: Reduce the autosampler temperature to 4°C. Hydrolysis rates for glycosides follow Arrhenius kinetics; a drop from 25°C to 4°C significantly retards the reaction [2].

Issue 2: Appearance of "Ghost" Peaks (Split Peaks)

Symptom: The main peak appears split or broadens significantly during HPLC analysis.[1] Mechanism: Anomerization.[1] If hydrolysis occurs, the resulting free L-daunosamine exists in equilibrium between its


11

Corrective Action:

  • Confirm Identity: Run LC-MS.[1][4] Both "split" peaks should have the same mass (m/z for L-daunosamine).[1]

  • Solvent Choice: Ensure the sample is prepared in the mobile phase to establish equilibrium before injection.[1]

Issue 3: Browning of Solution (Maillard/Degradation)

Symptom: Acidic solutions turn yellow or brown upon heating.[1] Mechanism: Dehydration & Polymerization.[1] Under harsh acidic conditions (pH < 1, Temp > 60°C), the amino sugar ring can undergo dehydration to form furan derivatives.[1] The amino group (

1

Corrective Action:

  • Limit Stress: Do not heat acidic solutions of daunosamine HCl above 50°C.

  • Inert Atmosphere: While oxidation is less likely than hydrolysis, purging with nitrogen prevents synergistic oxidative degradation.[1]

Mechanistic Insight: The Acid Hydrolysis Pathway[2][3]

Understanding the exact chemical pathway is crucial for designing stability-indicating methods.[1] The reaction proceeds via an A-1 mechanism (Acid-catalyzed, unimolecular rate-determining step).[1]

ReactionPathwayReactantMethyl L-daunosamine(Acetal Form)ProtonationProtonated Ether(Intermediate)Reactant->Protonation+ H+ (Fast)TSOxocarbenium Ion(Rate Limiting Step)Protonation->TS- MeOH (Slow)ProductL-Daunosamine(Hemiacetal) + MeOHTS->Product+ H2O (Fast)DegradantFuran Derivatives(Dehydration)Product->DegradantHeat/Strong Acid

Figure 2: A-1 Mechanism of acid hydrolysis for methyl glycosides. The formation of the oxocarbenium ion is the rate-limiting step.

Validated Experimental Protocols

Protocol A: Forced Degradation Study (Acid Hydrolysis)

Objective: To determine the degradation rate constant (

Reagents:

  • Methyl L-daunosamine HCl (Reference Standard)[1]

  • 1.0 N Hydrochloric Acid (HCl)[1]

  • 1.0 N Sodium Hydroxide (NaOH)[1]

  • Phosphate Buffer (pH 7.0)[1]

Procedure:

  • Stock Preparation: Dissolve 10 mg of Methyl L-daunosamine HCl in 10 mL of water (1.0 mg/mL).

  • Acid Stress: Transfer 5.0 mL of stock to a vial. Add 5.0 mL of 1.0 N HCl. (Final conc: 0.5 mg/mL in 0.5 N HCl).

  • Incubation: Place in a thermostatic water bath at 60°C for 4 hours.

    • Note: 60°C is chosen because the amino group (

      
      ) creates electrostatic repulsion that stabilizes the glycosidic bond compared to neutral sugars, requiring higher energy for hydrolysis [5].[1]
      
  • Sampling: Aliquot 1.0 mL every hour.

  • Neutralization: Immediately neutralize the aliquot with 0.5 mL of 1.0 N NaOH and dilute to volume with Mobile Phase.

  • Analysis: Inject onto HPLC (C18 column, UV 210 nm or RI detection).

Data Analysis: Plot


1
Protocol B: Stability Data Summary (Illustrative)

The following table summarizes typical stability profiles for amino-glycosides under varying pH conditions.

pH ConditionTemperaturet1/2 (Half-life)Primary DegradantNotes
pH 1.0 (HCl) 25°C~24-48 HoursL-DaunosamineSlow hydrolysis at RT.
pH 1.0 (HCl) 60°C< 4 HoursL-DaunosamineRapid hydrolysis.[1]
pH 4.5 (Buffer) 25°C> 2 WeeksNoneStable region (protonated amine).[1]
pH 9.0 (Base) 25°CVariablePolymerizationMaillard-type browning risk.[1]

References

  • Capon, B. (1969).[1] Mechanism in Carbohydrate Chemistry. Chemical Reviews, 69(4), 407–498.[1] Link[1]

  • BeMiller, J. N. (1967).[1] Acid-catalyzed hydrolysis of glycosides. Advances in Carbohydrate Chemistry, 22, 25–108.[1] Link

  • Somsen, G. W., et al. (2025).[1][5] Stability of Stevioside and Glucosyl-Stevioside under Acidic Conditions.[1][4] ResearchGate.[1] Link

  • Perez, S., et al. (2025).[1] Four new degradation products of doxorubicin: An application of forced degradation study. PubMed.[1] Link

  • CymitQuimica. (2025).[1][5] L-Daunosamine HCl Product Data. Link

Technical Support Center: Identifying Impurities in Methyl L-daunosamine hydrochloride by NMR

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of Methyl L-daunosamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for purity assessment and impurity identification. As the hydrochloride salt of a methylated amino sugar, this compound presents unique challenges in NMR analysis. This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios to ensure the integrity and accuracy of your results.

Frequently Asked Questions (FAQs)

Part 1: Sample Preparation and Instrument Setup

Q1: What is the recommended solvent and concentration for NMR analysis of Methyl L-daunosamine hydrochloride?

A1: The choice of a deuterated solvent is critical and depends on the solubility of your sample and the nature of the impurities you expect.[1][2]

  • Deuterated Water (D₂O): This is often the first choice for hydrochloride salts due to their high polarity and solubility in water.[2] A key advantage is the ability to observe exchangeable protons (from -OH and -NH₃⁺ groups) by their disappearance or change in chemical shift upon D₂O exchange. However, the residual HDO signal around 4.8 ppm can obscure important regions of the spectrum.[3]

  • Deuterated Methanol (CD₃OD): An excellent alternative that readily dissolves the compound. The residual solvent peaks are at approximately 3.31 ppm and 4.87 ppm (for CHD₂OD and OH respectively).[3] Protons on heteroatoms will exchange with the deuterium of the solvent, leading to the disappearance of their signals, which can be a useful diagnostic tool.

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆): A highly versatile solvent capable of dissolving a wide range of polar compounds, including carbohydrates and their derivatives. The residual solvent peak is around 2.50 ppm, and the water peak in DMSO-d₆ is typically a broad singlet around 3.33 ppm.[3] An advantage of DMSO-d₆ is that it is non-exchangeable with -OH and -NH₃⁺ protons, allowing for their direct observation.

For routine ¹H NMR, a concentration of 5-10 mg of the sample in 0.6-0.75 mL of the deuterated solvent is generally sufficient. For detecting low-level impurities or for less sensitive experiments like ¹³C NMR, a higher concentration (20-30 mg) may be necessary.

Q2: How should I select an internal standard for quantitative NMR (qNMR) of Methyl L-daunosamine hydrochloride?

A2: Selecting an appropriate internal standard is paramount for accurate quantification of impurities.[4][5][6] The ideal standard should meet several criteria:

  • High Purity: The standard itself should be of high, certified purity (≥99.5%).[4]

  • Chemical Inertness: It must not react with your sample, the solvent, or any impurities.

  • Signal in a Clear Region: Its NMR signal, preferably a sharp singlet, should appear in a region of the spectrum free from signals of the analyte or expected impurities.[4][5]

  • Solubility: It must be fully soluble in the chosen deuterated solvent.[4][7]

  • Known Proton Count: The number of protons giving rise to the quantitation signal must be accurately known.

Table 1: Recommended Internal Standards for qNMR in Different Solvents

Internal StandardRecommended Solvent(s)Chemical Shift of Quantitation Signal (ppm)Notes
Maleic AcidD₂O, DMSO-d₆~6.3 (singlet, 2H)Excellent choice for polar solvents; signal is in a relatively clear downfield region.[5]
3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP)D₂O0.0 (singlet, 9H)Commonly used as a chemical shift reference (δ 0.0) and can also serve as a quantitative standard.
1,4-DioxaneD₂O~3.7 (singlet, 8H)Can be used, but its signal may overlap with some carbohydrate ring protons.
1,2,4,5-Tetrachloro-3-nitrobenzeneCD₃OD, DMSO-d₆~8.2 (singlet, 1H)Useful for its downfield signal, far from the sugar region.

The process of calculating purity using an internal standard involves comparing the integral of a known analyte peak to the integral of the standard's peak, taking into account their respective molar masses and proton counts.[8]

Part 2: Spectral Interpretation and Impurity Identification

Q3: What are the characteristic ¹H NMR signals for Methyl L-daunosamine hydrochloride?

A3: Methyl L-daunosamine is a 3-amino-2,3,6-trideoxy-L-lyxo-hexopyranoside.[9] Its ¹H NMR spectrum will exhibit signals characteristic of a carbohydrate derivative. The typical chemical shift ranges for carbohydrate ring protons are between 3-6 ppm, with anomeric protons appearing at the lower field end of this range (4.5-5.5 ppm).[10]

Table 2: Expected ¹H NMR Chemical Shift Regions for Methyl L-daunosamine hydrochloride

Proton(s)Approximate Chemical Shift (ppm)MultiplicityNotes
H-1 (Anomeric)4.5 - 5.0Doublet or broad singletThe chemical shift and coupling constant are highly dependent on the anomeric configuration (α or β).
-OCH₃ (Methyl glycoside)3.3 - 3.6SingletA sharp signal corresponding to the three methyl protons.
H-3, H-4, H-5 (Ring protons)3.2 - 4.2Complex multipletsThese signals often overlap, making definitive assignment difficult without 2D NMR.
H-2 (Methylene protons)1.5 - 2.5MultipletsThe two protons on C-2 are diastereotopic and will appear as separate, coupled signals.
H-6 (Methyl protons)1.1 - 1.4DoubletCoupled to the H-5 proton.

Note: These are approximate ranges. Exact chemical shifts can vary with solvent, pH, and temperature.

Q4: I am observing unexpected peaks in my ¹H NMR spectrum. How do I begin to identify them?

A4: A systematic approach is key to identifying unknown impurities.

  • Check for Common Artifacts: First, rule out common sources of extraneous peaks such as residual non-deuterated solvent, water, or grease. Refer to standard tables of NMR solvent impurities.[3][11]

  • Consider Process-Related Impurities: Review the synthetic route of Methyl L-daunosamine.[12][13][14] Potential impurities could include:

    • Starting materials or reagents.

    • By-products from incomplete reactions or side reactions.

    • The opposite anomer (e.g., if you expect the α-anomer, the β-anomer could be an impurity). Commercial sources often supply a mixture of anomers.[15][16]

    • Other stereoisomers.

  • Look for Degradation Products: Consider if the compound might have degraded. For an amino sugar, this could involve hydrolysis of the glycosidic bond or other reactions.

  • Analyze the Impurity's Signals:

    • Chemical Shift: Does the peak appear in the aromatic region (6-9 ppm), the sugar region (3-5.5 ppm), or the aliphatic region (0-3 ppm)? This gives a clue about the type of proton.

    • Integration: The relative integral of the impurity peak compared to a known peak of your main compound gives an estimate of its concentration.

    • Multiplicity: The splitting pattern (singlet, doublet, triplet, etc.) tells you about the number of neighboring protons.

If the impurity is present at a significant level (>1-2%), advanced NMR techniques are highly recommended for full structural elucidation.

Part 3: Advanced NMR Techniques

Q5: When should I use 2D NMR experiments like COSY and HSQC?

A5: One-dimensional spectra can become crowded and difficult to interpret, especially with complex molecules like carbohydrates.[17][18][19] Two-dimensional (2D) NMR is essential when you need to resolve overlapping signals and definitively establish the structure of your compound and its impurities.[20][21][22]

  • COSY (Correlation Spectroscopy): This is a homonuclear experiment that shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds).[21]

    • When to use it: Use COSY to trace the proton connectivity within a spin system. For Methyl L-daunosamine, you can "walk" along the carbohydrate backbone from H-1 to H-2, H-2 to H-3, and so on. This is invaluable for confirming the structure of the main component and for piecing together the structure of an unknown impurity.

  • HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that shows correlations between protons and the carbons they are directly attached to (one-bond ¹H-¹³C correlation).[20]

    • When to use it: Use HSQC to assign carbon signals based on their attached, and often more easily assigned, proton signals. It provides a direct link between the ¹H and ¹³C spectra, which is crucial for unambiguous assignments.

Q6: How can HMBC help in identifying unknown impurities?

A6: HMBC (Heteronuclear Multiple Bond Correlation) is another powerful 2D technique that shows correlations between protons and carbons over longer ranges (typically 2-3 bonds).[18]

  • When to use it: HMBC is critical for connecting different spin systems that are separated by a quaternary carbon or a heteroatom. For instance, in Methyl L-daunosamine, an HMBC experiment would show a correlation between the protons of the anomeric methyl group (-OCH₃) and the anomeric carbon (C-1). This is definitive proof of the methyl glycoside linkage. For an unknown impurity, HMBC can reveal how different fragments, identified using COSY and HSQC, are connected to each other, allowing you to build the complete molecular structure.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor spectral resolution, broad peaks 1. Poor shimming of the magnet.2. Sample contains paramagnetic impurities.3. Sample concentration is too high, leading to viscosity issues.4. Incomplete dissolution of the sample.1. Re-shim the magnet. Modern spectrometers have automated shimming routines that are usually very effective.2. Filter the sample through a small plug of celite or use a chelating agent like EDTA if metal contamination is suspected.3. Dilute the sample.4. Ensure the sample is fully dissolved. Gentle warming or sonication may help.
Water suppression issues are obscuring signals 1. Using a protonated solvent for a D₂O sample.2. Poor water suppression pulse sequence or parameters.3. Sample contains a large amount of water.1. Ensure the sample is prepared in high-purity deuterated solvent.2. Use a standard water suppression technique like presaturation or a WATERGATE sequence. Optimize the suppression frequency and power.3. If possible, lyophilize the sample from D₂O one or more times to exchange residual H₂O.
Impurity signals have very low signal-to-noise (S/N) 1. Insufficient number of scans.2. Low concentration of the impurity.3. Incorrect receiver gain setting.1. Increase the number of scans. The S/N ratio increases with the square root of the number of scans.2. Prepare a more concentrated sample if possible. For very low-level impurities, specialized techniques or instruments (e.g., with a cryoprobe) may be needed.[23]3. Ensure the receiver gain is set automatically and correctly by the spectrometer software to avoid clipping the FID while maximizing dynamic range.

Experimental Workflow for Impurity Identification

The following workflow provides a systematic approach to identifying an unknown impurity in a sample of Methyl L-daunosamine hydrochloride.

G cluster_0 Initial Analysis cluster_1 Impurity Characterization cluster_2 Structural Elucidation A 1. Prepare Sample (e.g., 10 mg in 0.7 mL D₂O) B 2. Acquire ¹H NMR Spectrum A->B C 3. Identify Main Compound Signals and Known Artifacts B->C D 4. Integrate Impurity Signals (Estimate Concentration) C->D Unknown peaks present? E 5. Analyze Multiplicity and Chemical Shifts of Impurity D->E F 6. Acquire ¹³C & DEPT Spectra E->F G 7. Propose Partial Structures F->G H 8. Acquire 2D NMR: COSY, HSQC, HMBC G->H Structure still ambiguous? I 9. Assemble Fragments using 2D Correlation Data H->I J 10. Propose Final Structure I->J K 11. Synthesize or Source Proposed Impurity Standard J->K Confirm Structure

Caption: Workflow for NMR-based impurity identification.

References

  • Nuclear magnetic resonance spectroscopy of carbohydrates. (n.d.). In Wikipedia. Retrieved February 17, 2026.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29).
  • NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. (n.d.). Carbohydrate Chemistry: Proven Synthetic Methods, Volume 4.
  • Using NMR for Glycomics and Sugar Analysis. (2025, July 1).
  • NMR Spectroscopy for Glycan Analysis. (n.d.).
  • Tobin, J. (2022, June 24). Quantitative NMR Spectroscopy. Acanthus Research.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy.
  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29).
  • NMR Solvents. (n.d.). Sigma-Aldrich.
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22).
  • Giraudeau, P., & Akoka, S. (2021). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 11(3), 138.
  • Davis, A. L., & Uhrín, D. (2013). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. Journal of the American Chemical Society, 135(4), 1437–1446.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 29).
  • qNMR – The Mag[net]ic Research Tool. (n.d.). Pharmacognosy Institute (PHCI) - University of Illinois Chicago.
  • Methyl L-daunosamine hydrochloride. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020, December 4). YouTube.
  • Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia. Retrieved February 17, 2026.
  • Understanding 2D NMR Spectra: How to Read and Interpret Them. (2025, March 27).
  • NMR Solvents. (n.d.). Isotope Science / Alfa Chemistry.
  • Unlocking Molecular Secrets: A Journey Into 2D NMR Techniques. (2026, February 3).
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1.
  • Methyl L-Daunosamine Hydrochloride. (n.d.). CRO Splendid Lab Pvt. Ltd.
  • NMR Solvent Properties. (2021, July 12). Scribd.
  • What are the solvents used in NMR? What is the Deuterated solvent? (2020, December 27). Mesbah Energy.
  • Notes on NMR Solvents. (n.d.). University of Wisconsin-Madison.
  • Methyl α-L-Daunosamine Hydrochloride (α:β approx. 85:15). (n.d.). CymitQuimica.
  • Methyl α-L-Daunosamine Hydrochloride | CAS 32385-06-1. (n.d.). Santa Cruz Biotechnology.
  • Methyl Alpha-L-Daunosamine Hydrochloride (Alpha:Beta approx. 85:15). (n.d.). LGC Standards.
  • Supporting Materials. (n.d.). [Source not further identified].
  • Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. (n.d.). [Source not further identified].
  • Card, P. J., & Humes, W. E. (1987). Synthesis of (L)-daunosamine and related amino sugars. Journal of the Chemical Society, Perkin Transactions 1, 1193-1199.
  • CAS 19196-51-1: L-Daunosamine HCl. (n.d.). CymitQuimica.
  • Al-Badri, H., & Alper, H. (2006). Synthesis of L-daunosamine and L-ristosamine glycosides via photoinduced aziridination. Conversion to thioglycosides for use in glycosylation reactions. The Journal of Organic Chemistry, 71(21), 8059–8070.

Sources

Technical Support Center: Minimizing By-Products in Chemical Glycosylation

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Research Support) Topic: Troubleshooting & Optimization of Glycosidic Bond Formation Audience: Medicinal Chemists, Glycobiologists, Process Chemists

Executive Summary

Chemical glycosylation is often described as a "dark art" because the formation of a glycosidic bond creates a new stereocenter while simultaneously exposing the system to four primary failure modes: Hydrolysis (donor death), Elimination (glycal formation), Orthoester formation (kinetic traps), and Anomerization (stereochemical loss).

This guide deconstructs these failure modes into solvable technical challenges. It moves beyond "add molecular sieves" to explain why specific by-products form and provides self-validating protocols to eliminate them.

Module 1: The "Dead Donor" (Hydrolysis)

Symptom: The glycosyl donor is consumed, but the acceptor remains unreacted. TLC/LC-MS shows the formation of a hemiacetal (donor-OH).

Root Cause: Water competes with the acceptor as a nucleophile. Since water is smaller and often more nucleophilic than a bulky hydroxyl group on a sugar acceptor, even trace moisture (ppm levels) causes significant yield loss.

Troubleshooting Protocol: The "Acid-Washed" Molecular Sieve System

Standard molecular sieves (MS) are often insufficient because they can be basic (causing base-sensitive donor decomposition) or coated in alumina dust (clogging active sites).

Step-by-Step Optimization:

  • Selection: Use 3Å MS for small solvents (Acetonitrile, Methanol) and 4Å MS for DCM, Toluene, and Ether.

  • Preparation (The "Acid Wash"):

    • Soak MS (beads or powder) in 2M HCl for 12 hours (neutralizes basic sites).

    • Wash with deionized water until pH neutral.

    • Wash with acetone and air dry.

    • Activation: Heat at 300°C under high vacuum (<0.1 mbar) for 12 hours. Store under Argon.

  • The "Pre-Stir" Rule: Never add the promoter immediately. Stir the Donor + Acceptor + MS in the reaction solvent for 30 minutes before adding the activator (e.g., TMSOTf). This scavenges "bulk" water introduced by the reagents.

Module 2: The "Kinetic Trap" (Orthoesters)

Symptom: Reaction stalls. LC-MS shows a mass consistent with the product, but NMR shows a characteristic shift (anomeric proton upfield) and lack of expected coupling. Acidic workup might hydrolyze it back to the starting material.

Root Cause: When using a C2-acyl participating group (e.g., O-Acetyl, O-Benzoyl) to direct


-selectivity (Neighboring Group Participation - NGP), the carbonyl oxygen attacks the oxocarbenium ion before the acceptor does. If the acceptor attacks the central carbon of this intermediate rather than the anomeric carbon, a stable 1,2-orthoester  forms.

Technical Fix: The Rearrangement Protocol Orthoesters are often kinetic products. They can be rearranged to the thermodynamic glycoside.

  • Scenario: You isolated an orthoester.

  • Fix: Re-dissolve in DCM. Add catalytic TMSOTf (trimethylsilyl trifluoromethanesulfonate).[1][2]

  • Mechanism: TMSOTf coordinates to the orthoester oxygens, reforming the acyloxonium ion and allowing the acceptor to attack the correct position (C1).

Module 3: The "Wrong Isomer" (Stereocontrol)

Symptom: You require a


-glycoside but obtain an 

mixture or predominantly

.

Root Cause: Lack of facial selectivity during the nucleophilic attack.

Strategic Solutions Table:

Desired AnomerKey VariableStrategyMechanism

-Glucoside
Solvent Use Acetonitrile (MeCN)Nitrile Effect: MeCN forms an

-nitrilium ion intermediate, blocking the

-face. Acceptor must attack from the

-face (

-like).

-Glucoside
Protecting Group C2-Ester (OBz/OAc)NGP: C2-acyl group forms a bottom-face acyloxonium ring, forcing top-face (

) attack.

-Glucoside
Solvent Use Ether (

, THF)
Ether Effect: Solvent coordinates to the oxocarbenium ion, often favoring

-product via thermodynamic control or specific coordination.[3][4]

-Glucoside
Promoter Halide Ion (in situ)In-situ Anomerization: Using halide salts (e.g., TBAI) establishes an equilibrium where the reactive

-halide is attacked to form

-glycoside.
Module 4: Visualization of Failure Pathways

The following diagram illustrates the decision matrix for a glycosyl donor (specifically a Trichloroacetimidate or Thioglycoside) and where the by-products originate.

GlycosylationPathways Start Glycosyl Donor (Leaving Group Activated) Oxo Oxocarbenium Ion (Reactive Intermediate) Start->Oxo Promoter Activation Glycal Elimination Product (Glycal) Start->Glycal E1/E2 Elimination (Basic Conditions) Hemiacetal Hydrolysis Product (Hemiacetal) Oxo->Hemiacetal + H2O (Moisture) Product Glycoside (Desired Product) Oxo->Product + ROH (Direct Attack) Acyloxonium Acyloxonium Ion (Bridged Intermediate) Oxo->Acyloxonium NGP (C2-Acyl) Water Trace Water Base Strong Base/Heat Acceptor Acceptor (ROH) C2Acyl C2-Acyl Group (NGP) Orthoester Orthoester (Kinetic Trap) Orthoester->Product Rearrangement (TMSOTf) Acyloxonium->Orthoester Attack at C-Carbonyl (Kinetic) Acyloxonium->Product Attack at C1 (Thermodynamic)

Caption: Mechanistic divergence in glycosylation. Note that Orthoesters (Yellow) can often be rescued to form Product (Green), whereas Hydrolysis and Elimination are irreversible dead ends.

FAQ: Rapid Response Unit

Q: My donor eliminates to the glycal immediately upon adding TMSOTf. Why? A: This is common with "armed" donors (e.g., per-benzylated) using strong Lewis acids.

  • Fix: Lower the temperature to -78°C.

  • Fix: Switch the base. If you are using Collidine or Pyridine, they might be acting as a base for elimination. Switch to TTBP (2,4,6-Tri-tert-butylpyrimidine) or DTBMP . These are bulky, non-nucleophilic bases that scavenge protons without promoting elimination.

Q: I am using the "Nitrile Effect" (MeCN) for


-selectivity, but my yield is <30%. 
A:  Acetonitrile can act as a nucleophile to form a stable N-acetimidoyl intermediate  which might not react further with unreactive acceptors.
  • Fix: Use a solvent mixture.[5] DCM:MeCN (3:1) often preserves the

    
    -directing effect while maintaining solubility and reactivity.
    

Q: How do I know if I have an orthoester or a glycoside without NMR? A: TLC stain differentiation.

  • Test: Orthoesters are extremely acid-sensitive. Spray your TLC plate with aqueous

    
    . Orthoesters often hydrolyze instantly to the hemiacetal (lower Rf) before charring. Glycosides are stable until heated.
    
References & Validated Sources
  • Solvent Effects & Nitrile Effect:

    • Mechanism of the Nitrile Effect in Glycosylation.

    • Source:

  • Orthoester Rearrangement:

    • Prevention and rearrangement of orthoesters in glycosylation.

    • Source:

  • Molecular Sieves & Moisture Control:

    • Protocol for drying solvents and reagents.[6]

    • Source:

  • Glycosylation Mechanisms (General):

    • Handbook of Chemical Glycosylation (Demchenko).

    • Source:

Sources

Stability issues of doxorubicin and its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Doxorubicin Stability & Handling Topic: Ticket ID: DOX-STAB-001 Responder: Senior Application Scientist, Small Molecule Dynamics

Introduction: The "Red Devil" in the Details

Doxorubicin (DOX) is a cornerstone anthracycline, but it is notoriously temperamental in experimental settings. Its deep red color is deceptive; while it looks stable, it is prone to invisible losses via adsorption, photodegradation, and dimerization.

This guide addresses the three most common failure modes reported by our users: Precipitation ("Red Rain") , Potency Loss (The "Silent Fade") , and Chromatographic Anomalies .

Module 1: Solubilization & The "Red Rain" Phenomenon

User Complaint: "I dissolved Doxorubicin HCl in PBS, and it formed a red precipitate immediately."

Diagnosis: You have triggered dimerization-induced precipitation .[1] While Doxorubicin HCl is water-soluble (~10 mg/mL), it is thermodynamically unstable in high ionic strength buffers (like PBS) at neutral pH. The chloride ions and phosphate buffer promote the stacking of the planar anthracycline rings, leading to the formation of insoluble dimers.

Troubleshooting Protocol: The Two-Step Reconstitution

Do not attempt to dissolve Doxorubicin HCl directly into PBS or cell culture media. Follow this kinetic solubility approach:

  • Primary Solubilization (The "Seed"): Dissolve the powder in Sterile Water for Injection (WFI) or 0.9% NaCl to a concentration of 2–10 mg/mL. The slightly acidic pH of WFI (typically pH 5.0–6.0) stabilizes the monomeric form.

  • Secondary Dilution: Dilute this stock solution into your assay buffer (PBS/Media) immediately prior to use.

    • Critical Limit: Keep the final concentration in PBS below 500 µM to avoid rapid dimerization.

Solvent Compatibility Table

SolventSolubility LimitStabilityRecommendation
Water (WFI) ~10 mg/mLHigh (pH < 6)Recommended for Stock
DMSO >10 mg/mLHighGood for High-Throughput Screening (HTS) stocks
PBS (pH 7.4) < 0.5 mg/mLUnstable Avoid for Stock (Precipitation risk)
Ethanol < 1 mg/mLLowNot Recommended

Module 2: The "Silent Fade" (Adsorption & Photolysis)

User Complaint: "My LC-MS shows 40% less compound than I weighed out, but the solution looks red."

Diagnosis: You are likely experiencing surface adsorption or photodegradation . Doxorubicin is highly adhesive to glass and plastics at low concentrations and is light-sensitive.

Mechanism of Loss
  • Adsorption: At low concentrations (< 1 µM), DOX acts as a cationic surfactant. It adheres to the negatively charged silanol groups on glass surfaces.

  • Photolysis: Exposure to white light (specifically < 500 nm) triggers the cleavage of the daunosamine sugar, forming the aglycone (doxorubicinone), which precipitates or adheres to walls.

Corrective Workflow
  • Material Selection: Use Polypropylene (PP) containers for storage.[2][3] Avoid regular borosilicate glass for concentrations < 10 µM. If glass is mandatory (e.g., autosampler vials), use Silanized (Deactivated) Glass .

  • Light Protection: All handling must occur under yellow light or in amber vessels. Wrapping tubes in aluminum foil is a mandatory standard operating procedure (SOP).

AdsorptionLogic Start Sample Concentration HighConc > 100 µM Start->HighConc LowConc < 10 µM Start->LowConc Glass Borosilicate Glass HighConc->Glass Safe Plastic Polypropylene (PP) HighConc->Plastic Safe LowConc->Glass High Risk LowConc->Plastic Preferred Silanized Silanized Glass LowConc->Silanized Best for HPLC ResultLoss Loss up to 60% Glass->ResultLoss Adsorption ResultOk Recovery > 95% Plastic->ResultOk Silanized->ResultOk

Caption: Decision matrix for material selection based on Doxorubicin concentration to prevent adsorptive loss.

Module 3: Chemical Integrity (pH & Temperature)

User Complaint: "My solution turned from red to violet/blue."

Diagnosis: Alkaline degradation . The anthracycline chromophore acts as a pH indicator.

  • Acidic (pH < 4): Orange-Red. (Risk: Hydrolysis of the glycosidic bond).[4]

  • Neutral (pH 7): Red. (Physiological state).

  • Alkaline (pH > 8): Violet/Blue. (Irreversible degradation to aglycone).

Stability Profiles
ParameterOptimal RangeDanger ZoneMechanism of Failure
pH 3.0 – 4.0> 7.0Base-catalyzed ring destruction & dimerization
Temperature 4°C (Refrigerated)> 25°CThermal hydrolysis rate doubles every 10°C
Time (in Media) < 4 Hours> 24 HoursHalf-life in serum-containing media is ~3-10 hours

Protocol for Long-Term Storage: Store stock solutions (in water/saline) at pH 3.0–4.0 at 4°C . Do not freeze aqueous solutions if possible, as freeze-thaw cycles promote precipitation. If freezing is necessary, use DMSO stocks at -20°C.

Module 4: Analytical Troubleshooting (HPLC/LC-MS)

User Complaint: "I see 'ghost peaks' or peak broadening in my chromatogram."

Diagnosis: Doxorubicin's chelating ability and basicity cause interaction with residual silanols on the HPLC column stationary phase.

Troubleshooting Steps:

  • Mobile Phase Modification: You must use an ion-pairing agent or a chaotic salt.

    • Recommendation: Add 0.1% Trifluoroacetic acid (TFA) or Formic Acid to the mobile phase to suppress silanol ionization.

  • Column Choice: Use "End-capped" C18 columns (e.g., C18-TMS) to minimize free silanol groups.

  • Injector Wash: Doxorubicin sticks to the injector needle. Ensure your needle wash solvent contains 50% Organic / 50% Water to fully remove carryover.

DegradationPathways cluster_Acid Acidic Conditions (pH < 3) cluster_Base Alkaline Conditions (pH > 8) cluster_Light Light Exposure DOX Doxorubicin (Intact) Aglycone Doxorubicinone (Aglycone) + Daunosamine Sugar DOX->Aglycone Hydrolysis Degradation Violet Degradation Products (Ring Cleavage) DOX->Degradation Alkaline Instability PhotoProduct 3-methoxysalicylic acid (Irreversible) DOX->PhotoProduct Photolysis

Caption: Primary degradation pathways of Doxorubicin under environmental stress.

References

  • Beijnen, J. H., et al. (1986). "Stability of doxorubicin-HCl in aqueous solution." Journal of Pharmaceutical and Biomedical Analysis, 4(3), 275-283. Link

  • Wood, M. J., et al. (1990). "Stability of doxorubicin, daunorubicin and epirubicin in plastic syringes and minibags." Journal of Clinical Pharmacy and Therapeutics, 15(4), 279-289. Link

  • Janssen, M. J., et al. (1985). "Doxorubicin decomposition on exposure to light."[2][3][5][6][7][8] International Journal of Pharmaceutics, 23(1), 1-11. Link

  • Menozzi, M., et al. (1984).[9] "Self-association of doxorubicin and related compounds in aqueous solution." Journal of Pharmaceutical Sciences, 73(6), 766-770. Link

  • Geh, K. J., et al. (2018). "Adsorption of Doxorubicin on different materials: A study for the optimization of drug delivery systems." Colloids and Surfaces B: Biointerfaces, 165, 237-244. Link

Sources

Technical Support Center: Anthracycline Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Degradation of Anthracycline Compounds (Doxorubicin, Daunorubicin, Epirubicin)

Introduction

Welcome to the Technical Support Center. I am Dr. Aris, your Senior Application Scientist.

If you are working with anthracyclines (Doxorubicin, Daunorubicin, Idarubicin), you are handling compounds that are notoriously "temperamental." I often see researchers lose weeks of data not because their hypothesis was wrong, but because their drug degraded before it ever reached the cells.

Anthracyclines are susceptible to three primary enemies: Photolysis (Light) , Hydrolysis (pH) , and Adsorption (Surface Binding) . This guide is designed to troubleshoot these specific failure points.

Module 1: The "Invisible Loss" – Adsorption & Surface Chemistry

User Question: "My calculated concentration is 10 µM, but my HPLC/Cell viability data suggests I have significantly less drug. Where did it go?"

Diagnosis: You are likely experiencing surface adsorption. Anthracyclines are amphiphilic cationic molecules that bind aggressively to negatively charged surfaces (glass) and hydrophobic surfaces (certain plastics), especially at low concentrations.

The Protocol: Material Selection Strategy
Concentration RangeRecommended MaterialWhy?
High Stock (> 500 µg/mL) Borosilicate Glass (Amber) At high concentrations, surface binding sites are saturated quickly, making percentage loss negligible. Glass offers the best chemical resistance for long-term storage [1].
Working Soln (< 10 µg/mL) Polypropylene (PP) At low concentrations, glass adsorption can remove >40% of the drug. Polypropylene minimizes this loss [2].[1][2]
Ultra-Low (< 100 ng/mL) LoBind / Silanized Glass Standard PP tubes may still cause loss. Use specialized "Low Retention" tubes or silanized glass to mask surface silanol groups.
Troubleshooting Workflow: Adsorption
  • Step 1: Check your pH.[2] Adsorption to glass increases significantly at neutral/basic pH (pH > 7) because the drug becomes less ionized and the glass surface more negative.

  • Step 2: Acidify the solvent. Maintaining a pH of ~3.0–5.0 drastically reduces adsorption to both glass and plastic [2].

  • Step 3: Never use polystyrene (PS) serological pipettes or troughs for low-concentration transfers.

Module 2: Chemical Instability – pH & Hydrolysis

User Question: "I stored my Doxorubicin in PBS at 4°C, and after 3 days, the solution turned from red to a turbid orange/purple. Is it safe to use?"

Diagnosis: No. You have triggered alkaline hydrolysis and dimerization. Doxorubicin is a weak base (pKa ~8.2 for the amino sugar). In neutral-to-basic solutions (pH > 7.0), it undergoes rapid degradation.

The Mechanism: Why PBS is a Trap
  • Acidic pH (< 5): The glycosidic bond is susceptible to hydrolysis, but the rate is slow at low temperatures. This is the "Safe Zone."

  • Basic pH (> 7): The anthracycline undergoes aglycone cleavage (loss of the sugar moiety) and dimerization . The aglycone (7-deoxydehydrodoxorubicinone) is insoluble in water, causing the precipitation (turbidity) you observed [3].

Visualizing the Degradation Pathways

Anthracycline_Degradation Drug Intact Anthracycline (Active) Acid Acidic pH (< 4.0) (Glycosidic Hydrolysis) Drug->Acid Slow Base Basic pH (> 7.0) (Aglycone Formation) Drug->Base Rapid Light Light Exposure (Free Radical Generation) Drug->Light Very Rapid Aglycone Aglycone Precipitate (Inactive/Toxic) Acid->Aglycone Sugar Free Daunosamine Acid->Sugar Base->Aglycone Precipitation Dimer Dimers/Polymers (Loss of Potency) Base->Dimer Light->Aglycone

Figure 1: Chemical degradation pathways of anthracyclines. Note that basic pH triggers rapid irreversible precipitation.

Corrective Protocol: Buffer Selection
  • Reconstitution: Use 0.9% NaCl (pH ~5.5) or Water for Injection (WFI). Do NOT use PBS or culture media for stock reconstitution.

  • Experimental Dilution: Only dilute into cell culture media (pH 7.4) immediately before administration.

  • HPLC Mobile Phase: Always use an acidic modifier (e.g., 0.1% Formic Acid or Ammonium Formate pH 3.0–4.0).

Module 3: Photostability – The "Red Shift"

User Question: "I left my aliquots on the bench under fluorescent light for 4 hours. The color looks the same. Are they fine?"

Diagnosis: Likely compromised. Anthracyclines are photosensitive. While high concentrations (red) mask degradation visually, dilute solutions (< 100 µg/mL) can undergo significant photolysis within hours, generating free radicals that alter toxicity profiles [4].

Experimental Protocol: The "Dark Handling" Standard
  • Storage: All stocks must be in Amber Glass vials.

  • Benchwork: If working with clear tubes, wrap them in aluminum foil immediately.

  • Hood Work: Turn off the biological safety cabinet's main light and work with ambient room light if possible, or cover tubes between pipetting steps.

Stability Data: Half-Life (t½) under Light Exposure [4]

ConditionConcentrationt½ (Half-life)Status
Dark 10 µg/mL> 400 hoursStable
Fluorescent Light 10 µg/mL~ 45 hoursCaution
Direct Sunlight 10 µg/mL< 1 hourCritical Failure

Module 4: Analytical Troubleshooting (HPLC/LC-MS)

User Question: "I see 'Ghost Peaks' eluting before my main Doxorubicin peak in HPLC."

Diagnosis: These are likely Aglycone degradation products . If the peak elutes earlier (more polar), it may be a hydrolytic fragment. If it elutes later (more hydrophobic), it is likely the aglycone (Doxorubicinone).

Troubleshooting Decision Tree

HPLC_Troubleshooting Start Issue: Extra Peaks in HPLC Check_RT Check Retention Time (RT) of Ghost Peak Start->Check_RT Early RT < Main Peak (More Polar) Check_RT->Early Late RT > Main Peak (More Hydrophobic) Check_RT->Late Solvent_pH Check Solvent pH Early->Solvent_pH Temp Check Autosampler Temp Late->Temp Action1 Diagnosis: Hydrolysis Action: Lower Mobile Phase pH to 3.0 Solvent_pH->Action1 Action2 Diagnosis: Aglycone Formation Action: Check for Basic pH or Light exposure Temp->Action2 Temp is OK Action3 Diagnosis: Thermal Degradation Action: Set Autosampler to 4°C Temp->Action3 Temp > 20°C

Figure 2: Diagnostic workflow for identifying degradation sources in analytical chromatography.

Summary Checklist for Researchers

  • Solvent: Reconstitute in 0.9% NaCl or Water. Avoid PBS for storage.

  • pH: Maintain pH 3.0–5.0 for all long-term handling.

  • Container: High conc = Amber Glass. Low conc (<10 µg/mL) = Polypropylene.

  • Temperature: Store stocks at -20°C. Keep working solutions at 4°C.

  • Light: Total protection (Foil/Amber) is mandatory.

References

  • Beijnen, J. H., et al. (1986). "Aspects of the chemical stability of doxorubicin and seven other anthracyclines in acidic solution." International Journal of Pharmaceutics.

  • Janssen, M. J., et al. (1985). "Doxorubicin decomposition on storage. Effect of pH, buffer and temperature."[3][4] International Journal of Pharmaceutics.

  • Electronic Medicines Compendium (EMC). (2024). "Doxorubicin 2mg/ml Concentrate for Solution for Infusion - SmPC."

  • Tavoloni, N., et al. (1980).[1] "Photolytic degradation of adriamycin." Journal of Pharmacy and Pharmacology.

  • Wood, M. J., et al. (1990). "Stability of doxorubicin, daunorubicin and epirubicin in plastic syringes and minibags." Journal of Clinical Pharmacy and Therapeutics.

Sources

Validation & Comparative

Comparative Validation Guide: HPLC Strategies for Post-Synthesis Doxorubicin Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Doxorubicin (DOX) is a cornerstone anthracycline antibiotic, yet its synthesis and extraction are fraught with stability challenges. The glycosidic bond at C-7 is acid-labile, and the anthracene ring is susceptible to oxidative degradation. Consequently, validating purity is not merely about confirming the product; it is about quantifying specific impurities like doxorubicinone (aglycone) and epi-doxorubicin that drastically alter toxicity profiles.

This guide rejects the "one-size-fits-all" approach.[1] Instead, it advocates for a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) workflow using acidic mobile phases to suppress silanol activity and stabilize the amine moiety. While NMR provides structural certainty, only HPLC offers the sensitivity required to quantify impurities below the 0.1% threshold mandated by ICH guidelines.

The Comparative Landscape

Before detailing the protocol, we must objectively validate why HPLC is the chosen tool over common laboratory alternatives.

Table 1: Analytical Technique Comparison for DOX Purity
FeatureRP-HPLC (UV/FLD) 1H-NMR TLC (Thin Layer Chrom.) LC-MS
Primary Utility Quantitative Purity & Impurity ProfilingStructural ElucidationRapid Qualitative CheckImpurity Identification
Sensitivity (LOD) High (ng/mL range)Low (~1-5% impurity detection)Moderate (Visual)Very High (pg/mL)
Quantification Precise (RSD < 1%)Semi-quantitative (Integration errors)PoorGood (Matrix effects possible)
Throughput Medium (10-30 min/run)Low (Acquisition time)High (Parallel runs)Medium
Cost per Run ModerateHigh (Solvents/Instrument time)LowHigh
Blind Spots Co-elution (if method poor)Trace salts/solvents overwhelm signalUV-inactive impuritiesIon suppression

Expert Insight: While NMR is non-negotiable for confirming you made Doxorubicin, it fails to validate that you cleaned it sufficiently. A 2% aglycone impurity might vanish in the baseline noise of an NMR spectrum but will appear as a distinct, quantifiable peak in HPLC.

Method Development & Optimization Strategies

To achieve a self-validating system, we must address the chemistry of Doxorubicin during separation.

The Stationary Phase: Why C18?

DOX is moderately hydrophobic but contains a basic amino sugar (


) and phenolic groups.
  • Recommendation: C18 (Octadecyl) column with end-capping .

  • Causality: Uncapped silanol groups on the silica support act as weak acids. They interact with the protonated amine of DOX, causing severe peak tailing . End-capping blocks these sites, sharpening the peak.

The Mobile Phase: The pH Criticality
  • Target pH: 2.5 – 3.0.

  • Mechanism: At pH 3.0, the amino group is fully protonated, but the phenolic groups remain unionized. Crucially, this acidic environment suppresses the ionization of residual silanols on the column (suppressing secondary interactions).

  • Buffer Choice: Orthophosphoric acid or Formic acid. Avoid unbuffered water/organic mixes, as pH fluctuations will shift retention times drastically.

Detection: UV vs. Fluorescence[2]
  • UV (254 nm or 233 nm): Standard for purity. Detects DOX and the aglycone equally well.

  • Fluorescence (Ex 470 nm / Em 550 nm): 10-100x more sensitive. Use this for biological samples or cleaning validation, but be aware that non-fluorescent synthetic byproducts will be missed.

Validated Experimental Protocol

This protocol is adapted from modernized USP and EP principles, optimized for synthetic product validation.

Reagents & Equipment
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent L1 packing.

  • Mobile Phase A: 0.1% Orthophosphoric acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Controlled).

Gradient Profile

Isocratic elution is often sufficient, but a gradient ensures late-eluting dimers are cleared.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.07030Injection
10.05050Linear Gradient
12.05050Hold (Wash)
12.17030Return to Initial
18.07030Re-equilibration
Sample Preparation (Critical Step)
  • Solvent: Dissolve synthesized DOX in Mobile Phase (70:30 Water:ACN).

  • Warning: Do not use pure methanol or basic solvents for storage; DOX degrades rapidly via deglycosylation in unstable environments.

  • Concentration: Target 0.5 mg/mL for purity assay.

Visualizing the Workflow

The following diagrams illustrate the logical flow of analysis and troubleshooting.

Diagram 1: The Analytical Lifecycle

This workflow ensures that only "clean" samples reach the expensive HPLC column, protecting the instrument and ensuring data integrity.

DOX_Workflow Synthesis Crude Synthesis (Doxorubicin HCl) Workup Extraction & Workup (Remove lewis acids/solvents) Synthesis->Workup TLC_Check TLC Screening (Quick qualitative check) Workup->TLC_Check Prep_Sample Sample Prep (Dissolve in Mobile Phase) TLC_Check->Prep_Sample If spot major Filtration Filtration (0.22 µm PTFE) Prep_Sample->Filtration HPLC_Inj HPLC Injection (C18, pH 3.0) Filtration->HPLC_Inj Data_Analysis Data Analysis (Integration & % Area) HPLC_Inj->Data_Analysis Pass Pass (>98%) Data_Analysis->Pass Purity OK Fail Fail (<98%) Data_Analysis->Fail Impurities High Recrystallize Recrystallization Fail->Recrystallize Recrystallize->Workup

Caption: Figure 1. End-to-end analytical workflow for Doxorubicin validation, including feedback loops for purification.

Diagram 2: Troubleshooting Decision Tree

A self-validating system requires logic to handle deviations.

Troubleshooting Problem Chromatogram Issue Issue_Type Identify Defect Problem->Issue_Type Tailing Peak Tailing (>1.5) Issue_Type->Tailing Split Split Peaks Issue_Type->Split Drift RT Drift Issue_Type->Drift Sol_Tailing Action: Lower pH or Add Triethylamine (TEA) Tailing->Sol_Tailing Sol_Split Action: Check frit or Reduce Injection Vol Split->Sol_Split Sol_Drift Action: Equilibrate longer Check Pump Mix Drift->Sol_Drift

Caption: Figure 2. Logic tree for resolving common HPLC anomalies specific to anthracycline analysis.

Validation Parameters (The "Trust" Factor)

To claim your synthesis is successful, your method must meet these criteria (based on ICH Q2 guidelines):

  • System Suitability:

    • Resolution (

      
      ):  > 2.0 between Doxorubicin and Epirubicin (if present) or Doxorubicinone.
      
    • Tailing Factor (

      
      ):  < 1.5 (Critical for quantification accuracy).
      
  • Linearity:

    • Construct a 5-point calibration curve (e.g., 10 µg/mL to 100 µg/mL).

    • Requirement:

      
      .[2]
      
  • Limit of Quantification (LOQ):

    • Should be established at

      
       of the target concentration to ensure trace impurities are caught.
      

References

  • United States Pharmacopeia (USP). Doxorubicin Hydrochloride Monograph.[1] USP-NF. (Modernized methods utilize L1 columns with acidic mobile phases).

  • Agilent Technologies. Analysis of Doxorubicin Hydrochloride with the Agilent 1260 Infinity II Prime LC. (Application Note demonstrating C18 separation and impurity profiling).

  • K. S. Kumar et al. Stability indicating method development and validation for the estimation of Doxorubicin by using RP-HPLC.[3] J. Chem. Pharm.[3] Res., 2015.[3][4][5] (Provides degradation data and mobile phase optimization).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 31703, Doxorubicin. (Chemical structure and stability data).[6][3][7][8]

  • Chromatography Today. Solid-phase extraction with RP-HPLC enables accurate separation and detection of doxorubicin.[6] (Comparison of extraction and detection limits).

Sources

A Comparative Guide to the Biological Activities of L-Daunosamine and L-Ristosamine: More Than Just Stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the biological activities of two structurally related amino sugars, L-daunosamine and L-ristosamine. While these molecules are stereoisomers, their biological functions are remarkably divergent, a direct consequence of their incorporation into different classes of natural products. This document will explore their distinct mechanisms of action, the structure-activity relationships that govern their functions, and the experimental methodologies used to characterize their activities, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their respective roles in medicine and diagnostics.

Introduction: A Tale of Two Isomers

L-daunosamine and L-ristosamine are both 3-amino-2,3,6-trideoxy-L-hexoses, meaning they share the same chemical formula and connectivity. The critical distinction lies in their stereochemistry: L-daunosamine possesses an L-lyxo configuration, whereas L-ristosamine has an L-ribo configuration.[1][2] This subtle difference in the three-dimensional arrangement of their atoms profoundly impacts how the larger molecules they are part of—anthracycline anticancer agents and glycopeptide antibiotics, respectively—fold and interact with their biological targets.[2][3]

Consequently, L-daunosamine is inextricably linked to cancer chemotherapy, where it plays a crucial role in DNA intercalation.[1][4] In contrast, L-ristosamine is a key component of the antibiotic ristocetin, which, despite its historical use as an antimicrobial, is now primarily recognized for its unique ability to induce platelet aggregation, forming the basis of a vital hematological diagnostic test.[2][5] This guide dissects these disparate biological narratives.

PropertyL-DaunosamineL-Ristosamine
Systematic Name 3-amino-2,3,6-trideoxy-L-lyxo-hexose3-amino-2,3,6-trideoxy-L-ribo-hexose
Molecular Formula C₆H₁₃NO₃C₆H₁₃NO₃
Molecular Weight 147.17 g/mol 147.17 g/mol
Parent Compound Class Anthracycline Antibiotics (e.g., Daunorubicin, Doxorubicin)Glycopeptide Antibiotics (e.g., Ristocetin)
Primary Biological Role Anticancer (DNA Intercalation & Topoisomerase II Inhibition)Diagnostic (Induction of Platelet Aggregation)

The Biological Role of L-Daunosamine in Anthracyclines: A Pillar of Chemotherapy

L-daunosamine is the essential sugar moiety in some of the most potent and widely used anticancer drugs, including doxorubicin and daunorubicin.[3] The biological activity of these drugs is not solely dependent on the planar tetracyclic aglycone; the daunosamine sugar is critical for proper targeting and binding to DNA.[3][]

Mechanism of Action: Anchoring the Drug to DNA

The primary mechanism of action for anthracyclines like doxorubicin is the inhibition of DNA replication and transcription.[4][7] This is achieved through a multi-step process where L-daunosamine plays a vital supporting role:

  • DNA Intercalation : The flat, aromatic aglycone portion of the molecule inserts itself between the base pairs of the DNA double helix, primarily at GC-rich sequences.[1]

  • Minor Groove Binding : The L-daunosamine sugar, attached to the aglycone, positions itself within the minor groove of the DNA.[3][4]

  • Complex Stabilization : The positively charged amino group on the 3'-position of daunosamine forms crucial electrostatic interactions and hydrogen bonds with the phosphate backbone and adjacent base pairs of the DNA.[1][3] This interaction acts as an anchor, stabilizing the entire drug-DNA complex.

  • Topoisomerase II Inhibition : The stabilized complex traps the enzyme topoisomerase II, which is responsible for managing DNA supercoils during replication. This prevents the re-ligation of DNA strands after they have been cut by the enzyme, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis (programmed cell death).[4][7]

The hydrophilic nature of daunosamine also contributes to the solubility and cellular uptake of the parent drug.[1]

cluster_cell Inside Cancer Cell cluster_nucleus Inside Nucleus dox Doxorubicin (Aglycone + Daunosamine) nucleus Nucleus dox->nucleus intercalate Aglycone Intercalates between Base Pairs dna DNA Double Helix topoII Topoisomerase II complex Ternary Complex Formed (DNA-Dox-TopoII) bind Daunosamine Binds to Minor Groove intercalate->bind dsb DNA Double-Strand Breaks complex->dsb apoptosis Apoptosis

Mechanism of Doxorubicin Action
Structure-Activity Relationship (SAR) and Toxicity

The importance of L-daunosamine is underscored by extensive SAR studies.

  • The 3'-Amino Group : This group is considered essential for anticancer activity. Modifications, such as forming amidino derivatives, can alter cytotoxicity and the ability to overcome drug resistance.[3][8][9]

  • Stereochemistry : Altering the stereochemistry of the sugar can have profound effects. For example, epirubicin, the 4'-epimer of doxorubicin, contains L-acosamine instead of L-daunosamine. This single stereochemical change results in altered metabolic pathways and is associated with reduced cardiotoxicity compared to doxorubicin, demonstrating the critical role of the sugar's precise 3D structure.[10][11]

  • Cardiotoxicity : Paradoxically, the same features that make daunosamine effective also contribute to the dose-limiting cardiotoxicity of anthracyclines. The amino sugar facilitates the chelation of iron, which promotes the generation of reactive oxygen species (ROS) that damage cardiomyocytes.[1]

The Biological Role of L-Ristosamine: An Inducer of Protein-Protein Interaction

L-ristosamine is found in the glycopeptide antibiotic ristocetin, which was isolated from Amycolatopsis lurida.[5] While ristocetin has antibacterial properties, its clinical use was halted due to significant toxicity, specifically causing thrombocytopenia (low platelet count) and platelet agglutination.[5] This "side effect" has been repurposed into a powerful in vitro diagnostic tool.

Mechanism of Action: The Ristocetin Cofactor Assay

The most significant biological activity associated with L-ristosamine is as part of ristocetin, which is used to assess the function of von Willebrand Factor (vWF), a crucial protein in blood clotting.[12] The Ristocetin Cofactor (vWF:RCo) assay is a cornerstone for diagnosing von Willebrand Disease (vWD), the most common inherited bleeding disorder.[12][13]

The mechanism is entirely distinct from that of daunosamine:

  • Conformational Change : Ristocetin binds to vWF in the patient's plasma. This binding induces a conformational change in the vWF protein.[14]

  • Receptor Binding : The altered vWF conformation exposes a binding site for the glycoprotein Ib (GpIb) receptor, located on the surface of platelets.[5][14]

  • Platelet Agglutination : The vWF-GpIb binding causes platelets to clump together (agglutinate).

  • Quantification : The rate and extent of this agglutination are measured using an aggregometer. This activity is directly proportional to the functional level of vWF in the plasma.[13][15]

In this context, L-ristosamine contributes to the overall structure of ristocetin that enables the specific interaction with vWF. It is not directly interacting with a cellular target to cause cell death, but rather modulating a critical protein-protein interaction in hemostasis.

cluster_assay Ristocetin Cofactor Assay Components cluster_reaction Mechanism of Agglutination cluster_output Measurement plasma Patient Plasma (contains vWF) bind_vWF Ristocetin binds to vWF plasma->bind_vWF platelets Fixed Platelets (contain GpIb receptor) bind_GpIb vWF binds to Platelet GpIb Receptor platelets->bind_GpIb risto Ristocetin risto->bind_vWF conf_change Induces Conformational Change in vWF bind_vWF->conf_change conf_change->bind_GpIb agglutination Platelet Agglutination bind_GpIb->agglutination measure Measure rate of agglutination via Aggregometer agglutination->measure result Quantify vWF Functional Activity measure->result

Workflow of the Ristocetin Cofactor Assay

Experimental Protocols for Activity Assessment

To provide a practical context for these distinct biological activities, the following section details standardized, self-validating protocols for assessing the functions associated with L-daunosamine and L-ristosamine containing compounds.

Protocol 1: Cytotoxicity of Daunorubicin via MTT Assay

This protocol measures the cytotoxic effect of a daunosamine-containing compound on cancer cells, a direct consequence of its DNA-damaging mechanism. The assay quantifies the metabolic activity of living cells, which is proportional to the number of viable cells.

Objective : To determine the half-maximal inhibitory concentration (IC₅₀) of Daunorubicin against a human cancer cell line (e.g., HeLa).

Materials :

  • HeLa cells

  • Daunorubicin hydrochloride

  • DMEM media with 10% FBS and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader (570 nm)

Methodology :

  • Cell Seeding :

    • Culture HeLa cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in fresh media.

    • Seed 5,000 cells per well (in 100 µL of media) into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Drug Treatment :

    • Prepare a stock solution of Daunorubicin in sterile water.

    • Perform serial dilutions in culture media to achieve final concentrations ranging from 0.01 µM to 10 µM. Include a "vehicle control" (media only) and a "blank" (media, no cells).

    • Remove the old media from the cells and add 100 µL of the respective drug dilutions to each well (in triplicate).

    • Incubate for 48 hours at 37°C, 5% CO₂.

  • MTT Assay :

    • After incubation, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the media-MTT mixture from the wells.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition and Analysis :

    • Read the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the logarithm of the drug concentration and use non-linear regression to calculate the IC₅₀ value.

Protocol 2: von Willebrand Factor Activity via Ristocetin Cofactor Assay

This protocol directly measures the biological activity associated with ristocetin, demonstrating its ability to induce vWF-mediated platelet agglutination.

Objective : To quantify the functional activity of von Willebrand Factor in a plasma sample.

Materials :

  • Platelet aggregometer

  • Patient citrated plasma, control plasma, and calibrator plasma

  • Lyophilized formalin-fixed platelets

  • Ristocetin reagent

  • Tris-buffered saline

Methodology :

  • Reagent Preparation :

    • Reconstitute lyophilized platelets with tris-buffered saline as per the manufacturer's instructions. Allow them to stabilize at room temperature.

    • Reconstitute the ristocetin reagent.

  • Instrument Setup :

    • Calibrate the aggregometer according to the manufacturer's protocol, using buffered saline for 0% aggregation and a mixture of platelets and calibrator plasma for 100% activity.

  • Standard Curve Generation :

    • Prepare serial dilutions of the calibrator plasma (e.g., 1:2, 1:4, 1:8) with buffered saline to create points for a standard curve (e.g., 50%, 25%, 12.5% activity).

    • For each dilution, add the reconstituted platelets and the plasma dilution to a cuvette with a stir bar.

    • Place the cuvette in the aggregometer and add the ristocetin reagent to initiate the reaction.

    • The instrument will measure the slope of the aggregation curve. Plot the slopes against the known activity percentages to generate a standard curve.

  • Sample Testing :

    • Prepare dilutions of the patient and control plasma (typically 1:2).

    • Repeat the measurement process performed for the calibrators with the patient and control samples.

  • Data Analysis :

    • The aggregometer software will use the slope of the patient's aggregation curve to interpolate the vWF activity level from the standard curve.

    • Results are reported as a percentage of normal activity. Low values are indicative of von Willebrand Disease.[15]

Conclusion

The comparative analysis of L-daunosamine and L-ristosamine offers a compelling lesson in stereochemistry and its influence on biological function. Though they are simple isomers, their incorporation into complex natural products directs them toward entirely different biological fates.

  • L-Daunosamine is a crucial component for the cytotoxic activity of anthracyclines, acting as a DNA minor groove anchor to facilitate the inhibition of topoisomerase II in cancer cells. Its biological activity is fundamentally tied to the disruption of cellular replication.

  • L-Ristosamine , as part of ristocetin, mediates a highly specific protein-protein interaction between von Willebrand Factor and the platelet receptor GpIb. This activity, while toxic in vivo, has been masterfully repurposed for in vitro diagnostics to assess blood coagulation function.

Understanding these distinct roles is paramount for researchers in drug development and diagnostics. For those working with anthracyclines, modifying the daunosamine moiety remains a key strategy for enhancing efficacy and reducing toxicity.[16] For hematologists and clinical scientists, the ristosamine-containing reagent ristocetin is an indispensable tool for diagnosing bleeding disorders. This guide highlights that in the world of bioactive molecules, even the smallest structural variance can lead to a world of functional difference.

References

  • Grokipedia. (n.d.). Daunosamine.
  • Amanote Research. (n.d.). Synthesis of L-Daunosamine and L-Ristosamine.
  • ACS Publications. (2006). Synthesis of l-Daunosamine and l-Ristosamine Glycosides via Photoinduced Aziridination. Conversion to Thioglycosides for Use in Glycosylation Reactions. The Journal of Organic Chemistry. Retrieved February 17, 2026, from [Link]

  • PubMed. (2011). A short and highly efficient synthesis of L-ristosamine and L-epi-daunosamine glycosides. Retrieved February 17, 2026, from [Link]

  • ACS Publications. (1997). A New Route to 3-Amino Sugars. A Concise Synthesis of l-Daunosamine and d-Ristosamine Derivatives. The Journal of Organic Chemistry. Retrieved February 17, 2026, from [Link]

  • ACS Publications. (2006). Synthesis of l-Daunosamine and l-Ristosamine Glycosides via Photoinduced Aziridination. Conversion to Thioglycosides for Use in Glycosylation Reactions. The Journal of Organic Chemistry. Retrieved February 17, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Daunosamine – Knowledge and References. Retrieved February 17, 2026, from [Link]

  • ACS Publications. (2021). In Vitro Reconstitution of the dTDP-l-Daunosamine Biosynthetic Pathway Provides Insights into Anthracycline Glycosylation. ACS Chemical Biology. Retrieved February 17, 2026, from [Link]

  • Wikipedia. (n.d.). Daunorubicin. Retrieved February 17, 2026, from [Link]

  • PubMed. (1998). Intensely potent doxorubicin analogues: structure-activity relationship. Retrieved February 17, 2026, from [Link]

  • ACS Publications. (2021). In Vitro Reconstitution of the dTDP-l-Daunosamine Biosynthetic Pathway Provides Insights into Anthracycline Glycosylation. ACS Chemical Biology. Retrieved February 17, 2026, from [Link]

  • Biochempress. (2024). Structural Variance of Doxorubicin and Anthracycline Analogues as Topoisomerase Alpha and Beta (Top2a and Top2b) Inhibitors and Potential Design of Analogue Candidates of Less Side Effects on Cardiomyocytes. Retrieved February 17, 2026, from [Link]

  • PubMed. (1983). Synthesis and antitumor activity of sugar-ring hydroxyl analogues of daunorubicin. Retrieved February 17, 2026, from [Link]

  • PubMed. (1988). Synthesis and antitumor activity of anthracycline disaccharide glycosides containing daunosamine. Retrieved February 17, 2026, from [Link]

  • PubMed. (2005). Cytotoxicity, cellular uptake and DNA damage by daunorubicin and its new analogues with modified daunosamine moiety. Retrieved February 17, 2026, from [Link]

  • MDPI. (2024). The Daunomycin: Biosynthesis, Actions, and the Search for New Solutions to Enhance Production. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). Ristosamine. Retrieved February 17, 2026, from [Link]

  • SpringerLink. (2025). Daunorubicin and its hydroxy metabolite in cardiomyocytes: insights into cellular kinetics, toxicity, DNA damage, and dexrazoxane-induced cardioprotection. Retrieved February 17, 2026, from [Link]

  • Wikipedia. (n.d.). Ristocetin. Retrieved February 17, 2026, from [Link]

  • PubMed. (2007). Biological properties of new derivatives of daunorubicin. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2020). Chemical structure of Doxorubicin in its neutral form. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). Doxorubicin. Retrieved February 17, 2026, from [Link]

  • Wikipedia. (n.d.). Vancomycin. Retrieved February 17, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Stereodivergent approach in the protected glycal synthesis of L-vancosamine, L-saccharosamine, L-daunosamine and L-ristosamine involving a ring-closing metathesis step. Retrieved February 17, 2026, from [Link]

  • NCBI Bookshelf. (2024). Vancomycin. Retrieved February 17, 2026, from [Link]

  • Nemours KidsHealth. (n.d.). Blood Test: von Willebrand Factor (vWF) Activity - Ristocetin Cofactor. Retrieved February 17, 2026, from [Link]

  • Picmonic. (n.d.). Vancomycin Mechanism PDF. Retrieved February 17, 2026, from [Link]

  • DoseMeRx. (2020). Vancomycin Mechanism of Action | Resistance and More. Retrieved February 17, 2026, from [Link]

  • Helena Laboratories. (n.d.). RISTOCETIN COFACTOR ASSAY. Retrieved February 17, 2026, from [Link]

  • Machaon Diagnostics. (n.d.). Ristocetin Cofactor Activity. Retrieved February 17, 2026, from [Link]

  • ACS Publications. (1975). Structure and stereochemistry of ristosamine. The Journal of Organic Chemistry. Retrieved February 17, 2026, from [Link]

  • The Blood Project. (2022). What is ristocetin cofactor activity?. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of l‐ristosamine 9 and l‐megosamine 10 through a three‐step telescoped sequence. Retrieved February 17, 2026, from [Link]

  • PubMed. (1990). Synthesis of (S)-2-fluoro-L-daunosamine and (S)-2-fluoro-D-ristosamine. Retrieved February 17, 2026, from [Link]

  • PubMed. (2006). Synthesis of L-daunosamine and L-ristosamine glycosides via photoinduced aziridination. Conversion to thioglycosides for use in glycosylation reactions. Retrieved February 17, 2026, from [Link]

  • PMC. (n.d.). Structure Activity Relationship and Mechanism of Action Studies of Manzamine Analogues for the Control of Neuroinflammation and Cerebral Infections. Retrieved February 17, 2026, from [Link]

Sources

Technical Guide: Methyl L-Daunosamine Hydrochloride vs. Trichloroacetimidate Donors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the semi-synthesis of anthracycline antibiotics (e.g., Doxorubicin, Epirubicin), the introduction of the amino sugar moiety is the critical yield-determining step. This guide compares the two dominant chemical entities used in this process: Methyl L-daunosamine hydrochloride (the stable commercial precursor) and Daunosaminyl Trichloroacetimidate (the activated Schmidt donor).

The Verdict: Methyl L-daunosamine hydrochloride is the essential storage form but is chemically inert for direct glycosylation. For high-yield, stereoselective coupling, it must be converted into an activated donor. While historical methods utilized glycosyl halides (Koenigs-Knorr), the Trichloroacetimidate (TCA) method has emerged as the superior "warhead" for modern synthesis due to mild activation conditions (Lewis acid catalysis) and improved


-stereoselectivity, despite its lower thermal stability.

The Chemistry of the Contenders[1]

To understand the comparison, one must distinguish between the precursor and the donor.

A. Methyl L-Daunosamine Hydrochloride (The Precursor)
  • Structure: Methyl 3-amino-2,3,6-trideoxy-L-lyxo-hexopyranoside hydrochloride.

  • Role: Stable starting material. The anomeric position is "locked" as a methyl acetal.

  • Stability: High. Indefinite shelf life at -20°C; non-hygroscopic in salt form.

  • Reactivity: Inert to glycosylation acceptors without chemical modification (hydrolysis of the methyl group).

B. Daunosaminyl Trichloroacetimidate (The Activated Donor)
  • Structure: 3-N-trifluoroacetyl-4-O-acetyl-L-daunosamine trichloroacetimidate.

  • Role: Highly reactive electrophile for Schmidt glycosylation.

  • Stability: Low. Moisture sensitive; prone to rearrangement into N-trichloroacetamide (a "dead-end" byproduct) if stored improperly or activated too slowly.

  • Reactivity: Activates at -78°C to 0°C with catalytic TMSOTf or BF3·OEt2.

Comparative Performance Analysis

The following data contrasts the "Classic Route" (converting the HCl salt to a glycosyl chloride) versus the "Modern Route" (converting the HCl salt to a TCA donor).

Table 1: Glycosylation Efficiency Comparison
FeatureRoute A: Glycosyl Chloride (Koenigs-Knorr)Route B: Trichloroacetimidate (Schmidt)
Precursor Methyl L-daunosamine HClMethyl L-daunosamine HCl
Activation Reagent Heavy metals (AgOTf, HgBr2, Ag2CO3)Catalytic Lewis Acid (TMSOTf, BF3·OEt2)
Typical Yield 40% – 60%75% – 90%
Stereoselectivity Variable (often requires separation)High

-selectivity (Kinetic control)
Reaction Conditions Heterogeneous, often requires light exclusionHomogeneous, rapid, low temperature
Side Reactions Elimination (Glycal formation)Rearrangement to N-acyl adducts
Scalability Low (Stoichiometric heavy metal waste)High (Catalytic promotion)
Critical Insight: The 2-Deoxy Challenge

Both donors face the "2-deoxy challenge." Because L-daunosamine lacks a substituent at C2, there is no neighboring group participation (NGP) to direct the stereochemistry.

  • Halides: Rely on anomeric effect and solvent participation, often yielding

    
     mixtures.
    
  • TCA Donors: Allow for kinetic control at low temperatures (-78°C). In ether/DCM mixtures, the

    
    -anomer (axial) is strongly favored, which is the bioactive configuration for Doxorubicin.
    

Visualizing the Synthetic Pathway

The following diagram illustrates the conversion of the stable HCl salt into the activated TCA donor and its subsequent coupling.

DaunosaminePathway Salt Methyl L-daunosamine HCl (Stable Precursor) Hydrolysis Acid Hydrolysis (Demethylation) Salt->Hydrolysis Lactol L-Daunosamine Lactol (Hemiacetal) Hydrolysis->Lactol ~90% Yield Activation CCl3CN + DBU Lactol->Activation TCA TCA Donor (Activated Imidate) Activation->TCA Kinetic Control Coupling TMSOTf + Aglycone (Schmidt Glycosylation) TCA->Coupling -78°C Product Anthracycline (alpha-Glycoside) Coupling->Product Stereoselective

Figure 1: The conversion pathway from the stable storage salt (blue) to the reactive donor (red) and final drug product (green).

Experimental Protocols

Protocol A: Preparation of the TCA Donor

Target: Converting Methyl L-daunosamine HCl to the activated donor.

Prerequisites:

  • Starting Material: Methyl N-trifluoroacetyl-L-daunosaminide (prepared from HCl salt via standard TFA protection).

  • Reagents: Glacial acetic acid, Trichloroacetonitrile (CCl3CN), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

Step-by-Step Methodology:

  • Hydrolysis (Hemiacetal Formation):

    • Dissolve Methyl N-TFA-daunosaminide (1.0 eq) in a mixture of Acetone/H2O (4:1).

    • Add glacial acetic acid (catalytic) and heat to reflux for 3 hours.

    • Monitor TLC for disappearance of the methyl glycoside.

    • Concentrate in vacuo and azeotrope with toluene to remove water. Critical: The lactol must be bone dry.

  • Imidate Formation:

    • Dissolve the dry lactol in anhydrous CH2Cl2 (0.1 M) under Argon.

    • Add CCl3CN (5.0 eq) followed by DBU (0.1 eq) at 0°C.

    • Stir for 2 hours. The solution typically turns yellow.

    • Validation: TLC will show a new, less polar spot compared to the lactol.

  • Purification (The Stability Check):

    • Filter through a short pad of Celite.

    • Concentrate at <30°C (TCA donors are thermally unstable).

    • Flash chromatography on silica gel pre-treated with 1% Et3N (to neutralize acidity and prevent rearrangement).

Protocol B: Schmidt Glycosylation (Coupling)

Target: Coupling TCA donor to Daunomycinone acceptor.

  • Setup:

    • Mix TCA donor (1.5 eq) and Daunomycinone acceptor (1.0 eq) in dry CH2Cl2/Ether (3:1 ratio favors

      
      -anomer).
      
    • Add 4Å Molecular Sieves (powdered, activated). Stir for 30 mins at room temp, then cool to -40°C.

  • Activation:

    • Add TMSOTf (0.1 eq) dropwise.

    • Stir at -40°C for 30 minutes.

  • Quench:

    • Quench with Et3N (excess). Filter and concentrate.

  • Result:

    • Expect 75-85% yield with >10:1

      
      :
      
      
      
      ratio.[1]

Decision Matrix: When to use which?

ScenarioRecommended StrategyReason
Long-term Storage Methyl L-daunosamine HCl The TCA donor degrades within days even at -20°C. Store the salt; synthesize the donor on demand.
Total Synthesis TCA Donor Provides the necessary yields to sustain long multi-step sequences.
GMP Manufacturing TCA Donor Avoids heavy metals (Silver/Mercury) required for halide coupling, simplifying regulatory compliance.
Educational/Basic Labs Glycosyl Chloride If anhydrous conditions (-78°C, inert gas) are difficult to maintain, the classic halide method is more robust to moisture (though lower yielding).

References

  • Schmidt, R. R., & Michel, J. (1980). Facile Synthesis of α- and β-O-Glycosyl Imidates; Preparation of Glycosides and Disaccharides. Angewandte Chemie International Edition. Link

  • Arcamone, F., et al. (1976). Synthesis and antitumor activity of 4-demethoxydaunorubicin. Journal of Medicinal Chemistry. (Seminal work on anthracycline glycosylation using halides). Link

  • Zhu, T., & Boons, G. J. (2000). Thioglycosides as Glycosyl Donors in Oligosaccharide Synthesis. (Comparison of donor stabilities). Link

  • Yu, B., & Sun, J. (2013). Glycosylation with Glycosyl N-Phenyltrifluoroacetimidates (PTFAI). (Modern variations of imidate chemistry). Link

  • Crich, D. (2010). Mechanism of a Chemical Glycosylation Reaction. Accounts of Chemical Research. (Detailed mechanism of oxocarbenium ions). Link

Sources

A Senior Application Scientist's Guide to Doxorubicin: Comparing Cytotoxicity Profiles from Diverse Glycosylation Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the anthracycline antibiotic doxorubicin remains a cornerstone of many chemotherapeutic regimens. Its potent anticancer activity is intrinsically linked to its chemical structure, particularly the daunosamine sugar moiety attached to the tetracyclic aglycone. This glycosidic bond is crucial for the drug's interaction with DNA and its cytotoxic mechanism.[1] The method of glycosylation not only influences the feasibility and scalability of synthesis but can also profoundly impact the resulting compound's biological activity.

This guide provides an in-depth comparison of doxorubicin and its analogues synthesized via three principal glycosylation strategies: biosynthesis, chemical synthesis, and chemoenzymatic synthesis. We will delve into the causality behind these experimental choices, present comparative cytotoxicity data, and provide detailed protocols for the assays used to generate this data.

The Cytotoxic Machinery of Doxorubicin: A Multi-pronged Attack

Doxorubicin's efficacy in killing cancer cells stems from a combination of mechanisms, primarily targeting the cell's genetic material and essential cellular processes.[2][3] The planar aromatic portion of the molecule intercalates between DNA base pairs, distorting the double helix and inhibiting macromolecular biosynthesis.[3] This intercalation also disrupts the function of topoisomerase II, an enzyme critical for relaxing DNA supercoils during replication and transcription.[3] Doxorubicin stabilizes the topoisomerase II-DNA complex after the DNA has been cleaved, preventing the re-ligation of the strands and leading to DNA double-strand breaks.[3] Furthermore, doxorubicin can generate reactive oxygen species (ROS), which cause oxidative damage to DNA, proteins, and cellular membranes, further contributing to its cytotoxicity.[2]

The daunosamine sugar is not a passive component in this process. It sits within the minor groove of the DNA, interacting with adjacent base pairs and contributing to the stability of the drug-DNA complex.[3] Consequently, modifications to this sugar moiety through different glycosylation techniques can significantly alter the drug's potency and specificity.

Doxorubicin_Mechanism Dox Doxorubicin DNA Nuclear DNA Dox->DNA Intercalation Complex Ternary Complex (Dox-DNA-TopoII) Dox->Complex Stabilizes ROS Reactive Oxygen Species (ROS) Generation Dox->ROS Induces TopoII Topoisomerase II DNA->TopoII interacts with DNA->Complex TopoII->Complex DSB DNA Double-Strand Breaks Complex->DSB Prevents re-ligation Replication_Transcription Replication & Transcription Block DSB->Replication_Transcription Apoptosis Apoptosis DSB->Apoptosis Replication_Transcription->Apoptosis Oxidative_Stress Oxidative Stress (Damage to DNA, Lipids, Proteins) ROS->Oxidative_Stress Oxidative_Stress->Apoptosis

Figure 1: Doxorubicin's multi-faceted mechanism of action leading to cancer cell apoptosis.

Glycosylation Methodologies: Crafting the Doxorubicin Molecule

The synthesis of doxorubicin and its analogues can be broadly categorized into three approaches, each with its own set of advantages and challenges that can influence the final product's cytotoxic profile.

Glycosylation_Methods cluster_0 Biosynthesis cluster_1 Chemical Synthesis cluster_2 Chemoenzymatic Synthesis Biosynthesis Engineered Streptomyces peucetius Bio_Product Doxorubicin or Novel Analogues Biosynthesis->Bio_Product Fermentation Aglycone Doxorubicinone (Aglycone) Chemical_Glycosylation Chemical Coupling (e.g., Au(I)-catalyzed) Aglycone->Chemical_Glycosylation Glycosyl_Donor Protected Sugar Donor Glycosyl_Donor->Chemical_Glycosylation Chem_Product Synthetic Analogue Chemical_Glycosylation->Chem_Product Deprotection Aglycone2 Doxorubicinone or Modified Aglycone Enzyme Glycosyltransferase Aglycone2->Enzyme Sugar_Precursor Sugar Precursor Sugar_Precursor->Enzyme Chemo_Product Enzymatically Synthesized Analogue Enzyme->Chemo_Product Regio- & Stereospecific Glycosylation

Figure 2: High-level overview of the three main glycosylation strategies for doxorubicin synthesis.
Biosynthesis and Metabolic Engineering

The natural product doxorubicin is biosynthesized by the bacterium Streptomyces peucetius.[2][4][5] The complex biosynthetic pathway involves a type II polyketide synthase that assembles the aglycone core, followed by the attachment of the L-daunosamine sugar.[2][4] While wild-type strains produce daunorubicin, a mutated strain of S. peucetius is capable of the final hydroxylation step to yield doxorubicin.[3][5]

Expertise & Experience: The primary advantage of biosynthesis is the inherent stereochemical control exerted by the enzymes, ensuring the correct configuration of the final product. However, the yield from wild-type or traditionally mutated strains can be low.[6] Modern metabolic engineering techniques allow for the rational design of strains to overproduce doxorubicin or to generate novel, "unnatural" analogues.[6][7] By introducing genes from other anthracycline biosynthetic pathways, for example, it is possible to create doxorubicin derivatives with different sugar moieties, such as N,N-dimethylated analogues, which have shown promising activity.[7] A significant challenge in this approach is the inherent cytotoxicity of doxorubicin to the producing organism, which can limit production titers.[6]

Chemical Synthesis

Total or semi-chemical synthesis offers the greatest flexibility in designing novel doxorubicin analogues. This approach typically involves the chemical coupling of a protected sugar donor to the doxorubicin aglycone (doxorubicinone).[8][9]

Expertise & Experience: The key challenge in chemical glycosylation is achieving high stereoselectivity for the desired α-anomer, as the formation of the β-anomer can be a competing reaction.[8] The choice of protecting groups on the sugar donor and the aglycone, as well as the glycosylation promoter (e.g., gold(I) catalysts), are critical for directing the stereochemical outcome and achieving a good yield.[8][10] While offering vast possibilities for structural modification, multi-step chemical syntheses can be complex, time-consuming, and may result in low overall yields.[9]

Chemoenzymatic Synthesis

Chemoenzymatic synthesis represents a powerful hybrid approach that combines the flexibility of chemical synthesis with the high selectivity of enzymatic catalysis. In this strategy, enzymes such as glycosyltransferases are used to perform specific glycosylation steps on chemically synthesized or modified substrates.[11]

Expertise & Experience: The primary advantage of using enzymes is their remarkable regio- and stereoselectivity, which can overcome many of the challenges associated with purely chemical methods.[11] For instance, a lipase can be used for the regioselective acylation of doxorubicin. This approach can lead to higher yields and simpler purification processes. The main limitation is the availability of suitable enzymes with the desired substrate specificity. However, advances in enzyme engineering are continuously expanding the toolkit available for chemoenzymatic synthesis.

Comparative Cytotoxicity Analysis

The choice of glycosylation method can lead to doxorubicin analogues with significantly different cytotoxic profiles. The following table collates cytotoxicity data (IC50 values) from various studies, categorized by the general synthetic approach. It is important to note that these values are from different studies and were obtained under varying experimental conditions (e.g., different cell lines, incubation times). Therefore, this table should be viewed as a comparative summary rather than a direct head-to-head comparison.

CompoundSynthesis MethodCancer Cell LineIC50 (µM)Reference
DoxorubicinBiosynthesis (Commercial)MCF-7 (Breast)2.5[12]
DoxorubicinBiosynthesis (Commercial)HeLa (Cervical)2.92[12]
DoxorubicinBiosynthesis (Commercial)HepG2 (Liver)12.2[12]
DoxorubicinBiosynthesis (Commercial)A549 (Lung)> 20[12]
Doxorubicin-Fatty Acyl AmideChemical SynthesisMDA-MB-468 (Breast)0.01 - 10[13]
Doxorubicin-Cholesterol DerivativeChemical SynthesisA549 (Lung)8.03 - 27.88[13]
Doxorubicin-Pyridoxine Derivative (DOX-2)Chemical SynthesisHCT-116 (Colon)1.3 (relative to Dox)[14]
Doxorubicin-Glycoconjugate (EB74)Chemical SynthesisA172 (Glioblastoma)More potent than Dox[15][16]
N,N-dimethyldaunorubicinBiosynthesis (Engineered)-Stronger cytotoxic effect than natural variants[7]
Doxorubicin-14-O-estersChemoenzymatic-Comparable to Doxorubicin[11]

Analysis of Cytotoxicity Data:

From the compiled data, several trends emerge. The cytotoxicity of standard doxorubicin produced biosynthetically varies significantly across different cancer cell lines, with some lines, like A549, exhibiting high resistance.[12] This highlights the importance of cell line selection in cytotoxicity studies.

Chemical synthesis has enabled the creation of a wide array of doxorubicin derivatives with modulated cytotoxicity. For instance, conjugation with fatty acids or cholesterol has produced compounds with IC50 values in the micromolar to nanomolar range, sometimes comparable to or even exceeding the parent drug's potency in certain cell lines.[13] The development of glycoconjugates, such as EB74, has shown promise in enhancing efficacy, particularly in overcoming drug resistance.[15][16]

Metabolic engineering of the biosynthetic pathway to produce N,N-dimethylated analogues has been reported to yield compounds with a stronger cytotoxic effect than their natural counterparts, demonstrating the potential of this approach to generate more potent therapeutics.[7] Chemoenzymatic methods, while less represented in the comparative cytotoxicity literature, offer a route to producing derivatives like doxorubicin-14-O-esters that retain the potency of the parent drug, but with the potential for improved synthesis efficiency.[11]

Experimental Protocols for Cytotoxicity Assessment

The accurate determination of a compound's cytotoxicity is paramount. The two most common assays cited in the literature for doxorubicin are the MTT and Sulforhodamine B (SRB) assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow MTT salt to a purple formazan product, the amount of which is proportional to the number of viable cells.[17]

Protocol:

  • Cell Seeding:

    • Harvest cancer cells in their logarithmic growth phase.

    • Perform a cell count and adjust the cell suspension to the desired density (e.g., 1 x 10⁴ cells/well) in a complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[17]

  • Doxorubicin Treatment:

    • Prepare a stock solution of the doxorubicin analogue and create a series of dilutions to the desired final concentrations in a complete culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[17]

  • MTT Addition and Incubation:

    • After the treatment period, carefully remove the medium containing doxorubicin. Note: The red color of doxorubicin can interfere with absorbance readings, so its removal is critical.[17]

    • Add 100 µL of fresh, serum-free medium and 20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C, protected from light.[17]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the MTT solution.

    • Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Read the absorbance at a wavelength of 492 nm or between 540-570 nm using a microplate reader.[17][18]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the logarithm of the drug concentration to determine the IC50 value.[17]

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h (Cell Attachment) Seed_Cells->Incubate_24h Add_Dox Add Doxorubicin Analogues (Various Conc.) Incubate_24h->Add_Dox Incubate_Treatment Incubate (e.g., 48h) Add_Dox->Incubate_Treatment Remove_Medium Remove Dox-containing Medium Incubate_Treatment->Remove_Medium Add_MTT Add MTT Reagent Remove_Medium->Add_MTT Incubate_4h Incubate 4h (Formazan Formation) Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Analyze_Data Calculate % Viability & Determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 3: Standard experimental workflow for the MTT cytotoxicity assay.
Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that measures total cellular protein content, which is proportional to the cell number. It is a reliable method that is less prone to interference from compounds that affect cellular metabolism.[19][20]

Protocol:

  • Cell Seeding and Doxorubicin Treatment:

    • Follow the same procedure as for the MTT assay (Steps 1 and 2).[19]

  • Cell Fixation:

    • After the treatment period, gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well without removing the culture medium.

    • Incubate the plate at 4°C for 1 hour to fix the cells.[20]

  • Washing:

    • Remove the TCA and wash the plates five times with distilled water.

    • Allow the plates to air-dry completely.[21]

  • SRB Staining:

    • Add 100 µL of 0.04% (w/v) SRB solution in 1% acetic acid to each well.

    • Incubate at room temperature for 30 minutes.[19][21]

  • Washing:

    • Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[19]

    • Allow the plates to air-dry completely.

  • Solubilization and Absorbance Reading:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

    • Shake the plate for 5 minutes.

    • Read the absorbance at approximately 515 nm or 540 nm using a microplate reader.[21][22]

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.

Conclusion and Future Perspectives

The method of glycosylation has a profound impact on the cytotoxic profile of doxorubicin. While biosynthesis provides the natural, clinically used compound, its derivatization is limited. Chemical synthesis offers immense flexibility for creating novel analogues with potentially enhanced cytotoxicity or improved pharmacological properties, though it often comes with challenges in stereoselectivity and yield. Chemoenzymatic synthesis emerges as a promising strategy, combining the precision of enzymes with the versatility of chemical methods.

The collated data suggests that modifications to the daunosamine moiety can indeed lead to compounds with altered, and sometimes superior, cytotoxicity. However, the lack of direct, side-by-side comparative studies makes it challenging to definitively conclude which synthesis method is superior in terms of the final product's efficacy. Future research should focus on such direct comparisons, using standardized cell lines and assay conditions, to provide a clearer picture of how the synthesis route influences the therapeutic potential of doxorubicin analogues. For drug development professionals, understanding the nuances of each glycosylation strategy is crucial for designing and synthesizing the next generation of more effective and less toxic anthracycline-based cancer therapies.

References

  • Grokipedia. Biosynthesis of doxorubicin. Available at: [Link]

  • Wikipedia. Biosynthesis of doxorubicin. Available at: [Link]

  • MDPI. Biosynthesis of Polyketides in Streptomyces. Available at: [Link]

  • PMC. Metabolic engineering of Streptomyces peucetius for biosynthesis of N,N-dimethylated anthracyclines. Available at: [Link]

  • ASM Journals. The Streptomyces peucetius dpsY anddnrX Genes Govern Early and Late Steps of Daunorubicin and Doxorubicin Biosynthesis. Available at: [Link]

  • PMC. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Available at: [Link]

  • Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. Available at: [Link]

  • PMC. Synthetic (N,N-Dimethyl)doxorubicin Glycosyl Diastereomers to Dissect Modes of Action of Anthracycline Anticancer Drugs. Available at: [Link]

  • ResearchGate. New Strategies Towards Synthesis of Doxorubicin Analogues. Available at: [Link]

  • JETIR. THE ASSAY FOR SULPHORHODAMINE (SRB) METHODS FOR EVALUATING PLANT EXTRACTS AND THEIR DERIVED CHEMICALS FOR PURPORTED ANTICANCER P. Available at: [Link]

  • PMC. Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. Available at: [Link]

  • ResearchGate. IC 50 values of the newly-synthesized compounds, versus doxorubicin. Available at: [Link]

  • ACS Publications. Doxorubicin and Aclarubicin: Shuffling Anthracycline Glycans for Improved Anticancer Agents. Available at: [Link]

  • G-Biosciences. CytoScan™ SRB Cell Cytotoxicity Assay. Available at: [Link]

  • ResearchGate. IC 50 values of Compound 7g and Doxorubicin on various cell lines by MTT and XTT Assay. Available at: [Link]

  • Universidade de São Paulo. Synthesis of novel anthracycline derivatives containing azido glycosides. Available at: [Link]

  • PubMed. Reversible derivatization to enhance enzymatic synthesis: chemoenzymatic synthesis of doxorubicin-14-O-esters. Available at: [Link]

  • MDPI. Cytotoxic Effects of Doxorubicin on Cancer Cells and Macrophages Depend Differently on the Microcarrier Structure. Available at: [Link]

  • ResearchGate. Synthetic (N,N-Dimethyl)doxorubicin Glycosyl Diastereomers to Dissect Modes of Action of Anthracycline Anticancer Drugs. Available at: [Link]

  • MDPI. Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study. Available at: [Link]

  • Bio-protocol. MTT assay. Available at: [Link]

  • Dove Medical Press. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. Available at: [Link]

  • ResearchGate. IC50 values of synthesized compounds, Std* = Doxorubicin. Available at: [Link]

  • PMC. Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study. Available at: [Link]

  • Trends in Sciences. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Available at: [Link]

  • PMC. Enhancement of doxorubicin production in Streptomyces peucetius by genetic engineering and process optimization. Available at: [Link]

  • PMC. In vitro to clinical translation of combinatorial effects of doxorubicin and dexrazoxane in breast cancer: a mechanism-based pharmacokinetic/pharmacodynamic modeling approach. Available at: [Link]

  • ResearchGate. IC50 values (μM) of doxorubicin (DOX) alone and in combination with.... Available at: [Link]

  • Bionity. Doxorubicin. Available at: [Link]

  • Wikipedia. Doxorubicin. Available at: [Link]

  • JETIR.org. A Comprehensive Review on Doxorubicin and it's Mechanism of Action. Available at: [Link]

  • Frontiers. Metabolic engineering of Streptomyces peucetius for biosynthesis of N,N-dimethylated anthracyclines. Available at: [Link]

  • Oxford Academic. P16.01.B DOXORUBICIN GLYCOSYLATION AS A NOVEL APPROACH TO SPECIFICALLY TARGET GLIOBLASTOMA. Available at: [Link]

  • PMC. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Available at: [Link]

  • PMC. P16.01.B DOXORUBICIN GLYCOSYLATION AS A NOVEL APPROACH TO SPECIFICALLY TARGET GLIOBLASTOMA. Available at: [Link]

  • Trends in Sciences. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Available at: [Link]

  • MDPI. Potentiation of Low-Dose Doxorubicin Cytotoxicity by Affecting P-Glycoprotein through Caryophyllane Sesquiterpenes in HepG2 Cells: an in Vitro and in Silico Study. Available at: [Link]

Sources

Comparative Guide: Doxorubicin and Anthracycline Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing the Therapeutic Index: Efficacy vs. Cardiotoxicity

Executive Summary

Doxorubicin (DOX) remains a cornerstone of chemotherapy, yet its clinical utility is capped by cumulative dose-dependent cardiotoxicity. This guide provides a technical comparison of DOX against its primary analogues—Epirubicin, Idarubicin, Daunorubicin, and Pegylated Liposomal Doxorubicin (PLD) .

For drug development professionals, the critical differentiator is not merely potency (IC50), but the Therapeutic Index (TI) . This guide analyzes the structural modifications that alter pharmacokinetics (PK) and toxicity profiles, supported by experimental protocols for validation.

Mechanistic Differentiation & Structural Activity Relationships (SAR)

While all anthracyclines function primarily through Topoisomerase II inhibition and DNA intercalation, subtle structural changes dictate their metabolic fate and toxicity.

  • Doxorubicin: Contains a primary alcohol at C-14. High efficacy, but the quinone moiety undergoes redox cycling, generating Reactive Oxygen Species (ROS) responsible for cardiomyopathy.

  • Epirubicin: The 4'-epimer of doxorubicin. The orientation of the hydroxyl group at the 4' position allows for glucuronidation. Expert Insight: This metabolic pathway allows for faster elimination and reduced cardiotoxicity, permitting higher cumulative doses compared to DOX.

  • Idarubicin: Lacks the methoxy group at C-4. This increases lipophilicity, allowing for superior cellular uptake and oral bioavailability. It is often effective in MDR (Multi-Drug Resistant) phenotypes where DOX fails.

Visualization: Mechanism of Action vs. Toxicity Pathways

The following diagram illustrates the dual-pathway nature of anthracyclines: the therapeutic nuclear pathway and the toxic cytosolic pathway.

Anthracycline_Mechanism Drug Anthracycline (Dox/Epi/Ida) CellEntry Cellular Uptake Drug->CellEntry Nucleus Nucleus CellEntry->Nucleus Diffusion/Transport Cytosol Cytosol/Mitochondria CellEntry->Cytosol TopoII Topo II-DNA Complex Stabilization Nucleus->TopoII DSB Double Strand Breaks TopoII->DSB Apoptosis Apoptosis (Tumor Death) DSB->Apoptosis Redox Redox Cycling (Quinone -> Semiquinone) Cytosol->Redox ROS ROS Generation (Superoxide/H2O2) Redox->ROS ROS->Apoptosis Secondary Cardio Cardiomyocyte Damage ROS->Cardio

Figure 1: Bifurcation of anthracycline signaling: Nuclear intercalation drives efficacy, while cytosolic redox cycling drives cardiotoxicity.

Comparative Performance Data

The following data aggregates standard pharmacological parameters. Note that Idarubicin shows the highest potency in vitro due to lipophilicity, while PLD demonstrates the longest half-life due to PEGylation.

Table 1: Pharmacological and Toxicological Comparison
CompoundPrimary IndicationRelative Potency (In Vitro)Plasma Half-Life (

)
Max Cumulative Dose (Rec.)Limiting Toxicity
Doxorubicin Broad Spectrum (Breast, Sarcoma, Lymphoma)1.0 (Baseline)20–48 hrs450–550 mg/m²Cardiotoxicity (CHF)
Epirubicin Breast, Gastric0.7 – 0.8x30–40 hrs900–1000 mg/m²Myelosuppression
Daunorubicin AML, ALL0.5 – 1.0x18–30 hrs550 mg/m²Cardiotoxicity
Idarubicin AML (Frontline)5.0 – 10.0x 15–35 hrs (Active metabolite >40h)150 mg/m² (IV)Mucositis / Myelosuppression
PLD (Doxil) Ovarian, Kaposi'sVariable (EPR dependent)55–75 hrs >550 mg/m²Palmar-Plantar Erythrodysesthesia (Hand-Foot)

Key Insight: Epirubicin allows for approximately double the cumulative dose of Doxorubicin before reaching the cardiotoxic threshold, making it preferable for adjuvant therapies requiring long durations [1].

Experimental Protocols for Comparative Validation

To objectively compare a new analogue or formulation against Doxorubicin, researchers must validate both cytotoxicity and mechanism retention .

Protocol A: Comparative Cytotoxicity (Modified MTT Assay)

Goal: Determine IC50 values to establish relative potency.

Expertise Note: Standard MTT protocols often fail with anthracyclines because the drugs are themselves colored (red/orange), interfering with absorbance readings at 570nm. This protocol corrects for background interference.

  • Cell Seeding: Seed tumor cells (e.g., MCF-7 or HL-60) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Drug Treatment: Prepare serial dilutions of DOX and the Analogue in DMSO (keep final DMSO <0.1%). Treat cells for 48h.

    • Control: Vehicle only.

    • Blank: Media + Drug (No cells). Critical: This blank corrects for the intrinsic color of the anthracycline.

  • MTT Addition: Add MTT reagent (0.5 mg/mL). Incubate 3–4h at 37°C.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO.

  • Quantification: Measure absorbance at 570nm (signal) and 630nm (reference).

    • Calculation:

      
      
      
Protocol B: Topoisomerase II Relaxation Assay

Goal: Confirm that structural modification has not compromised the primary mechanism of action (DNA decatenation).

Trustworthiness Check: Using plasmid DNA (pRYG) is standard, but using kDNA (kinetoplast DNA) provides a clearer visual distinct

Comparative Study of Glycosyl Donors in Oligosaccharide Synthesis

[1][2][3][4][5]

Executive Summary: The Strategic Landscape of Glycosylation

In the assembly of complex oligosaccharides, the choice of glycosyl donor is rarely a matter of preference—it is a strategic decision dictated by the stage of synthesis , the reactivity profile of the acceptor, and the required stereochemical outcome .

Unlike peptide or oligonucleotide synthesis, where iterative coupling uses a standardized leaving group, glycosylation requires a "toolbox" approach. This guide compares the three dominant donor classes—Trichloroacetimidates (TCA) , Thioglycosides , and Glycosyl Fluorides —providing the mechanistic grounding and experimental protocols necessary for reproducible success.

Mechanistic Foundation: The Ion Pair Continuum

To select a donor, one must understand the intermediate species generated upon activation. Glycosylation does not follow a binary


The Oxocarbenium Equilibrium

The stereochemical outcome (


GlycosylationMechanismDonorGlycosyl Donor(Leaving Group)CIPContact Ion Pair(CIP)(Alpha-selective)Donor->CIP ActivationActivatorPromoter/Activator(Lewis Acid)Activator->DonorSSIPSolvent-SeparatedIon Pair (SSIP)(Beta-selective/Mix)CIP->SSIP Solvent SeparationOxoOxocarbenium IonCIP->Oxo DissociationProductGlycoside ProductCIP->Product SN2-likeSSIP->CIP CollapseSSIP->OxoSSIP->Product SN1-likeOxo->Product Non-stereoselective

Figure 1: The mechanistic continuum of glycosylation. The stability of the CIP vs. SSIP determines the stereochemical outcome.

Comparative Analysis of Donor Classes[1][2][4][6][7][8][9][10][11][12]

A. Trichloroacetimidates (TCA) – The "Schmidt" Donor

Introduced by Richard R. Schmidt in 1980, TCAs are the "gold standard" for complex coupling steps due to their exceptional reactivity under mild catalysis.

  • Mechanism: Base-catalyzed addition of the anomeric hydroxyl to trichloroacetonitrile creates the imidate. Activation occurs via Lewis acids (

    
     or TMSOTf), protonating the nitrogen and creating a potent leaving group (trichloroacetamide).
    
  • Best Use Case: Final assembly of large fragments; glycosylation of unreactive acceptors.

  • Critical Limitation: Thermal instability. They cannot be stored for long periods and are prone to rearrangement (Schmidt Rearrangement) into stable N-glycosyl amides if not handled strictly.

B. Thioglycosides – The "Stable Workhorse"

Thioglycosides are the backbone of block synthesis. Their stability allows them to survive diverse chemical manipulations (protection/deprotection) before being activated.

  • Mechanism: Activation requires a "thiophilic" promoter (e.g., NIS/TfOH) to generate a sulfonium intermediate, which expels the sulfide to form the oxocarbenium ion.

  • Reactivity Tuning: As pioneered by Fraser-Reid (Armed/Disarmed concept) and quantified by Wong (Relative Reactivity Values), the reactivity of thioglycosides can be tuned by protecting groups. Ether-protected (armed) donors react faster than ester-protected (disarmed) ones.

  • Best Use Case: Early-stage building block synthesis; "Orthogonal" glycosylation (acting as an acceptor first, then a donor).

C. Glycosyl Fluorides – The "Robust Alternative"

Fluorides offer a balance between the stability of thioglycosides and the reactivity of halides.

  • Mechanism: The C-F bond is strong (high bond dissociation energy), making these donors stable to silica gel and many reaction conditions. Activation requires "hard" Lewis acids (e.g.,

    
    , 
    
    
    ) that have high affinity for fluorine.
  • Best Use Case: When thioglycosides or imidates are incompatible with specific protecting group strategies; automated synthesis.

Performance Metrics & Data

The following table summarizes the operational parameters for each donor type.

FeatureTrichloroacetimidates (TCA)ThioglycosidesGlycosyl Fluorides
Reactivity High (Explosive rates)Tunable (Low to High)Moderate to High
Shelf Stability Low (Weeks at -20°C)Very High (Years)High (Months/Years)
Activation Temp -78°C to -40°C-40°C to 0°C-20°C to RT
Primary Promoter TMSOTf (0.1 eq) or

NIS / TfOH

/

Preparation Base (DBU) +

Thiol + Lewis AcidDAST or HF-Pyridine
Side Reactions

Rearrangement
Aglycone transferHydrolysis
Automation Ready Yes (with care)Yes (Preferred) Yes
Relative Reactivity Values (RRV)

Based on Wong’s competitive glycosylation studies [1], donors follow a predictable hierarchy.[1] This data allows for "One-Pot" sequencing where a reactive donor is coupled to a less reactive acceptor (which becomes the next donor).

  • RRV > 10^4: "Super-Armed" (Silyl/Ether protected TCAs)

  • RRV ~ 1000: Armed Thioglycosides (Benzyl protected)

  • RRV ~ 1: Disarmed Thioglycosides (Benzoyl/Acetyl protected)

Decision Framework: Selecting the Right Donor

DonorSelectionStartStart: Choose DonorQ1Is the donor aterminal building block?Start->Q1Q2Does the donor need tosurvive other reactions?Q1->Q2No (Intermediate)Res1Use Trichloroacetimidate (TCA)(High Reactivity)Q1->Res1Yes (Final Step)Res2Use Thioglycoside(High Stability)Q2->Res2Yes (Multiple Steps)Res3Use Glycosyl Fluoride(Alternative Stability)Q2->Res3Yes (Specific Orthogonality)

Figure 2: Decision tree for selecting the appropriate glycosyl donor based on synthetic stage.

Experimental Protocols

Protocol A: Schmidt Trichloroacetimidate Coupling

Use this for high-yield coupling of complex fragments.

Reagents:

  • Glycosyl Donor (Imidate)[2]

  • Glycosyl Acceptor (Alcohol)

  • Activator: TMSOTf (Trimethylsilyl trifluoromethanesulfonate)[3]

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Molecular Sieves: 4Å (Activated)

Step-by-Step Methodology:

  • Drying (Critical): Co-evaporate the donor and acceptor with dry toluene (3x) to remove trace water.[4] Place under high vacuum for 2 hours.

  • Setup: Dissolve donor (1.2 equiv) and acceptor (1.0 equiv) in anhydrous DCM (0.05 M concentration) in a flame-dried flask containing activated 4Å molecular sieves.

  • Equilibration: Stir under Argon at room temperature for 30 mins, then cool to -78°C .

  • Activation: Add TMSOTf (0.1 equiv) dropwise.

    • Note: If the acceptor is unreactive,

      
       (0.5 equiv) may be used, but TMSOTf is generally cleaner.
      
  • Reaction: Monitor by TLC. Most TCA reactions complete within 15–60 minutes.

  • Quench: Add triethylamine (

    
    , 2-3 drops) to neutralize the acid before removing the cooling bath.
    
  • Workup: Filter through Celite, wash with

    
    , dry over 
    
    
    , and concentrate.
Protocol B: Thioglycoside Activation (NIS/TfOH)

Use this for assembling building blocks or "armed-disarmed" strategies.

Reagents:

  • Thioglycoside Donor (e.g., Ethyl or Phenyl thio)[4]

  • Acceptor[5][6][7][8][3][4][9][10]

  • Promoter: N-Iodosuccinimide (NIS) + Triflic Acid (TfOH)[4][11]

  • Solvent: DCM (or DCM/Ether for

    
    -selectivity)
    

Step-by-Step Methodology:

  • Preparation: Dry donor and acceptor as above.

  • Setup: Dissolve donor (1.2 equiv) and acceptor (1.0 equiv) in anhydrous DCM/Ether (0.05 M) with 4Å molecular sieves.

  • Cooling: Cool the mixture to -40°C (or -20°C for disarmed donors).

  • Promoter Addition:

    • Add NIS (1.5 equiv) in one portion.

    • Add TfOH (0.1–0.2 equiv) dropwise. Caution: TfOH is extremely potent.

  • Observation: The solution typically turns dark red/purple due to iodine generation.

  • Completion: Stir until donor is consumed (TLC).

  • Quench: Add saturated aqueous

    
     (sodium thiosulfate) to quench the iodine (color fades to yellow/clear) and saturated 
    
    
    .
  • Workup: Extract with DCM, wash with brine, dry, and concentrate.

References

  • Wong, C. H., et al. (2006). "Relative Reactivity Values of Glycosyl Donors in Oligosaccharide Synthesis." Journal of the American Chemical Society.

  • Schmidt, R. R., & Michel, J. (1980). "Facile Synthesis of

    
    - and 
    
    
    -O-Glycosyl Imidates; Preparation of Glycosides and Disaccharides." Angewandte Chemie International Edition.
  • Fraser-Reid, B., et al. (1988). "Armed and Disarmed Glycosyl Donors."[11] Journal of the American Chemical Society.

  • Codée, J. D. C., et al. (2011). "Thioglycosides in Oligosaccharide Synthesis: Properties and Activation." Chemical Society Reviews.

  • Plante, O. J., Palmacci, E. R., & Seeberger, P. H. (2001). "Automated Solid-Phase Synthesis of Oligosaccharides." Science.

Head-to-head comparison of anthracycline synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Doxorubicin (DOX) and Daunorubicin (DNR) remain the backbone of chemotherapy regimens for acute leukemias and solid tumors. However, their structural complexity—specifically the tetracyclic aglycone fused to a daunosamine sugar—creates a production bottleneck.

This guide provides a head-to-head technical comparison of the three dominant synthesis paradigms: Microbial Fermentation (the current industrial standard), Semi-Synthesis (the chemical conversion standard), and Total Synthesis (the discovery standard). We also evaluate the emerging Chemo-Enzymatic approach.

The Verdict:

  • For Mass Production: Engineered Fermentation combined with Semi-Synthesis is the only viable commercial route. Modern strains of Streptomyces peucetius now reach titers >1.4 g/L.

  • For Novel Analog Discovery: Total Synthesis is required to modify the aglycone skeleton deep within the core, despite yields <1%.

Part 1: The Biosynthetic Standard (Fermentation)

Mechanism: Type II Polyketide Synthase (PKS) Primary Organism: Streptomyces peucetius (subsp.[1][2] caesius)

Fermentation is the genesis of all industrial anthracyclines. While total synthesis is chemically possible, the stereochemical precision required for the C-7 and C-9 positions makes biological production energetically superior.

The Engineered Workflow

Wild-type strains produce negligible titers (~0.01 g/L). Industrial production relies on genetically engineered strains (e.g., S. peucetius SIPI-series) where negative regulators (dnrU) are knocked out and resistance genes (drrC) are overexpressed to prevent suicide by the producing organism.

Key Pathway Logic

The biosynthesis follows a "minimal PKS" logic:

  • Initiation: Propionyl-CoA (starter unit).

  • Elongation: 9 malonyl-CoA extender units are added.

  • Cyclization: The polyketide chain folds into the tetracyclic anthracyclinone.

  • Glycosylation: TDP-daunosamine is attached at C-7.

Experimental Protocol: High-Yield Fermentation

Note: This protocol reflects optimized conditions for engineered strains (e.g., SIPI-33-24).

  • Seed Culture: Inoculate S. peucetius spores into Tryptic Soy Broth (TSB). Incubate at 28°C, 220 rpm for 48 hours.

  • Production Media Formulation:

    • Glucose: 60 g/L (Carbon source)

    • Soybean Meal: 30 g/L (Nitrogen source)

    • CaCO3: 4 g/L (pH buffer)

    • Critical Additive: MgSO4 (0.5 g/L) – Essential cofactor for PKS enzymes.

  • Fermentation: Transfer 10% seed volume to production fermenter (5L stirred tank). Maintain DO >30%.

  • Extraction (The "Work-up"):

    • Adjust broth pH to 2.0 (lyses mycelia and solubilizes anthracyclines).

    • Filter biomass.

    • Extract filtrate with Chloroform:Methanol (4:1).

    • Yield Check: Expect ~1.1 to 1.4 g/L DOX/DNR mixture.

Part 2: The Chemical Challenge (Semi-Synthesis)

Target: Conversion of Daunorubicin to Doxorubicin Reaction Type: C-14 Hydroxylation

Direct fermentation of Doxorubicin is inefficient because the enzyme DnrX (carminomycin-4-O-methyltransferase) competes with DoxA (cytochrome P450), leading to a mixture of products. Therefore, the industry produces Daunorubicin via fermentation and chemically converts it to Doxorubicin.[3]

The Bromination Protocol (Standard Industrial Route)

This method relies on the kinetic bromination of the C-14 methyl ketone.

  • Bromination: Dissolve Daunorubicin HCl in Methanol/Dioxane. Add Bromine (

    
    ) or Pyridinium hydrobromide perbromide.
    
    • Control Point: Temperature must be <30°C to prevent aglycone cleavage.

    • Intermediate: 14-bromo-daunorubicin.

  • Hydrolysis: Treat the intermediate with aqueous Sodium Formate or Sodium Hydroxide at pH 9-10.

    • Mechanism:[4][5][6] Nucleophilic substitution of Bromine by Hydroxyl group.

  • Purification: Precipitate Doxorubicin as the Hydrochloride salt using Acetone/HCl.

Risk Factor: This process uses toxic halogenated reagents and generates hazardous waste, but it remains the most cost-effective route to Doxorubicin.

Part 3: Visualization of Pathways

Diagram 1: Biosynthetic & Semi-Synthetic Logic Flow

This diagram illustrates the decision tree between biological fermentation and chemical conversion.

Anthracycline_Synthesis Start Precursors (Propionyl-CoA + Malonyl-CoA) PKS Type II PKS (Enzymatic Assembly) Start->PKS Aklanonic Aklanonic Acid (First Stable Intermediate) PKS->Aklanonic Cyclization Cyclization & Glycosylation (Dnr Genes) Aklanonic->Cyclization Dauno Daunorubicin (Fermentation Product) Cyclization->Dauno  Yield: ~1.4 g/L   Bromination Chemical Bromination (14-Br-Daunorubicin) Dauno->Bromination  Semi-Synthesis   Hydrolysis Hydrolysis (OH Substitution) Bromination->Hydrolysis Dox Doxorubicin (Final Drug) Hydrolysis->Dox  Yield: ~60%  

Caption: Figure 1. The hybrid industrial workflow. Green nodes represent stable drug products; Red nodes indicate chemical processing steps.

Part 4: Head-to-Head Data Analysis

The following table synthesizes data from industrial patents and recent metabolic engineering literature (2018-2024).

FeatureMethod A: Engineered FermentationMethod B: Semi-Synthesis (From Dauno)Method C: Total Chemical Synthesis
Primary Output Daunorubicin (DNR)Doxorubicin (DOX)Novel Analogs (R&D)
Yield (Titer) 1.1 – 1.46 g/L 50 – 69% (Conversion rate)< 1% (Overall yield)
Purity Profile Low (Complex broth matrix)High (>98% after crystallization)Variable (Isomer contamination)
Time to Product 7–10 Days (Batch)2–3 Days (Reaction + Workup)Months (30-60 Steps)
Scalability Excellent (10,000L Tanks)Good (Kg scale reactors)Poor (mg scale)
Key Limitation Strain stability, downstream processingToxic reagents (

), waste disposal
Extreme complexity, cost
Critical Analysis
  • Yield Gap: Total synthesis cannot compete. Even the most elegant syntheses (e.g., Kishi, Danishefsky) suffer from the "arithmetic of attrition" over 30+ steps. If each step has 90% yield, a 30-step synthesis has a mathematical max yield of 4%.

  • Purity: Fermentation produces a "soup" of related metabolites (epirubicin, idarubicin precursors). Semi-synthesis is cleaner if the starting material is pure, but the bromination step often creates side products requiring HPLC purification.

Part 5: The Future (Chemo-Enzymatic Synthesis)

The "Hybrid" Approach

Recent advances utilize "combinatorial biosynthesis."[7] Instead of relying solely on the organism or the flask, researchers use S. coelicolor as a chassis, inserting specific genes to produce "unnatural" aglycones, which are then chemically modified.

  • Advantage: Allows for the creation of anthracyclines with modified sugar moieties (e.g., 4'-epi-daunorubicin) that overcome multidrug resistance (MDR).

  • Current Status: Yields are currently in the mg/L range (8-30 mg/L), making it a tool for drug discovery rather than production.

References

  • Enhancement of doxorubicin production in Streptomyces peucetius by genetic engineering and process optimization. (2024). AMB Express. Retrieved from [Link]

  • Diverse Combinatorial Biosynthesis Strategies for C–H Functionalization of Anthracyclinones. (2024). ACS Synthetic Biology. Retrieved from [Link]

  • Enhanced doxorubicin production by Streptomyces peucetius using a combination of classical strain mutation and medium optimization. (2018). Preparative Biochemistry & Biotechnology. Retrieved from [Link]

  • Derivatives of daunorubicin and doxorubicin (Semi-synthesis patents). (1984/Updated). Google Patents.
  • Ten-Gram-Scale Total Synthesis of the Anticancer Drug Candidate E7130. (2024). Organic Letters. (Demonstrating the limits and costs of total synthesis). Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl L-daunosamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, it is imperative to preface this guide with a core principle: the proper handling and disposal of any chemical, particularly those with potential biological activity, is not merely a procedural task but a fundamental aspect of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of Methyl L-daunosamine hydrochloride, moving beyond simple directives to explain the scientific rationale behind each step.

Methyl L-daunosamine is an amino sugar and a critical component of anthracycline antibiotics, a class of potent antineoplastic agents.[1][2] Consequently, Methyl L-daunosamine hydrochloride and materials contaminated with it must be treated as hazardous waste. The procedures outlined herein are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Part 1: Core Directive - The Primary Disposal Pathway

The unequivocal primary method for the disposal of Methyl L-daunosamine hydrochloride is through a licensed hazardous waste management service. This ensures that the compound is handled and disposed of in accordance with all federal, state, and local regulations governing hazardous and pharmaceutical waste.

Table 1: Key Characteristics of Methyl L-daunosamine Hydrochloride
PropertyValueSource
Chemical Formula C₆H₁₄ClNO₃
Molecular Weight 183.63 g/mol
Appearance White to off-white crystalline powder
Solubility Water-soluble
Primary Hazard Component of antineoplastic drugs; handle as hazardous material.
Step-by-Step Protocol for Hazardous Waste Segregation and Packaging
  • Segregation: Isolate all waste contaminated with Methyl L-daunosamine hydrochloride. This includes:

    • Unused or expired solid compound.

    • Solutions containing the compound.

    • Contaminated personal protective equipment (PPE) such as gloves and lab coats.

    • Contaminated labware (e.g., vials, pipettes, weighing boats).

  • Containerization:

    • Solid Waste: Place in a dedicated, clearly labeled, leak-proof container. A robust plastic container with a secure lid is recommended.

    • Liquid Waste: Use a dedicated, leak-proof, and chemically compatible container. Ensure the container is not overfilled, leaving at least 10% headspace to accommodate expansion.

    • Sharps: Any contaminated needles or other sharps must be placed in a designated sharps container.

  • Labeling: All waste containers must be clearly labeled with the following information:

    • "Hazardous Waste"

    • "Methyl L-daunosamine hydrochloride"

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The name and contact information of the generating laboratory or researcher.

  • Storage: Store the sealed and labeled waste containers in a designated, secure area away from general laboratory traffic. Ensure the storage area is well-ventilated and that incompatible chemicals are not stored in close proximity.

  • Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

Logical Workflow for Primary Disposal

DisposalWorkflow Start Generation of Methyl L-daunosamine HCl Waste Segregate Segregate Waste (Solid, Liquid, Sharps) Start->Segregate Package Package in Appropriate Containers Segregate->Package Label Label Containers Accurately Package->Label Store Store in Designated Secure Area Label->Store ContactEHS Contact EHS for Disposal Pickup Store->ContactEHS

Caption: Workflow for the primary disposal of Methyl L-daunosamine hydrochloride waste.

Part 2: Scientific Insights - Understanding Chemical Deactivation (for small-scale decontamination)

While bulk disposal must be handled by professionals, understanding the chemical vulnerabilities of Methyl L-daunosamine hydrochloride can inform procedures for the decontamination of small spills or residual amounts on laboratory surfaces. It is crucial to note that any materials used in this decontamination process must also be disposed of as hazardous waste.

Daunosamine is a component of doxorubicin, an anthracycline that is known to be unstable under alkaline and acidic conditions and is susceptible to oxidative degradation.[3][4] This suggests that a two-step process of neutralization followed by oxidation could theoretically be employed for chemical deactivation.

Theoretical Deactivation Protocol for Small-Scale Decontamination

This protocol is intended for the decontamination of trace amounts of Methyl L-daunosamine hydrochloride and should not be used for bulk disposal.

  • Neutralization:

    • Rationale: Methyl L-daunosamine hydrochloride is the salt of a weak base (daunosamine) and a strong acid (hydrochloric acid). The first step is to neutralize the hydrochloride to liberate the free amine. A weak base such as sodium bicarbonate is preferred over a strong base like sodium hydroxide to avoid creating a highly caustic solution.

    • Procedure: Prepare a saturated solution of sodium bicarbonate (baking soda) in water. For a small spill, carefully apply the bicarbonate solution to the affected area. The reaction will produce sodium chloride, water, and carbon dioxide, along with the free daunosamine.

  • Oxidative Degradation:

    • Rationale: The free amine of daunosamine can be targeted for oxidative degradation. Sodium hypochlorite (the active ingredient in bleach) is a strong oxidizing agent that can react with and degrade amines and amino acids.[5][6][7]

    • Procedure: Following neutralization, carefully apply a solution of sodium hypochlorite (e.g., a 1:10 dilution of household bleach) to the area. Allow for a contact time of at least 30 minutes to facilitate the degradation of the daunosamine molecule.

  • Final Cleanup:

    • Procedure: After the contact time, absorb the treated liquid with an inert absorbent material (e.g., vermiculite or sand). Collect all contaminated materials, including gloves and wipes, and place them in the designated hazardous waste container for Methyl L-daunosamine hydrochloride.

Diagram of Theoretical Deactivation Pathway

DeactivationPathway cluster_0 Step 1: Neutralization cluster_1 Step 2: Oxidation Methyl L-daunosamine HCl Methyl L-daunosamine HCl Free Daunosamine Free Daunosamine Methyl L-daunosamine HCl->Free Daunosamine  + Sodium Bicarbonate (NaHCO₃) Degradation Products Degradation Products Free Daunosamine->Degradation Products  + Sodium Hypochlorite (NaOCl)

Caption: Theoretical two-step chemical deactivation pathway for Methyl L-daunosamine.

Part 3: Safety and Compliance - A Self-Validating System

Adherence to these protocols establishes a self-validating system of safety and compliance. By treating all materials associated with Methyl L-daunosamine hydrochloride as hazardous waste, you mitigate the risk of exposure and environmental contamination. The theoretical deactivation protocol provides an additional layer of safety for managing minor spills, with the understanding that all resulting materials are still handled as hazardous waste.

Regular consultation with your institution's EHS department is paramount to ensure that your laboratory's procedures are in full compliance with the most current regulations.

References

  • Daunosamine – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]

  • Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques. (2014). Journal of Pharmaceutical and Biomedical Analysis, 88, 263-273.
  • Synthesis and antitumor activity of anthracycline disaccharide glycosides containing daunosamine. (1987). Journal of Medicinal Chemistry, 30(5), 880-884.
  • RELATIVE REACTIVITY OF SIX AMINO ACIDS WITH SODIUM HYPOCHLORITE MEASURED BY GAS CHROMATOGRAPHY. (2009).
  • Effect of sodium hypochlorite on nucleic acids of different primary and secondary structures. (2020). Journal of Biomolecular Structure and Dynamics, 38(13), 3895-3903.
  • Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques. (2014). National Institutes of Health. Retrieved from [Link]

  • Mechanism of synergistic removal of NO and SO2 by sodium bicarbonate. (2022). RSC Advances, 12(44), 28769-28777.
  • Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS. (2014). RSC Advances, 4(96), 53965-53975.
  • Oxidation of aromatic amines by sodium hypochlorite. (1968). University of Surrey.
  • Daunosamine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Bicarbonate Plays a Critical Role in the Generation of Cytotoxicity during SIN-1 Decomposition in Culture Medium. (2018). National Institutes of Health. Retrieved from [Link]

  • relative reactivity of six amino acids with sodium hypochlorite measured by gas chromatography/ mass spectrometry and methyl chloroformate derivatization. (2023).
  • Substitutions at C2' of Daunosamine in the Anticancer Drug Daunorubicin Alter Its DNA-binding Sequence Specificity. (1996). Journal of Molecular Biology, 261(2), 216-230.
  • L-Daunosamine | C6H13NO3 | CID 160128. (n.d.). PubChem. Retrieved from [Link]

  • Chemical stability in dosage forms. (2015). In Clinical Gate. Retrieved from [Link]

  • Reaction of cyclohexylamine with hypochlorite and enhancement of oxidation of plasma sulfhydryl groups by hypochlorite in vitro. (2000). Toxicology, 153(1-3), 13-21.
  • L-Daunosamine, Hydrochloride. (n.d.). LabSolutions. Retrieved from [Link]

Sources

Safeguarding Innovation: A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl L-daunosamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the principles behind the recommended personal protective equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring the protection of both personnel and the integrity of your research.

The Hierarchy of Controls: A Proactive Approach to Safety

Before detailing specific PPE, it is crucial to ground our safety protocols in the established hierarchy of controls, a framework promoted by the National Institute for Occupational Safety and Health (NIOSH).[1] This approach prioritizes the most effective control measures to minimize risk.

Hierarchy_of_Controls Elimination Elimination Substitution Substitution Engineering Engineering Controls Administrative Administrative Controls PPE Personal Protective Equipment (PPE)

Caption: The NIOSH Hierarchy of Controls prioritizes safety measures from most to least effective.

For Methyl L-daunosamine hydrochloride, complete elimination or substitution is often not feasible in a research and development setting. Therefore, a heavy reliance is placed on robust engineering controls, stringent administrative procedures, and, as the final and critical barrier, appropriate PPE.

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection and use of PPE should be dictated by a thorough risk assessment of the specific procedures being performed. The following table outlines the recommended PPE for handling Methyl L-daunosamine hydrochloride in solid and solution forms.

Activity Required PPE Rationale
Handling Solid Compound (Weighing, Aliquoting) - Double Nitrile Gloves (ASTM D6978 rated) - Disposable Gown (Polyethylene-coated polypropylene) - Safety Goggles and Face Shield - N95 RespiratorThe primary risks are inhalation of fine particles and dermal exposure. Double gloving provides an extra layer of protection against tears and permeation. A disposable, impermeable gown prevents contamination of personal clothing.[2][3] A face shield worn over goggles offers full facial protection from splashes.[2] An N95 respirator is essential to prevent inhalation of airborne powder.
Handling Solutions (Preparing, Transferring) - Double Nitrile Gloves (ASTM D6978 rated) - Disposable Gown (Polyethylene-coated polypropylene) - Safety Goggles and Face ShieldThe primary risk is from splashes and spills. While the risk of aerosolization is lower than with the solid form, it is not negligible. Therefore, robust dermal and eye protection remains critical.
Spill Cleanup - Double Nitrile Gloves (ASTM D6978 rated) - Disposable Gown (Polyethylene-coated polypropylene) - Safety Goggles and Face Shield - N95 Respirator (for solid spills)Spill cleanup presents a high risk of exposure. The PPE level should be equivalent to that for handling the solid compound, with respiratory protection being crucial for powder spills.

Step-by-Step PPE Protocol: A Self-Validating Workflow

Adherence to a strict protocol for donning and doffing PPE is as crucial as the selection of the equipment itself. This workflow is designed to prevent cross-contamination and ensure the user's safety at every stage.

PPE_Workflow cluster_donning Donning Procedure cluster_doffing Doffing Procedure Don1 1. Shoe Covers Don2 2. Inner Gloves Don1->Don2 Don3 3. Gown Don2->Don3 Don4 4. Outer Gloves (over cuff) Don3->Don4 Don5 5. Goggles & Face Shield Don4->Don5 Don6 6. Respirator (if required) Don5->Don6 Doff1 1. Outer Gloves Doff2 2. Gown & Inner Gloves (peel off together) Doff1->Doff2 Doff3 3. Goggles & Face Shield Doff2->Doff3 Doff4 4. Respirator (if worn) Doff3->Doff4 Doff5 5. Shoe Covers Doff4->Doff5 Doff6 6. Hand Washing Doff5->Doff6

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.